(R)-N-Boc-3-Bromo-beta-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYRIGRZLZNTLR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375872 | |
| Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-16-3 | |
| Record name | (R)-N-Boc-3-Bromo-beta-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-N-Boc-3-Bromo-beta-phenylalanine: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Modified Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery and peptide science, the use of non-canonical amino acids offers a powerful strategy to modulate the pharmacological properties of bioactive molecules. (R)-N-Boc-3-Bromo-beta-phenylalanine, a chiral building block, stands out as a particularly valuable asset. Its structure, which combines a beta-amino acid backbone, a bromine-substituted phenyl ring, and a Boc-protecting group, provides a unique combination of steric and electronic features. This guide offers a comprehensive overview of its chemical and physical properties, synthesis, and applications, providing researchers with the foundational knowledge to effectively utilize this versatile compound in their research and development endeavors.
Core Molecular Identity and Physicochemical Properties
This compound is chemically known as (3R)-3-(3-bromophenyl)-3-[((tert-butoxy)carbonyl)amino]propanoic acid. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 501015-16-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1] |
| Molecular Weight | 344.20 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed and preserved, often refrigerated. | [3] |
Synthesis and Purification: A Methodological Overview
The synthesis of this compound typically involves a multi-step process, starting from a readily available chiral precursor. One common strategy is the homologation of the corresponding α-amino acid, L-phenylalanine.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: N-Boc Protection of a β-Amino Acid
While a specific protocol for the entire synthesis from L-phenylalanine is proprietary to various manufacturers, a general and widely applicable method for the N-Boc protection of a β-amino acid is as follows. This step is crucial for subsequent applications in peptide synthesis.
Materials:
-
3-Bromo-beta-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-bromo-beta-phenylalanine in a mixture of 1,4-dioxane and a 1N NaOH solution in a round-bottom flask. Stir the mixture vigorously for 15-20 minutes in an ice bath.[4]
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution dropwise.[4]
-
Allow the reaction mixture to stir overnight at room temperature.
-
Acidify the reaction mixture to a pH of 2-3 by the dropwise addition of a 2N potassium bisulfate solution.[4]
-
Concentrate the mixture using a rotary evaporator.
-
Extract the product from the concentrated mixture three times with ethyl acetate.
-
Wash the combined organic extracts with brine, and then dry over anhydrous sodium sulfate.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.
Purification
The crude product is typically purified using silica gel column chromatography. A mobile phase of methanol in chloroform (e.g., a 2-5% gradient) is often effective for separating the desired product from any remaining starting material and byproducts.[4] The purity of the collected fractions can be monitored by thin-layer chromatography (TLC).[4]
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methylene protons adjacent to the chiral center, the methine proton at the chiral center, and the aromatic protons on the bromophenyl ring. The aromatic region would likely show complex splitting patterns due to the bromine substitution.
-
¹³C NMR: The carbon spectrum would display signals for the carbons of the tert-butyl group, the carbonyl carbon of the Boc group, the aliphatic carbons of the amino acid backbone, and the carbons of the brominated aromatic ring. The carbon directly attached to the bromine atom would be expected to have a chemical shift influenced by the halogen.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by its three key functional components:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under a wide range of conditions, including basic and nucleophilic environments.[5] Its primary role is to protect the amino group from unwanted reactions during peptide synthesis.[5] The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.[6]
-
The Carboxylic Acid: The carboxylic acid moiety can be activated for peptide bond formation using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBT).[4]
-
The Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional handle. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide array of substituents at this position, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Key reactive sites of this compound.
Applications in Drug Discovery and Peptide Science
The unique structural features of this compound make it a valuable tool in several areas of research:
-
Peptide and Peptidomimetic Synthesis: As a beta-amino acid, its incorporation into peptide chains can induce novel secondary structures and increase resistance to enzymatic degradation compared to peptides composed solely of α-amino acids.[7] The D-configuration and the bulky bromophenyl side chain can be used to fine-tune the conformation and binding affinity of peptides to their biological targets.
-
Scaffold for Combinatorial Chemistry: The bromophenyl group serves as an anchor point for the synthesis of compound libraries. By performing various cross-coupling reactions, a diverse range of functionalities can be introduced, which is a powerful strategy in the hit-to-lead optimization phase of drug discovery.
-
Development of Novel Therapeutics: Halogenated phenylalanine derivatives are being investigated for a range of therapeutic applications. The introduction of a bromine atom can alter the electronic properties of the molecule, potentially enhancing its biological activity or modifying its pharmacokinetic profile.[7]
Handling, Storage, and Safety
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is typically supplied as a solid and should be stored in a tightly sealed container, often under refrigerated conditions, to ensure its long-term stability. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable chiral building block for chemical and pharmaceutical research. Its unique combination of a beta-amino acid scaffold, a functionalizable bromophenyl ring, and a stable yet readily cleavable Boc protecting group provides chemists with a powerful tool for the synthesis of novel peptides, peptidomimetics, and small molecule drug candidates. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of the next generation of therapeutic agents.
References
- 1. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]
- 2. This compound | 501015-16-3 [amp.chemicalbook.com]
- 3. This compound, CasNo.501015-16-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
(R)-N-Boc-3-Bromo-beta-phenylalanine molecular weight and formula
An In-depth Technical Guide to (R)-N-Boc-3-Bromo-beta-phenylalanine: A Cornerstone for Advanced Peptide and Medicinal Chemistry
Introduction
This compound is a non-canonical, protected amino acid that has emerged as a pivotal building block for researchers and scientists in the field of drug development and medicinal chemistry. Unlike its alpha-amino acid counterparts that form the primary structure of natural proteins, this beta-amino acid derivative offers unique conformational properties, enhanced stability, and a strategic functional handle for chemical modification. The presence of the N-terminal tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise incorporation into complex molecular architectures, while the bromine atom on the phenyl ring serves as a versatile point for synthetic diversification. This guide provides a comprehensive overview of its core properties, the scientific rationale behind its use, validated experimental workflows, and its applications in modern research.
Core Molecular Profile
A precise understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting. The following tables summarize its key chemical identifiers and physicochemical properties.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][2][3] |
| Molecular Weight | 344.20 g/mol | [1][2][3] |
| IUPAC Name | (3R)-3-(3-bromophenyl)-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [1] |
| CAS Number | 501015-16-3 | [1][4] |
| Synonyms | (R)-3-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid; Boc-(R)-3-Amino-3-(3-bromo-phenyl)-propionic acid | [1] |
| InChI Key | UTYRIGRZLZNTLR-LLVKDONJSA-N | [1] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [1][2][3][4] |
| Purity | Typically ≥97% | [1][2][3] |
| Solubility | Slightly soluble in water | [5] |
| Storage Conditions | Store at 0-8 °C, sealed and preserved | [2][4] |
| Stability | Stable under recommended storage conditions; incompatible with strong oxidizing agents | [5] |
The Strategic Rationale for Use: A Chemist's Perspective
The utility of this compound is not accidental; it is a result of its deliberate chemical design. Each component of the molecule serves a distinct and critical purpose in synthetic chemistry.
The N-Boc Protecting Group: Ensuring Synthetic Control
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry. Its function is to temporarily "mask" the reactivity of the nitrogen atom, preventing unwanted side reactions during subsequent synthetic steps.
-
Expertise & Experience: The choice of the Boc group is strategic. It is stable under a wide range of reaction conditions, including those used for peptide bond formation (coupling), but can be removed cleanly and efficiently under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection without compromising other sensitive functional groups in the molecule. This selective reactivity is the foundation of modern stepwise synthesis, such as Solid-Phase Peptide Synthesis (SPPS).
Caption: The Boc protection and deprotection cycle.
The 3-Bromo-phenyl Side Chain: A Gateway for Diversification
The bromine atom on the phenyl ring is a key feature that elevates this molecule beyond a simple structural unit. It acts as a versatile chemical handle, enabling a wide array of post-synthetic modifications.
-
Expertise & Experience: The bromo-substituent is an ideal precursor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows chemists to introduce new carbon-carbon or carbon-heteroatom bonds at a specific position, which is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the side chain, researchers can probe how molecular structure affects biological activity, leading to the optimization of drug candidates.[3]
-
Bioconjugation: The reactive nature of the bromine atom facilitates the attachment of fluorescent dyes, imaging agents, or other bioactive molecules to peptides or proteins.[2]
-
Enhanced Biological Activity: The incorporation of bromine can itself enhance the potency or alter the pharmacological profile of the final compound.[2]
-
Foundational Synthetic Methodologies
The primary application of this compound is its incorporation into larger molecules. Below are representative protocols and workflows that illustrate its use.
Protocol 3.1: A Validated Method for N-Boc Protection
While users typically purchase this compound with the Boc group already attached, understanding its synthesis is fundamental. The following protocol is a highly reliable and widely cited method for the N-Boc protection of amino acids, adapted from Organic Syntheses.
-
Trustworthiness: This procedure is self-validating due to its high yields, use of stable and commercially available reagents, and straightforward purification steps. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting amino acid (e.g., 3-Bromo-beta-phenylalanine) in a 1:1 mixture of aqueous triethylamine and a suitable organic solvent like dioxane.[6]
-
Reagent Addition: Add 1.1 equivalents of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) to the stirred solution.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amino acid (which is ninhydrin-positive) by TLC. The reaction is typically complete within 3-5 hours.[6]
-
Aqueous Workup: Dilute the reaction mixture with water and perform several extractions with a non-polar solvent like ethyl ether to remove the unreacted BOC-ON and byproducts.[6]
-
Acidification & Isolation: Carefully acidify the aqueous layer to a pH of ~2.5 with cold hydrochloric acid. This will cause the Boc-protected amino acid product to precipitate as an oil or solid.[6]
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The final product can be crystallized from a solvent system like hexane to yield a pure, white solid.[6]
Workflow 3.2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of modern peptide synthesis and the primary context in which this compound is used.[3] The workflow involves the stepwise addition of amino acids to a growing chain anchored to a solid polymer resin.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Applications in Research and Drug Development
The unique structural and chemical features of this compound make it a valuable tool in several research areas:
-
Peptide Synthesis: It serves as a fundamental building block for creating novel peptides with tailored properties. Beta-amino acids, when incorporated into peptide backbones, can induce unique helical or turn structures and often confer resistance to enzymatic degradation, enhancing their therapeutic potential.[2]
-
Drug Development: In pharmaceutical research, it is used to synthesize new drug candidates. The bromo-phenylalanine moiety is a feature in molecules designed for cancer therapy and the treatment of neurological disorders.[2][3][7]
-
Anticancer Agents: Researchers can modify the phenylalanine structure to enhance bioactivity and selectivity against cancer cells. For example, it has been used in the synthesis of inhibitors targeting pathways involved in tumor growth and resistance.[2][3]
-
Antiviral Compounds: The synthesis of various beta-phenylalanine derivatives has been explored for the development of agents with antiviral properties.[7]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its carefully designed structure, featuring a conformationally distinct beta-amino acid backbone, a reliable Boc protecting group, and a versatile brominated side chain, provides researchers with a powerful platform for constructing complex molecules. From fundamental peptide synthesis to the development of next-generation therapeutics for cancer and neurological diseases, this compound provides the precision, control, and flexibility required to push the boundaries of medicinal chemistry.
References
- 1. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 5. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (R)-N-Boc-3-Bromo-beta-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-N-Boc-3-Bromo-beta-phenylalanine is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a β-amino acid backbone, a bromine-substituted phenyl ring, and an N-terminal Boc protecting group, offers a unique combination of functionalities for the synthesis of novel peptides, peptidomimetics, and other complex organic molecules. This guide provides a comprehensive overview of a rational and efficient synthesis route for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The presented methodology emphasizes stereochemical control and practical applicability in a research and development setting.
Introduction: The Significance of this compound
β-Amino acids are non-proteinogenic amino acids that have garnered substantial attention in pharmaceutical research due to their unique structural and biological properties.[1][2][3] When incorporated into peptides, they can induce stable secondary structures and exhibit enhanced resistance to enzymatic degradation compared to their α-amino acid counterparts.[1][4] The presence of a bromine atom on the phenyl ring can modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to increased biological activity. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, offering robust protection of the amino group under a wide range of reaction conditions while being readily removable under mild acidic conditions.[5][6]
Consequently, this compound serves as a valuable precursor for the synthesis of innovative therapeutic agents, including enzyme inhibitors, receptor ligands, and novel peptide-based drugs.
Strategic Approach to the Synthesis
The synthesis of this compound requires careful consideration of three key transformations:
-
Enantioselective formation of the β-amino acid scaffold: Achieving the desired (R)-stereochemistry at the β-position is paramount.
-
Bromination of the aromatic ring: The introduction of a bromine atom at the 3-position of the phenyl ring.
-
N-Boc protection: The protection of the amino group to facilitate further synthetic manipulations.
The optimal sequence of these steps is crucial for an efficient and high-yielding synthesis. A logical and effective strategy involves the following sequence:
-
Asymmetric Conjugate Addition: This step establishes the chiral center with the desired (R)-configuration.
-
N-Boc Protection: Protection of the newly introduced amino group.
-
Electrophilic Bromination: Introduction of the bromine atom onto the aromatic ring.
This sequence is advantageous as it introduces the chiral center early in the synthesis and protects the sensitive amino group before the potentially harsh conditions of electrophilic bromination.
Detailed Synthetic Pathway
The proposed synthesis route is a three-step process starting from commercially available 3-bromocinnamic acid.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Rhodium-Catalyzed Asymmetric Conjugate Addition
The key to establishing the desired (R)-stereochemistry is a rhodium-catalyzed asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9] In this proposed route, we will utilize an alternative and efficient approach starting from 3-bromocinnamic acid.
Causality behind Experimental Choices:
-
Starting Material: 3-Bromocinnamic acid is a commercially available and relatively inexpensive starting material that already contains the desired bromine substituent at the 3-position of the phenyl ring.
-
Chiral Catalyst: A chiral rhodium catalyst, such as one derived from Rh(acac)(CO)2 and a chiral phosphine ligand (e.g., (R)-BINAP), is employed to control the stereochemistry of the amine addition.[7] The choice of the (R)-ligand will preferentially lead to the formation of the (R)-enantiomer of the product.
-
Nitrogen Source: A protected nitrogen source, such as benzophenone imine or a carbamate, is used as the nucleophile. The subsequent deprotection reveals the free amine.
Experimental Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Rh(acac)(CO)2 (1 mol%) and (R)-BINAP (1.1 mol%) in a suitable anhydrous solvent (e.g., toluene or THF). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve 3-bromocinnamic acid (1.0 eq) and the nitrogen nucleophile (e.g., benzophenone imine, 1.2 eq) in the same anhydrous solvent.
-
Conjugate Addition: Add the catalyst solution to the solution of the starting materials at room temperature. Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Deprotection: Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl). The product is extracted with an organic solvent (e.g., ethyl acetate). The protecting group on the nitrogen is then removed under appropriate conditions (e.g., hydrolysis for the benzophenone imine) to yield (R)-3-amino-3-(3-bromophenyl)propanoic acid.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the enantiomerically enriched β-amino acid.
| Parameter | Value | Reference |
| Catalyst Loading | 1-2 mol% | [7] |
| Ligand | (R)-BINAP | [7] |
| Solvent | Toluene or THF | |
| Temperature | Room Temperature | |
| Typical Yield | 80-95% | [7] |
| Enantiomeric Excess | >90% ee | [7] |
Table 1: Typical Reaction Parameters for Rhodium-Catalyzed Asymmetric Conjugate Addition.
Step 2: N-Boc Protection
With the chiral β-amino acid in hand, the next step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.[5][10][11]
Causality behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate ((Boc)2O) is the most common and efficient reagent for the introduction of the Boc group.[5][11]
-
Base: A mild base, such as sodium hydroxide or triethylamine, is used to deprotonate the amino group, increasing its nucleophilicity towards the (Boc)2O.[5][10]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane or THF) and water is typically used to dissolve both the amino acid and the reagents.[10][12]
Experimental Protocol:
-
Dissolution: Dissolve (R)-3-amino-3-(3-bromophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (1.5 eq) to the solution and stir until the amino acid is completely dissolved. Cool the reaction mixture to 0 °C in an ice bath.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise to the cooled solution while stirring vigorously.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
| Parameter | Value | Reference |
| Reagent | (Boc)2O | [5][11] |
| Base | NaOH or Et3N | [5][10] |
| Solvent | Dioxane/Water or THF/Water | [10][12] |
| Temperature | 0 °C to Room Temperature | |
| Typical Yield | >95% | [5][10] |
Table 2: Typical Reaction Parameters for N-Boc Protection.
Figure 2: Simplified mechanism of N-Boc protection.
Alternative Synthetic Strategies
While the proposed route is robust and efficient, other strategies can also be employed for the synthesis of this compound.
Enzymatic Approaches
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino acids.[13][14][15] Enzymes such as transaminases or ammonia lyases can be used to introduce the amino group with high enantioselectivity.[13][15]
-
Transaminases: A suitable β-keto acid precursor could be stereoselectively aminated using a transaminase enzyme to yield the desired (R)-β-amino acid.
-
Ammonia Lyases: Phenylalanine ammonia lyases (PALs) could potentially be engineered to catalyze the addition of ammonia to 3-bromocinnamic acid in an anti-Markovnikov fashion to produce the (R)-enantiomer.
These enzymatic methods often proceed under mild aqueous conditions and can provide very high enantiomeric excess.
Chiral Auxiliary-Based Methods
The use of chiral auxiliaries, such as Evans oxazolidinones, is a classical and reliable method for controlling stereochemistry. In this approach, the achiral starting material is attached to a chiral auxiliary, which directs the subsequent diastereoselective reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically pure product.
Characterization and Quality Control
The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product and chiral intermediates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).
Conclusion
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The presented rhodium-catalyzed asymmetric conjugate addition followed by N-Boc protection represents a reliable and efficient strategy for obtaining this valuable chiral building block in high yield and enantiopurity. Alternative enzymatic and chiral auxiliary-based methods also provide viable routes to this important compound. The choice of a particular synthetic strategy will depend on the specific requirements of the research or development project, including scale, cost, and available resources.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. peptide.com [peptide.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Spectral Analysis of (R)-N-Boc-3-Bromo-beta-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Boc-3-Bromo-beta-phenylalanine is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its structure, featuring a bromine-substituted aromatic ring and a Boc-protected amino group, makes it a versatile precursor for the synthesis of peptidomimetics, constrained amino acids, and other complex molecular architectures. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the Boc (tert-butyloxycarbonyl) group offers robust protection of the amine that can be readily removed under acidic conditions.
Accurate and comprehensive characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles of data interpretation and detailed experimental protocols are provided to assist researchers in their analytical endeavors.
Molecular Structure and Analytical Workflow
The structural features of this compound dictate its spectral properties. The following diagram illustrates the molecular structure and the general workflow for its characterization.
Caption: Molecular Structure of this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Spectroscopy
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of the enantiomer, (S)-N-Boc-3-bromophenylalanine, is provided as a representative example, as enantiomers are indistinguishable by NMR spectroscopy in an achiral solvent.[1]
Interpretation:
-
Boc Group: A sharp singlet peak integrating to 9 protons is expected around 1.40 ppm . This is a characteristic signal for the tert-butyl group of the Boc protecting group.
-
Aliphatic Protons (β- and α-CH₂): The diastereotopic methylene protons of the beta-phenylalanine backbone will appear as a multiplet, typically in the range of 2.80-3.20 ppm . The α-proton, adjacent to the nitrogen, will likely be a multiplet around 4.30-4.50 ppm .
-
Amide Proton (NH): A broad singlet or doublet (due to coupling with the α-proton) is expected for the amide proton, typically between 5.00-5.50 ppm . The chemical shift and appearance of this peak can be highly dependent on solvent, concentration, and temperature.
-
Aromatic Protons: The four protons on the 3-bromophenyl ring will resonate in the aromatic region, between 7.00-7.50 ppm . Due to the meta-substitution pattern, a complex multiplet is expected. The proton ortho to the bromine atom (C2-H) will likely be a singlet or a narrow triplet, while the other protons will show ortho and meta couplings.[2]
-
Carboxylic Acid Proton (OH): The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm , and its signal may be broad or exchange with residual water in the solvent.
¹³C NMR Spectroscopy
Interpretation:
-
Boc Group: Three signals are expected for the Boc group: the quaternary carbon at approximately 80 ppm , the three equivalent methyl carbons around 28 ppm , and the carbonyl carbon at about 155 ppm .
-
Aliphatic Carbons: The β-carbon (CH₂) is expected around 38-42 ppm , and the α-carbon (CH) will be in the range of 50-55 ppm .
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the bromine atom (C-Br) will be significantly shifted to a lower field, around 122 ppm . The other aromatic carbons will appear in the range of 125-140 ppm . The ipso-carbon (attached to the beta-alanine backbone) is expected around 140 ppm .
-
Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid will resonate at approximately 175 ppm .
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 400 MHz spectrometer, 16 scans, and a 1-second relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 scans) with a longer relaxation delay (e.g., 2 seconds).
-
-
Data Processing:
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The ATR (Attenuated Total Reflectance) method is particularly convenient for solid powder samples.
Expected IR Spectrum: Based on the spectrum of N-Boc-D-phenylalanine, the following characteristic absorption bands are expected.[7][8]
Interpretation:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.
-
N-H Stretch (Amide): A peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the Boc-protected amine.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic and aromatic groups.
-
C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹ , and the urethane C=O of the Boc group will be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹ .
-
N-H Bend (Amide II): A band around 1500-1530 cm⁻¹ is characteristic of the N-H bending vibration of the secondary amide.
-
C-O Stretches: Strong bands in the region of 1150-1250 cm⁻¹ are due to the C-O stretching vibrations of the carboxylic acid and the Boc group.
-
C-Br Stretch: A weak to medium intensity band in the fingerprint region, typically between 500-600 cm⁻¹ , can be attributed to the C-Br stretching vibration.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation:
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.[11]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks and compare them to the expected values.
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like amino acid derivatives. It provides information about the molecular weight and can offer structural insights through fragmentation analysis.
Expected Mass Spectrum:
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 344.0/346.0, reflecting the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 342.0/344.0.
-
Characteristic Fragments: The Boc group is known to be labile in the mass spectrometer. Common fragmentation pathways include:
-
Loss of isobutylene: A fragment ion corresponding to [M+H - 56]⁺ (loss of C₄H₈) is frequently observed.
-
Loss of the entire Boc group: A fragment corresponding to [M+H - 100]⁺ (loss of C₅H₉O₂) is also a common and diagnostic fragmentation pathway.
-
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Ensure the sample is fully dissolved and free of particulates.
-
-
Instrument Setup:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters, such as capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum in the desired mass range (e.g., m/z 100-500).
-
If fragmentation information is desired, perform tandem MS (MS/MS) by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated exact mass of the protonated/deprotonated molecule.
-
Analyze the fragmentation pattern to confirm the presence of the Boc group and other structural features.
-
Summary of Spectral Data
| Technique | Feature | Expected Value/Range |
| ¹H NMR | Boc group (t-butyl) | ~1.40 ppm (s, 9H) |
| Aliphatic CH₂, CH | 2.80-3.20 ppm (m), 4.30-4.50 ppm (m) | |
| Amide NH | 5.00-5.50 ppm (br s or d) | |
| Aromatic CH | 7.00-7.50 ppm (m, 4H) | |
| Carboxylic Acid OH | >10 ppm (br s) | |
| ¹³C NMR | Boc group (C(CH₃)₃, C(CH₃)₃, C=O) | ~80 ppm, ~28 ppm, ~155 ppm |
| Aliphatic CH₂, CH | 38-42 ppm, 50-55 ppm | |
| Aromatic C-Br, C-H, C-ipso | ~122 ppm, 125-140 ppm | |
| Carboxylic Acid C=O | ~175 ppm | |
| IR | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |
| N-H stretch (amide) | 3300-3400 cm⁻¹ | |
| C=O stretch (acid) | 1700-1725 cm⁻¹ | |
| C=O stretch (Boc) | 1680-1700 cm⁻¹ | |
| N-H bend (amide II) | 1500-1530 cm⁻¹ | |
| MS (ESI+) | Protonated Molecule [M+H]⁺ | m/z 344.0/346.0 (1:1 ratio) |
| Fragment [M+H - 56]⁺ | m/z 288.0/290.0 | |
| Fragment [M+H - 100]⁺ | m/z 244.0/246.0 |
Conclusion
The combination of NMR, IR, and MS provides a comprehensive analytical toolkit for the unambiguous identification and characterization of this compound. This guide outlines the expected spectral features and provides detailed protocols to aid researchers in obtaining and interpreting high-quality data. By understanding the correlation between the molecular structure and its spectroscopic signatures, scientists can confidently verify the integrity of this important synthetic building block, ensuring the success of their research and development endeavors.
References
- 1. (S)-N-Boc-3-Bromophenylalanine(82278-73-7) 1H NMR [m.chemicalbook.com]
- 2. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
- 3. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]
- 4. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-3-bromo-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. N-Boc-3-bromo-D-phenylalanine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound | 501015-16-3 [amp.chemicalbook.com]
Chemical stability and storage conditions for N-Boc-protected amino acids
An In-Depth Technical Guide to the Chemical Stability and Storage of N-Boc-Protected Amino Acids
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. N-tert-butoxycarbonyl (Boc) protected amino acids are foundational reagents in peptide synthesis and complex molecule construction.[1][] Their perceived stability can often lead to improper handling and storage, introducing cryptic variables that compromise experimental outcomes. This guide provides a detailed examination of the chemical principles governing the stability of N-Boc-amino acids, outlines field-proven storage and handling protocols, and details methodologies for verifying their purity and integrity over time.
The Chemistry of the Boc Group: A Duality of Stability and Lability
The utility of the tert-butyloxycarbonyl (Boc) group is rooted in its unique chemical nature. It is exceptionally stable under a wide range of conditions, including exposure to bases and nucleophiles, yet can be readily and selectively removed under mild acidic conditions.[1][3] This orthogonality is crucial for complex, multi-step synthetic strategies.[3]
Inherent Stability: The Boc group's resistance to basic and nucleophilic conditions is attributed to the steric hindrance provided by the bulky tert-butyl group and the electron-donating nature of the carbamate, which reduces the electrophilicity of the carbonyl carbon.[1] It is also stable to catalytic hydrogenolysis, which allows for the selective removal of other protecting groups like benzyl carbamates (Cbz).[][4]
Controlled Lability: The defining characteristic of the Boc group is its cleavage under mild anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][5] The deprotection mechanism is initiated by protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate. This process generates the free amine, carbon dioxide, and a stable tertiary carbocation (tert-butyl cation).
Caption: Acid-catalyzed deprotection of an N-Boc-amino acid.
This formation of the reactive tert-butyl cation is a critical point of consideration. In the presence of nucleophilic side chains (e.g., in Tryptophan or Methionine), this cation can cause unwanted alkylation. Therefore, "scavengers" like anisole or thioanisole are often included in deprotection cocktails to trap the cation and prevent side reactions.[5]
Degradation Pathways: What Can Go Wrong?
While generally stable, N-Boc-amino acids are not inert. Several degradation pathways can compromise their purity, leading to failed reactions and impure products.
2.1. Premature Deprotection (Acidic Exposure) The most common degradation pathway is the inadvertent, slow removal of the Boc group. This is primarily caused by exposure to acidic conditions.
-
Causality: The Boc group is designed to be acid-labile.[5] Exposure to even weak or ambient acidic contaminants can initiate the deprotection cascade over time. Sources of acidity can include acidic vapors in the laboratory atmosphere (e.g., from HCl or TFA bottles), or residual acid on glassware or spatulas.
-
Consequence: The presence of the resulting free amino acid can lead to unintended side reactions, such as dipeptide formation, during subsequent coupling steps.
2.2. Moisture-Induced Hydrolysis Although more resistant to hydrolysis than other protecting groups, prolonged exposure to moisture, especially at elevated temperatures, can lead to degradation.
-
Causality: Water can act as a weak acid and, over long periods, facilitate the slow hydrolysis of the carbamate bond. This process is often accelerated by temperature fluctuations that can lead to condensation within the storage container.
-
Consequence: This leads to the formation of the free amino acid and tert-butanol, reducing the potency and purity of the starting material.
2.3. Side-Chain Specific Degradation Certain amino acid side chains are susceptible to specific degradation pathways that are independent of the N-terminal protecting group.
-
Oxidation: Amino acids like Methionine, Cysteine, and Tryptophan are prone to oxidation. Storing these derivatives under an inert atmosphere (e.g., Argon or Nitrogen) is a critical preventative measure.
-
Glutamine and Asparagine: The side-chain amides of Gln and Asn can undergo dehydration to form nitriles or hydrolysis to the corresponding carboxylic acids (Glu and Asp) under certain conditions.
Recommended Storage and Handling Protocols
A proactive and scientifically grounded storage strategy is essential to preserve the integrity of N-Boc-amino acids. The primary goals are to minimize exposure to acid, moisture, heat, and light.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | -20°C for long-term storage.[6] 2-8°C for short-term/working stock. | Lower temperatures significantly reduce the rate of all chemical degradation pathways. Freezing (-20°C) is the gold standard for preserving long-term integrity. Avoid repeated freeze-thaw cycles for solutions, which can accelerate degradation.[7] |
| Atmosphere | Store in tightly sealed containers, preferably under an inert gas (Argon or Nitrogen). | This prevents exposure to atmospheric moisture and oxygen.[8] For oxidation-prone amino acids (Met, Cys, Trp), an inert atmosphere is non-negotiable for maintaining purity. |
| Moisture | Store in a desiccated environment. Use containers with high-integrity seals. | Moisture is a key reactant in hydrolytic degradation.[9] When removing a container from cold storage, always allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. |
| Light | Store in amber or opaque containers.[8] | Protects light-sensitive compounds from photolytic degradation. While not all Boc-amino acids are highly light-sensitive, this is a universal best practice in chemical storage. |
| pH | Ensure all handling tools (spatulas, glassware) are clean, dry, and free of acidic residue. | Prevents localized acidic contamination that can initiate premature deprotection.[10] |
Quality Control: Verifying Chemical Integrity
Trust in your starting materials should be validated through routine analytical testing. A multi-tiered approach ensures that any degradation is identified before the material is committed to a critical synthesis.
Caption: A self-validating workflow for assessing Boc-amino acid purity.
4.1. Comparative Analysis of Purity Assessment Techniques
| Technique | Principle | Pros | Cons | Best For |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a solid stationary phase and a liquid mobile phase.[11] | Fast, low cost, good for qualitative screening.[11] | Low resolution, semi-quantitative at best.[11] | Rapid reaction monitoring and quick identity/purity checks. |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column based on partitioning.[] | High resolution, highly quantitative, high sensitivity for trace impurities.[11] | High instrument cost, longer run times.[11] | Final purity confirmation, impurity profiling, and quality control.[13] |
| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin in a magnetic field. | Provides definitive structural information, can identify unknown impurities. | Lower sensitivity than HPLC for trace impurities, requires more sample. | Structural confirmation and identification of process-related impurities. |
Experimental Protocols
5.1. Protocol: Qualitative Purity Assessment by TLC
This protocol provides a rapid screen for major impurities, such as the deprotected amino acid.
-
Objective: To qualitatively assess the purity of an N-Boc-amino acid.[11]
-
Materials:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1 v/v/v) is a common starting point.[11]
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the N-Boc-amino acid in methanol. Also prepare a standard of the corresponding free amino acid.
-
Visualization Reagent: Ninhydrin solution (0.2% w/v in ethanol).[11]
-
-
Methodology:
-
Pour the mobile phase into a TLC chamber to a depth of ~0.5 cm and allow it to saturate.
-
Using a capillary tube, spot the N-Boc-amino acid sample and the free amino acid standard onto the baseline of the TLC plate.
-
Place the plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front, and dry thoroughly in a fume hood.
-
Spray the dried plate with the ninhydrin solution.
-
Gently heat the plate with a heat gun. The free amino acid will react with ninhydrin to produce a distinct colored spot.[11]
-
-
Interpretation: A pure sample of N-Boc-amino acid should show a single major spot that is ninhydrin-negative (or very weakly positive). The appearance of a strong ninhydrin-positive spot co-migrating with the free amino acid standard indicates significant degradation.
5.2. Protocol: Quantitative Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides accurate, quantitative data on the purity of the N-Boc-amino acid.
-
Objective: To quantitatively determine the purity of an N-Boc-amino acid and detect related impurities.
-
Instrumentation & Materials:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the N-Boc-amino acid in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.
-
-
Methodology:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 220 nm for peptide bonds).[14]
-
Inject a defined volume (e.g., 10 µL) of the sample solution.
-
Run a linear gradient program. A typical gradient might be:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Integrate the peaks in the resulting chromatogram.
-
-
Interpretation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The deprotected amino acid will typically elute much earlier (as it is more polar) than the Boc-protected parent compound.
References
- 1. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. labdiet.com [labdiet.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Solubility of (R)-N-Boc-3-Bromo-beta-phenylalanine in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a pivotal physicochemical parameter in the pharmaceutical sciences.[2][3] It directly influences a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[4] Poor solubility can lead to challenges in absorption and distribution in the body, hindering the development of promising drug candidates.[5] (R)-N-Boc-3-Bromo-beta-phenylalanine, with its protected amino acid structure, presents a unique set of solubility characteristics that warrant careful consideration.
Physicochemical Properties of this compound
To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [6] |
| Molecular Weight | 344.20 g/mol | [1][6][7] |
| Appearance | Solid / Off-white solid | [1][6] |
| CAS Number | 501015-16-3 | [6][8] |
The structure of this compound features several key functional groups that dictate its solubility behavior:
-
Aromatic Ring (Phenyl group): This non-polar moiety contributes to the molecule's lipophilicity, suggesting better solubility in non-polar organic solvents.
-
Carboxylic Acid (-COOH): This polar group is capable of hydrogen bonding and can be deprotonated to form a carboxylate salt, which would significantly increase aqueous solubility. The presence of a carboxyl group generally enhances solubility in polar solvents.[9][10]
-
Boc Protecting Group (tert-Butoxycarbonyl): This bulky, non-polar group shields the amine functionality and increases the overall lipophilicity of the molecule, likely decreasing its solubility in polar solvents like water.
-
Bromo Substituent (-Br): The bromine atom adds to the molecular weight and can influence crystal lattice energy, which in turn affects solubility.
Based on these features, a qualitative prediction of solubility can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9][10] This principle suggests that polar compounds will dissolve in polar solvents, and non-polar compounds will dissolve in non-polar solvents.[9][10][11] Given the mix of polar (carboxylic acid) and non-polar (Boc group, phenyl ring) functionalities, this compound is expected to exhibit moderate solubility in a range of solvents with varying polarities. One supplier notes that the related compound, N-Boc-3-bromo-L-phenylalanine, is "slightly soluble in water".[12]
Theoretical Framework: Factors Influencing Solubility
The solubility of an organic compound is governed by a delicate interplay of several factors:
-
Solute-Solvent Interactions: For dissolution to occur, the energy required to break the intermolecular forces within the solute's crystal lattice and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[11]
-
Polarity: As mentioned, the polarity of both the solute and the solvent is a primary determinant of solubility.[9] The presence of polar functional groups that can engage in hydrogen bonding, such as hydroxyl or carboxyl groups, tends to increase solubility in polar solvents like water and alcohols.[9][10][13]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[9] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state.[9]
-
pH (for ionizable compounds): this compound contains a carboxylic acid group, making its solubility in aqueous solutions pH-dependent. At a pH above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate anion. Conversely, in acidic solutions, it will exist in its less soluble neutral form. The formation of an ionic species can significantly increase solubility in aqueous environments.
Experimental Determination of Solubility: A Practical Guide
Given the lack of readily available quantitative data, an experimental approach is necessary to determine the solubility of this compound in various laboratory solvents. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2]
Experimental Workflow
Figure 1. A generalized workflow for the experimental determination of solubility using the shake-flask method.
Step-by-Step Protocol
Materials and Equipment:
-
This compound
-
A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter (e.g., 0.22 µm PTFE or other compatible material).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the saturated solution and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated solution by interpolating its response from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the compound in the saturated solution, typically expressed in mg/mL or g/L.
-
Data Interpretation and Visualization
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | 0.1 | Low | To be determined |
| Dichloromethane | 3.1 | Moderate | To be determined |
| Ethyl Acetate | 4.4 | Moderate-High | To be determined |
| Acetone | 5.1 | High | To be determined |
| Isopropanol | 3.9 | Moderate-High | To be determined |
| Ethanol | 4.3 | Moderate-High | To be determined |
| Methanol | 5.1 | High | To be determined |
| Acetonitrile | 5.8 | High | To be determined |
| Dimethylformamide (DMF) | 6.4 | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined |
| Water | 10.2 | Low | To be determined |
The relationship between solvent polarity and the solubility of this compound can be visualized to better understand the underlying trends.
Figure 2. Predicted solubility of this compound in different classes of solvents.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While quantitative data is not yet widely published, the methodologies outlined herein provide a robust framework for researchers to generate this critical information. Understanding the solubility profile of this important building block will undoubtedly accelerate its application in the development of novel therapeutics. Future work should focus on generating a comprehensive, publicly available dataset of its solubility in a wide range of solvents at various temperatures and pH values.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. rheolution.com [rheolution.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]
- 7. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound | 501015-16-3 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. youtube.com [youtube.com]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
The Enduring Cornerstone: An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of chemical biology and drug discovery, enabling the routine construction of peptides. The pioneering methodology, developed by R. Bruce Merrifield, for which he was awarded the 1984 Nobel Prize in Chemistry, utilized the tert-butyloxycarbonyl (Boc) protecting group for the temporary masking of the α-amino group.[1][2] This guide provides a comprehensive technical exploration of Boc-SPPS, delving into its historical context, core chemical principles, detailed experimental protocols, and strategic applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this robust and enduring technique.
Introduction: The Genesis of a Revolution
Prior to the advent of SPPS, peptides were synthesized in solution, a laborious process fraught with challenges in purification and low yields, especially for longer sequences.[1][3] Merrifield's innovation was to anchor the C-terminal amino acid to an insoluble polymer support, allowing for the subsequent sequential addition of protected amino acids.[1][4] This solid-phase approach streamlined the entire process, as excess reagents and byproducts could be simply washed away by filtration, while the growing peptide chain remained securely attached to the resin.[5] The first successful implementation of this revolutionary technique hinged on the use of the acid-labile Boc group for temporary α-amino protection, a strategy that dominated the field for decades and remains highly relevant for specific applications.[4][6]
The Chemistry of Boc-SPPS: A Symphony of Graduated Acid Lability
The success of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy lies in the principle of graduated acid lability.[7][8] This approach employs an orthogonal protection scheme where different classes of protecting groups are removed under distinct acidic conditions.
-
Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group of the incoming amino acids. It is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).[9][]
-
"Permanent" Side-Chain Protection: The reactive side chains of amino acids are protected by groups, often benzyl-based (Bzl), that are stable to the conditions used for Boc removal but can be cleaved by a much stronger acid, such as anhydrous hydrogen fluoride (HF), in the final step of the synthesis.[9][11]
This differential stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, without disturbing the side-chain protecting groups or the linkage of the peptide to the resin.[12]
The Boc-SPPS Cycle
The synthesis of a peptide using Boc chemistry is a cyclical process, with each cycle consisting of four key steps:
-
Deprotection: Removal of the Nα-Boc group to expose a free amine for the next coupling reaction.
-
Neutralization: Conversion of the resulting ammonium salt to a free amine.
-
Coupling: Formation of the peptide bond with the next incoming Boc-protected amino acid.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis.
The Solid Support: The Anchor of the Synthesis
The choice of the solid support, or resin, is critical as it determines the nature of the C-terminus of the final peptide (acid or amide) and influences the overall success of the synthesis.
-
Merrifield Resin: The classic resin for Boc-SPPS, chloromethylpolystyrene, is used for the synthesis of peptide acids.[13] The first Boc-amino acid is typically attached as a cesium salt to form a benzyl ester linkage.[13]
-
PAM Resin (Phenylacetamidomethyl): This resin also yields peptide acids upon cleavage. The linker provides greater stability to the repetitive TFA treatments compared to the Merrifield resin, reducing premature cleavage of the peptide chain.[13]
-
BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used for the synthesis of peptide amides.[13] The MBHA resin offers an optimal balance of stability towards TFA and lability towards HF, making it a popular choice.[13]
Table 1: Common Resins for Boc-SPPS
| Resin Type | C-Terminal Product | Linkage to Peptide | Key Features |
| Merrifield | Acid | Benzyl Ester | The original resin for Boc-SPPS.[13] |
| PAM | Acid | Phenylacetamidomethyl Ester | Increased stability to TFA compared to Merrifield resin.[13] |
| BHA | Amide | Benzhydrylamine Amide | Used for the synthesis of peptide amides.[13] |
| MBHA | Amide | Methylbenzhydrylamine Amide | More stable than BHA resin during TFA deprotection.[13] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for manual Boc-SPPS.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents.[8]
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.[7]
-
Drain the solvent by filtration.
The Synthesis Cycle
Step 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus.
-
To the swollen resin, add a solution of 50% TFA in DCM.[7][13]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7][13]
-
Continue to agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[7][13]
-
When synthesizing peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, it is recommended to add a scavenger such as 0.5% dithioethane (DTE) to the deprotection solution to prevent side reactions from the tert-butyl carbocations formed during Boc cleavage.[7][11]
-
Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[7][13]
Step 2: Neutralization
The N-terminal ammonium trifluoroacetate salt formed during deprotection must be neutralized to the free amine before coupling.
-
Wash the resin with DCM.
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.[7]
-
Drain the neutralization solution.
-
Repeat the neutralization step to ensure complete conversion to the free amine.[7]
-
Wash the resin with DCM to remove excess base and its salt.[7]
Step 3: Amino Acid Coupling
In this step, the next activated Nα-Boc protected amino acid is coupled to the free N-terminal amine.
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.[7][13]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, such as DIEA, to initiate the coupling reaction.[7]
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test), which detects free primary amines.[14] A negative result (yellow beads) indicates a complete reaction.
Step 4: Washing
After coupling, the resin must be thoroughly washed to remove unreacted amino acid, coupling reagents, and byproducts.
-
Wash the resin sequentially with DMF, DCM, and IPA.
This four-step cycle is repeated for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups.
The Challenge of HF
The most common reagent for the final cleavage in Boc-SPPS is anhydrous hydrogen fluoride (HF).[13][15] HF is highly toxic, corrosive, and requires a specialized all-Teflon apparatus.[13][15] The cleavage is typically performed at 0°C for 1 hour.[15]
HF Cleavage Protocol (Low-High HF Method)
The low-high HF method developed by Tam and Merrifield is a two-step procedure that minimizes side reactions.[13]
-
Low HF Step: The peptide-resin is treated with a low concentration of HF in dimethyl sulfide (DMS), which cleaves most side-chain protecting groups via an SN2 mechanism, reducing the formation of damaging carbocations.[13]
-
High HF Step: After evaporation of the HF and DMS, a standard high HF cleavage is performed to remove the more resistant protecting groups and cleave the peptide from the resin.[13]
Cleavage Cocktail
During HF cleavage, scavengers are added to the reaction mixture to trap the reactive carbocations generated from the cleavage of protecting groups, thus preventing side reactions with sensitive amino acid residues.[15][16] A common scavenger is anisole.[13]
Post-Cleavage Workup
-
After the reaction, the HF is carefully removed by evaporation under vacuum.[15]
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether to remove scavengers and cleaved protecting groups.[16]
-
The crude peptide is then dissolved in an appropriate aqueous buffer and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Side-Chain Protection in Boc-SPPS
The choice of side-chain protecting groups is critical for the success of Boc-SPPS. These "permanent" protecting groups must be stable to the repeated TFA treatments used for Nα-Boc removal but readily cleavable by strong acid in the final step.
Table 2: Common Side-Chain Protecting Groups in Boc-SPPS
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
| Arginine (Arg) | Tosyl (Tos), Nitro (NO2) | HF[17] |
| Aspartic Acid (Asp) | Benzyl (Bzl) | HF |
| Cysteine (Cys) | 4-Methylbenzyl (Meb), Acetamidomethyl (Acm) | HF, Acm requires specific removal |
| Glutamic Acid (Glu) | Benzyl (Bzl) | HF |
| Histidine (His) | Dinitrophenyl (Dnp), Benzyloxymethyl (Bom) | Thiolysis for Dnp before HF[13] |
| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF |
| Serine (Ser) | Benzyl (Bzl) | HF |
| Threonine (Thr) | Benzyl (Bzl) | HF |
| Tryptophan (Trp) | Formyl (For) | Piperidine for deformylation before HF[13] |
| Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl (Bzl) | HF |
Boc vs. Fmoc: A Comparative Analysis
While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has become the more dominant strategy in SPPS due to its milder reaction conditions, Boc-SPPS offers distinct advantages in certain situations.[9][]
Advantages of Boc-SPPS:
-
Reduced Aggregation: The repetitive acidic deprotection steps in Boc-SPPS keep the growing peptide chain protonated, which can help to disrupt inter-chain hydrogen bonding and reduce aggregation, a common problem in the synthesis of long or hydrophobic peptides.[9][14]
-
Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts.[]
Disadvantages of Boc-SPPS:
-
Harsh Final Cleavage: The use of hazardous HF for the final cleavage step is a significant drawback.[9][19]
-
Repetitive Acidolysis: The repeated exposure to TFA can lead to the degradation of sensitive residues and premature cleavage of the peptide from the resin.[14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 3. Merrifield Solid-Phase Peptide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 19. academic.oup.com [academic.oup.com]
Harnessing Chemical Diversity: A Guide to Unnatural Amino Acids in Modern Drug Discovery
Abstract
The 20 canonical amino acids, dictated by the universal genetic code, have long been the foundational building blocks of protein-based therapeutics. However, the constraints of this limited chemical alphabet have presented significant challenges in developing drugs with optimal efficacy, stability, and target specificity. The advent of genetic code expansion and the ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins represents a paradigm shift in drug discovery.[1] This guide provides an in-depth technical overview of the methodologies, applications, and strategic considerations for leveraging UAAs to engineer next-generation therapeutics. We will explore the core principles of UAA incorporation, delve into their transformative role in areas such as antibody-drug conjugates (ADCs) and peptide optimization, and provide actionable protocols and frameworks for researchers, scientists, and drug development professionals.
Introduction: Moving Beyond Nature's Toolkit
The natural repertoire of 20 amino acids provides a remarkable platform for biological function, but it is not without its limitations.[2] Peptides and proteins often suffer from poor in vivo stability due to proteolytic degradation, low cell permeability, and suboptimal bioavailability, hindering their therapeutic potential.[3] Unnatural amino acids, also known as non-canonical amino acids (ncAAs), are powerful tools that introduce novel chemical functionalities, structural constraints, and physicochemical properties not found in nature.[3][4]
By moving beyond the natural toolkit, researchers can:
-
Enhance Pharmacokinetic Properties: Improve stability against enzymatic degradation and extend circulating half-life.[1][]
-
Increase Potency and Specificity: Modulate the tertiary structure of a peptide or protein to optimize its binding affinity and selectivity for a specific biological target.[1]
-
Introduce Novel Functionalities: Equip proteins with unique chemical handles for precise, site-specific conjugation of payloads like toxins, imaging agents, or polymers.[1][6]
-
Probe Biological Mechanisms: Utilize UAAs with spectroscopic or photo-crosslinking capabilities to investigate protein conformation, dynamics, and interactions in vivo.[1]
This strategic incorporation of UAAs has already yielded clinically approved drugs, such as methyldopa for hypertension and gabapentin, demonstrating the tangible therapeutic impact of this technology.[3][7][8] This guide will illuminate the path from conceptual UAA design to practical application in the drug discovery pipeline.
Core Methodology: The Science of Genetic Code Expansion
The site-specific incorporation of a UAA into a protein during translation is the cornerstone of this technology. This process, known as genetic code expansion (GCE), requires hijacking the cell's translational machinery. The most established method relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[9][10]
The Principle of Orthogonality: An orthogonal aaRS/tRNA pair functions independently of the host cell's endogenous synthetases and tRNAs.[11] This means the engineered aaRS specifically charges its engineered tRNA with the desired UAA, and no other endogenous synthetase recognizes the engineered tRNA, nor does the engineered synthetase recognize any endogenous tRNAs. This mutual exclusivity is critical for the high-fidelity incorporation of the UAA.
The workflow involves reassigning a codon, typically a "stop" codon like the amber codon (UAG), to encode the UAA.[9]
Workflow: Site-Specific UAA Incorporation via Stop Codon Suppression
Below is a diagram illustrating the key components and process flow for incorporating a UAA into a target protein in a host cell like E. coli.
Caption: Key components and cellular workflow for UAA incorporation.
Experimental Protocol: UAA Incorporation in E. coli
This protocol provides a generalized framework for expressing a protein containing a site-specifically incorporated UAA, such as Nε-azido-L-lysine (AzK), using amber stop codon suppression.[12]
1. Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
pEvol Plasmid: Encodes the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA (e.g., AzK-synthetase/tRNA). This plasmid typically has a different antibiotic resistance marker than the expression plasmid.
-
Expression Plasmid: Encodes the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
-
Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids.
2. Expression:
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight.
-
The next day, dilute the starter culture into a larger volume of expression medium (e.g., Terrific Broth) containing antibiotics.
-
Grow the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.
-
Add the unnatural amino acid (e.g., 1 mM AzK) to the culture.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).
-
Reduce the temperature to 20-25°C and continue expression for 12-16 hours. The lower temperature often improves protein folding and incorporation efficiency.
3. Verification of Incorporation:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the presence of the full-length protein via SDS-PAGE and Coomassie staining or Western blot. Successful incorporation will yield a full-length protein, while failure results in a truncated product.
-
For definitive confirmation, use mass spectrometry (e.g., ESI-MS) to verify the exact mass of the protein, which will include the mass of the incorporated UAA.
Application Spotlight: Revolutionizing Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. A critical challenge in ADC development is achieving a homogenous product with a defined drug-to-antibody ratio (DAR).[1] Traditional conjugation methods, which target native amino acids like lysine or cysteine, often result in heterogeneous mixtures with variable efficacy and toxicity.[1]
UAAs provide a transformative solution by enabling site-specific conjugation. By incorporating a UAA with a bioorthogonal chemical handle (e.g., an azide or alkyne) at a specific site on the antibody, the cytotoxic payload can be attached with precise control.[1][10] This leads to homogenous ADCs with a consistent DAR, improved therapeutic index, and more predictable pharmacology.
Workflow: Site-Specific ADC Generation
The following diagram outlines the process of creating a site-specific ADC using UAA technology and bioorthogonal "click chemistry."
Caption: Creating a homogenous ADC via UAA incorporation and click chemistry.
Bioorthogonal Chemistry: The Engine of Conjugation
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes.[13] They are characterized by high selectivity, efficiency, and biocompatibility.[13][14] For ADC development, these reactions provide the means to "click" the drug payload onto the antibody's UAA handle.
| Reaction Type | Reactants | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Pros: Very fast and high-yielding. Cons: Requires a copper catalyst, which can be cytotoxic, making it more suitable for in vitro conjugation.[15][16] |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | Pros: Copper-free and highly biocompatible, suitable for use in living systems. Cons: Kinetics can be slower than CuAAC. |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | Pros: Extremely fast kinetics, among the fastest bioorthogonal reactions known.[13] Cons: Reactants can sometimes have lower stability. |
| Oxime Ligation | Aminooxy/Hydrazine + Ketone/Aldehyde | Pros: Ketones are generally absent from biological systems, ensuring high orthogonality. Cons: Reaction kinetics can be slow without a catalyst.[17] |
Expanding the Frontier: Other Key Applications
Beyond ADCs, UAAs are driving innovation across the drug discovery landscape.
-
Peptide Therapeutics: Peptides are attractive drug candidates but are often limited by poor stability.[3] UAAs can be used to create "stapled peptides," where the peptide's secondary structure is locked into its bioactive conformation by a synthetic brace, increasing both stability and cell permeability. Furthermore, incorporating UAAs can protect peptides from proteolytic cleavage, extending their half-life.[]
-
Enhancing Protein Stability: By replacing temperature-sensitive or oxidation-prone amino acids like methionine with UAA analogs, the overall thermal and chemical stability of a protein therapeutic can be significantly increased.[4]
-
Long-Lasting Therapeutics: The site-specific conjugation of polyethylene glycol (PEG) to a protein therapeutic, a process known as PEGylation, can dramatically increase its hydrodynamic radius and extend its in vivo half-life. UAA technology allows for precise, site-specific PEGylation, avoiding the heterogeneity and potential loss of activity associated with traditional methods.
Future Perspectives and Challenges
The field of genetic code expansion is rapidly evolving, with ongoing research focused on several key areas:
-
Expanding the Codon Vocabulary: Moving beyond the UAG codon to utilize other stop codons or even quadruplet codons to enable the simultaneous incorporation of multiple distinct UAAs.[18]
-
Improving Incorporation Efficiency: Engineering orthogonal aaRS/tRNA pairs and host strains to enhance the yield of UAA-containing proteins, which can sometimes be a limiting factor.[9]
-
In Vivo Biosynthesis: Developing host organisms that can synthesize the UAA themselves, removing the need to supply it exogenously and reducing manufacturing costs.[18]
Despite the immense potential, challenges remain. The efficiency of UAA incorporation can be variable, and scaling up production for clinical and commercial supply requires significant process optimization. However, as the technology matures, the ability to design and manufacture proteins with atomic precision will undoubtedly lead to a new generation of safer and more effective therapeutics.
References
- 1. biosynth.com [biosynth.com]
- 2. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic applications of genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 13. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Effects of Bromine Incorporation in Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of Bromine in Modifying a Core Amino Acid Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic modification of core biomolecular scaffolds is a cornerstone of innovation. Among these, the halogenation of amino acids stands out as a powerful tool for fine-tuning the physicochemical and, consequently, the pharmacological properties of peptides and small molecules.[1][2] While fluorine and chlorine have been extensively utilized, the incorporation of bromine into aromatic amino acids like phenylalanine offers a unique and compelling set of advantages.[3][4]
This guide serves as an in-depth exploration of the profound physicochemical effects of incorporating a bromine atom into the phenylalanine side chain. We will move beyond a simple cataloging of properties to provide a causal analysis, explaining why these changes occur and how they can be rationally exploited in a research and development context. From altering fundamental electronic and steric characteristics to introducing the capacity for powerful, directional non-covalent interactions, bromination is a versatile strategy for enhancing molecular recognition, improving metabolic stability, and ultimately, augmenting biological activity.[5][6] This document is structured to provide both the theoretical underpinnings and the practical methodologies required to leverage brominated phenylalanine as a high-value component in modern drug design.
Part 1: The Physicochemical Core: How Bromine Reshapes Phenylalanine
The substitution of a hydrogen atom with bromine on the phenyl ring is not a trivial alteration. It fundamentally changes the electronic, steric, and hydrophobic profile of the amino acid. The specific position of the bromine atom—ortho, meta, or para—further refines these effects, offering a palette of options for the discerning molecular architect.
Steric and Electronic Perturbations
Bromine is significantly larger and more electronegative than hydrogen. Its introduction imparts a substantial steric and electronic perturbation on the phenylalanine side chain.
-
Increased Steric Bulk: The van der Waals radius of bromine (~1.85 Å) is considerably larger than that of hydrogen (~1.20 Å). This added volume can be used to probe steric constraints within a binding pocket, potentially improving the occupancy of hydrophobic pockets and enhancing binding affinity.[1] However, it can also lead to detrimental steric clashes if the binding site is too constrained.[1]
-
Electronegativity and Inductive Effects: Bromine is an electronegative, electron-withdrawing atom. Through inductive effects, it pulls electron density from the aromatic ring. This influences the acidity (pKa) of the carboxylic acid and amino groups, as well as the electron distribution (quadrupole moment) of the phenyl ring itself, which can alter or destabilize crucial cation-π interactions.[7]
Lipophilicity and Membrane Permeability
A key strategy in drug design is the modulation of a molecule's lipophilicity, often quantified by its partition coefficient (LogP). Increased lipophilicity can enhance a drug's ability to cross cellular membranes. The incorporation of a bromine atom significantly increases the lipophilicity of the phenylalanine side chain.[8]
| Property | Phenylalanine | 2-Bromophenylalanine | 3-Bromophenylalanine | 4-Bromophenylalanine |
| Molecular Weight ( g/mol ) | 165.19 | ~244.08 | ~244.08 | 244.08[9] |
| Computed LogP (XLogP3) | 1.58 | 2.0 | -0.8[10] | -0.4[9] |
| Expected pKa (Carboxyl) | ~1.83[2] | Slightly lower than Phe | Slightly lower than Phe | Slightly lower than Phe |
| Expected pKa (Amino) | ~9.13[2] | Slightly lower than Phe | Slightly lower than Phe | Slightly lower than Phe |
| Table 1: Comparison of Physicochemical Properties. Note: Experimental pKa values for brominated isomers are not readily available; the trend is an expected slight decrease due to the electron-withdrawing nature of bromine. Computed LogP values can vary based on the algorithm. |
The σ-Hole and the Dawn of Halogen Bonding
Perhaps the most significant consequence of attaching a bromine atom to an aromatic ring is the creation of an anisotropic distribution of electron density on the halogen itself.[3] While the sides of the bromine atom are electron-rich and electronegative, the region directly opposite the C-Br covalent bond becomes electron-deficient. This region of positive electrostatic potential is known as a σ-hole .[11]
This σ-hole allows the bromine atom to act as a Lewis acid, enabling it to form a highly directional, non-covalent interaction with a Lewis base (an electron donor) such as a carbonyl oxygen, a hydroxyl group, or the nitrogen of a histidine residue. This interaction is termed a halogen bond .[11]
Part 2: Impact on Biomolecular Interactions and Biological Function
The altered physicochemical properties of bromophenylalanine directly translate into modified biomolecular interactions, which can be harnessed to enhance biological function.
Halogen Bonding in Protein-Ligand Recognition
The halogen bond is a powerful and increasingly recognized force in rational drug design. Its strength is comparable to a strong hydrogen bond and is highly directional, making it a valuable tool for improving binding affinity and selectivity.[12]
-
Strength and Geometry: Halogen bonds involving bromine are significantly stronger than those with chlorine.[12] The ideal geometry involves a near-linear arrangement of the C-Br···Acceptor atoms (θ1 angle ≈ 150-180°) and specific angles relative to the acceptor atom's geometry (θ2 angle ≈ 90-120° for carbonyls).[11]
| Interaction Parameter | Typical Value (Bromine) |
| Interaction Distance (Br···O) | 2.87 - 3.37 Å |
| % of van der Waals Radii Sum | ~85 - 100% |
| C–Br···O Angle (θ1) | ~154 - 165° |
| Table 2: Typical Geometries for Bromine-Centered Halogen Bonds in Proteins. Data compiled from multiple sources.[11][13] |
The ability to engineer a strong, specific halogen bond can dramatically improve the affinity of a peptide or small molecule for its target protein, turning a modest binder into a potent one.
Modulating Biological Activity
By altering binding affinity and molecular recognition, bromine incorporation can profoundly impact biological activity.
-
Enhanced Receptor Binding: For peptide ligands, substituting a key phenylalanine with 4-bromophenylalanine can enhance receptor binding affinity. While direct comparative studies with quantitative binding data (Ki values) are not always available, the principle is well-established.[1] The bromine can form a halogen bond with a backbone carbonyl or side chain in the receptor's binding pocket, providing an additional stabilizing interaction.[1]
-
Improved Enzyme Inhibition: In the design of enzyme inhibitors, bromophenylalanine can improve potency (lower IC50 value). The increased hydrophobicity and steric bulk can lead to better occupancy of the active site, while the electron-withdrawing nature of bromine can alter the pKa of nearby functional groups, potentially leading to stronger binding interactions.[1]
-
Antimicrobial Activity: Halogenation is a promising strategy for enhancing the efficacy of antimicrobial peptides (AMPs). A compelling example is a study on nisin, where replacing a tryptophan with its analog, 5-bromo-tryptophan, led to a two-fold increase in activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] This highlights the potential of using brominated aromatic amino acids to develop more effective antibiotics.
| Peptide | Target | Ki (nM) (Hypothetical) | Fold Change | Rationale for Change |
| Peptide-Phe | Receptor X | 100 | - | Baseline affinity via hydrophobic and π-stacking interactions. |
| Peptide-4-Br-Phe | Receptor X | 20 | 5x Increase | Enhanced affinity due to a new halogen bond with a backbone carbonyl in the binding pocket. |
| Table 3: Illustrative Example of Bromination Impact on Receptor Binding Affinity. This data is hypothetical to demonstrate the potential effect of a well-placed halogen bond. |
Enhancing Metabolic Stability
A major challenge in drug development is preventing the rapid metabolic degradation of drug candidates, often by cytochrome P450 (CYP) enzymes in the liver.[14] Aromatic rings are common sites of oxidative metabolism.
By replacing a hydrogen atom with a bromine atom at a metabolically labile position on the phenyl ring, that site of metabolism is blocked. The C-Br bond is significantly stronger and less susceptible to enzymatic oxidation than a C-H bond. This can lead to a longer in vivo half-life, reduced clearance, and improved bioavailability of the drug.[15]
Part 3: A Practical Guide to Synthesis and Analysis
Harnessing the benefits of brominated phenylalanine requires robust methods for its synthesis, incorporation into peptides, and subsequent analysis.
Synthesis of Brominated Phenylalanine Isomers
While 4-bromo-L-phenylalanine is commercially available, the ortho and meta isomers may require custom synthesis. A common route starts from the corresponding bromobenzaldehyde.
Protocol 1: Synthesis of 4-Bromo-L-phenylalanine (General Example)
-
Reaction Setup: In a reaction vessel, dissolve (S)-acetyl-protected 4-bromophenylalanine starting material (1 equivalent) in a 10% hydrochloric acid solution.[13]
-
Hydrolysis: Heat the solution to 95-100°C for 6 hours with constant stirring to remove the acetyl protecting group.[13]
-
Neutralization: Cool the reaction mixture and carefully neutralize the pH to ~7 using a base such as triethylamine. The product will begin to precipitate.[13]
-
Isolation: Collect the resulting white solid by vacuum filtration.[13]
-
Purification: Wash the solid with cold deionized water to remove residual salts. Dry the product under vacuum.[13]
-
Analysis: Confirm the identity and purity of the final 4-Bromo-L-phenylalanine product using NMR, Mass Spectrometry, and HPLC to assess enantiomeric purity.[13]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-protected 4-bromo-L-phenylalanine is readily incorporated into peptide sequences using standard automated or manual SPPS protocols.
Protocol 2: SPPS Coupling of Fmoc-L-4-bromophenylalanine
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 1 hour.[1]
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).[1]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-4-bromophenylalanine (3 eq.), a coupling reagent like HBTU (2.9 eq.), and an additive like HOBt (3 eq.) in DMF. Add a base, such as N,N-diisopropylethylamine (DIEA) (6 eq.), to the solution and allow it to pre-activate for 1-2 minutes.[16]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[16]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Analytical Characterization Workflow
Unequivocal confirmation of bromine incorporation and structural integrity is paramount. A multi-technique approach is essential for full characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. nbinno.com [nbinno.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 10. mt.com [mt.com]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 15. benchchem.com [benchchem.com]
- 16. mttlab.eu [mttlab.eu]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of (R)-N-Boc-3-Bromo-β-phenylalanine in SPPS for Advanced Peptide Therapeutics
Executive Summary: The Rationale for Halogenated β-Amino Acids in Peptide Drug Design
The functionalization of peptides with non-canonical amino acids is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and novel mechanisms of action. The incorporation of (R)-N-Boc-3-Bromo-β-phenylalanine, a halogenated β-amino acid, offers a distinct strategic advantage. The bromine substituent can introduce beneficial physicochemical properties, such as increased lipophilicity and metabolic stability, and can serve as a versatile synthetic handle for post-synthesis modifications via cross-coupling reactions.[1] Furthermore, peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation and can adopt unique secondary structures, leading to novel biological activities.[2]
This document provides a comprehensive, field-proven protocol for the efficient incorporation of (R)-N-Boc-3-Bromo-β-phenylalanine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). It details critical experimental parameters, from coupling conditions to cleavage strategies, and outlines robust analytical methods for the characterization of the final product.
(R)-N-Boc-3-Bromo-β-phenylalanine: Core Properties and Handling
A thorough understanding of the building block is fundamental to successful synthesis. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈BrNO₄ | [1][3][4] |
| Molecular Weight | 344.20 g/mol | [1][3][4] |
| Appearance | White to off-white powder/solid | [1][3] |
| Purity | ≥98% (typical) | [1][4] |
| Solubility | Soluble in DMF, NMP, DCM | |
| Storage | -20°C, under inert, dry conditions |
Expert Insight: The Boc (tert-butyloxycarbonyl) protecting group is labile under moderate to strong acidic conditions.[2][5] Therefore, meticulous handling is required to prevent premature deprotection. Ensure all solvents and reagents used during the coupling step are anhydrous and free of acidic contaminants.
Detailed Protocol: SPPS of Peptides Containing (R)-N-Boc-3-Bromo-β-phenylalanine
This protocol is designed for a standard Fmoc/tBu SPPS strategy on a rink amide resin. It can be readily adapted for other solid supports and synthesis scales.
Materials and Reagents
-
(R)-N-Boc-3-Bromo-β-phenylalanine
-
High-quality Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) are recommended. Potent onium salt reagents like HATU can also be used for challenging couplings.[6][7]
-
Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
-
Deprotection: 20% Piperidine in DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (H₂O)
-
Cold methyl t-butyl ether or diethyl ether
-
Automated or manual peptide synthesizer
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (ESI-MS or MALDI-TOF)
Experimental Workflow
The overall workflow is depicted in the following diagram:
Figure 1: Step-by-step SPPS workflow.
Step-by-Step Methodology
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 1 hour.
-
Perform Fmoc deprotection of the resin using 20% piperidine in DMF.
-
-
Coupling of (R)-N-Boc-3-Bromo-β-phenylalanine:
-
Rationale: β-amino acids and those with bulky side groups can be sterically hindered, leading to slower coupling kinetics.[8] The use of a carbodiimide activator like DIC with a racemization-suppressing additive such as Oxyma Pure is a robust choice.[9] For particularly difficult sequences, stronger uronium/aminium salt reagents like HATU may be employed, though they should be used with caution to avoid side reactions.[6][7]
-
Procedure:
-
In a separate vessel, dissolve (R)-N-Boc-3-Bromo-β-phenylalanine (3-4 eq.), and Oxyma Pure (3-4 eq.) in DMF.
-
Add DIC (3-4 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser test.[5] A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
-
Capping (Optional but Recommended):
-
To prevent the formation of deletion sequences, cap any unreacted amines using a solution of acetic anhydride and pyridine (or DIPEA) in DMF.
-
-
Chain Elongation:
-
Since the newly incorporated residue is Boc-protected, do not perform a piperidine deprotection step.
-
Proceed directly to the coupling of the next standard Fmoc-protected amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Rationale: A strong acid, typically TFA, is required for the final cleavage from the resin and removal of side-chain protecting groups.[10] During this process, reactive carbocations are generated, which can cause side reactions with nucleophilic residues. Scavengers are essential to "trap" these species.[10][11] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[10]
-
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it thoroughly.
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[12]
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Peptide Characterization: Ensuring Quality and Identity
Robust analytical techniques are critical to confirm the identity, purity, and structure of the synthesized peptide.[13][14][15]
-
Purity Assessment (RP-HPLC):
-
Identity Confirmation (Mass Spectrometry):
Figure 2: Analytical workflow for peptide purification and characterization.
Troubleshooting and Expert Recommendations
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance of the β-amino acid.[8] | Increase coupling time to 4-6 hours. Perform a double coupling. Consider using a more potent coupling reagent like HATU.[6][7] |
| Unexpected Impurities after Cleavage | Alkylation of sensitive residues by carbocations.[10] | Ensure the cleavage cocktail is freshly prepared.[11] Confirm the use of appropriate scavengers like TIS.[10] |
| Oxidation of Methionine (if present) | Exposure to oxidative species during cleavage. | Use a specialized cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) or a specific formulation like Reagent H.[18][19] |
| Racemization | Over-activation of the carboxylic acid or use of a strong base. | Use an additive like Oxyma Pure to suppress racemization.[6] Avoid excessive pre-activation times. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. (R)-N-BOC-3-BROMO-β-PHENYLALANINE | CymitQuimica [cymitquimica.com]
- 4. N-Boc-3-bromo-D-phenylalanine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pepdoopeptides.com [pepdoopeptides.com]
- 14. ijsra.net [ijsra.net]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 17. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 18. peptide.com [peptide.com]
- 19. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Cross-Coupling of (R)-N-Boc-3-Bromo-beta-phenylalanine
Introduction: The Strategic Importance of Non-Canonical β-Amino Acids
In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced properties. Among these, β-amino acids, and specifically 3-aryl-β-phenylalanine derivatives, are of paramount importance.[1][2] These structures are prevalent in numerous biologically active molecules and natural products.[2] The homologated backbone of β-amino acids confers unique conformational constraints on peptides and peptidomimetics, often leading to increased metabolic stability by rendering them resistant to enzymatic degradation.[1][2]
(R)-N-Boc-3-bromo-beta-phenylalanine is a versatile and strategically important building block for accessing a diverse library of these valuable 3-aryl-β-phenylalanine analogues. The presence of the bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the stereoretentive formation of a carbon-carbon bond between the benzylic position of the amino acid and a wide variety of aryl and heteroaryl groups. The Boc (tert-butyloxycarbonyl) protecting group ensures the stability and compatibility of the amino functionality during the coupling reaction.
This guide provides a comprehensive overview of the application of this compound in Suzuki cross-coupling reactions, offering detailed mechanistic insights, optimized protocols, and practical advice for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl compounds and other carbon-carbon bond-containing molecules.[3] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (such as a boronic acid or ester) with an organic halide or triflate.[3][4] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[3][5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. For benzylic halides, this step can proceed with inversion of stereochemistry.[6]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the 3-aryl-β-phenylalanine product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step generally proceeds with retention of stereochemistry.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: Key Parameters for Success
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. Understanding the reasoning behind these choices is crucial for optimizing the reaction and ensuring reproducibility.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligand is paramount. For couplings involving sp3-hybridized carbons like the benzylic bromide in our substrate, bulky and electron-rich phosphine ligands are often preferred. These ligands promote the oxidative addition step and facilitate the reductive elimination. Ligand systems such as those developed by Buchwald (e.g., SPhos, XPhos) have shown great efficacy in similar transformations. The palladium source is typically Pd(OAc)2 or a pre-formed palladium complex.
-
The Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[6] Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides. The choice of base can significantly impact the reaction rate and yield, and it must be compatible with the functional groups present in the substrates. For substrates with base-sensitive functionalities, milder bases like K3PO4 are often employed.
-
Solvent System: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. Often, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is used.[7] The water is necessary for dissolving the inorganic base and facilitating the formation of the active boronate species. The choice of organic solvent can influence the solubility of the catalyst and substrates, thereby affecting the reaction kinetics.
-
Maintaining Stereochemical Integrity: A critical consideration when working with a chiral substrate like this compound is the preservation of its stereochemistry. While the overall stereochemical outcome of a Suzuki coupling can be complex and substrate-dependent, couplings at sp3 centers can often proceed with a net retention of configuration. This is often the result of a double inversion mechanism (inversion at oxidative addition and inversion at reductive elimination) or a retention/retention pathway. Recent studies have shown that with careful ligand design, high levels of stereoretention can be achieved.[8] It is imperative to analyze the enantiomeric purity of the product to confirm the stereochemical outcome of the reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific arylboronic acids and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K3PO4, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H2O 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired (S)-N-Boc-3-aryl-beta-phenylalanine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of substrates analogous to this compound. This data serves as a starting point for optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Fmoc-4-bromophenylalanine | 4-Methoxyphenylboronic acid | Pd(OAc)2 (5) | DtBuPF (6) | K3PO4 (3) | THF | 80 | 12 | 85-95 | [9] |
| 2 | Benzyl bromide | Phenylboronic acid | PdCl2(dppf)·CH2Cl2 (2) | - | Cs2CO3 (3) | THF/H2O | 77 | 12 | 90 | [10] |
| 3 | ortho-Bromoaniline deriv. | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | Cs2CO3 (2) | 2-MeTHF/H2O | 80 | 16 | 91 | [5] |
| 4 | 2-bromo-N-Boc-imidazole | Phenylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 (2) | Dioxane/H2O | 100 | 12 | 82 | [11] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand to a more electron-rich and bulky one, or screening different bases and solvents. Elevated temperatures may also improve yields, but be mindful of potential side reactions or degradation of the Boc protecting group.
-
Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or temperature may be necessary. Ensure that the solvent is adequately degassed to prevent catalyst deactivation.
-
Side Products: The formation of homocoupled biaryl products from the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this, but purification will be required.
-
Loss of Stereochemical Purity: If racemization is observed, it is crucial to re-evaluate the reaction conditions. Lowering the reaction temperature or screening different ligands known to promote stereoretentive couplings is recommended. Chiral HPLC analysis is essential for monitoring the enantiomeric excess of the product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for the synthesis of novel 3-aryl-β-phenylalanine derivatives from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields while maintaining the stereochemical integrity of the chiral center. The resulting non-canonical amino acids are valuable building blocks for the development of next-generation peptides and pharmaceuticals with improved therapeutic profiles.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Axial shielding of Pd(II) complexes enables perfect stereoretention in Suzuki-Miyaura cross-coupling of Csp3 boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Halogenated Phenylalanine Analogs
Introduction: The Strategic Advantage of Halogenation in Peptide Drug Design
The incorporation of unnatural amino acids into peptide scaffolds is a powerful and widely adopted strategy in modern drug discovery to enhance therapeutic properties.[1] Among these, halogenated phenylalanine analogs have emerged as pivotal tools for medicinal chemists. The strategic placement of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) on the phenyl ring of phenylalanine can profoundly influence the physicochemical and biological properties of a peptide.[2] These modifications can lead to increased metabolic stability by shielding against enzymatic degradation, enhanced binding affinity through favorable interactions with protein targets, and the introduction of novel functionalities for imaging and bioconjugation.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of bioactive peptides containing halogenated phenylalanine analogs using Fmoc-based solid-phase peptide synthesis (SPPS).
The rationale for using halogenated phenylalanines lies in their ability to subtly yet significantly alter key molecular properties. For instance, fluorination can increase metabolic stability and modulate electronic properties with minimal steric hindrance, while iodination provides a handle for radiolabeling in diagnostic applications.[2][4] The introduction of these analogs can also influence peptide conformation and aggregation, as seen in studies of amyloidogenic peptides.[5] This document will equip researchers with the foundational knowledge and practical steps to leverage these unique properties in their peptide-based drug development programs.
Physicochemical Properties of Halogenated Phenylalanine Analogs
The choice of a specific halogenated phenylalanine analog is dictated by the desired impact on the peptide's properties. The introduction of halogens alters molecular size, hydrophobicity, and electronic character.[2] These changes are crucial for modulating biological activity.[2]
| Derivative | Molecular Weight ( g/mol ) | Calculated logP | Key Characteristics & Applications |
| L-Phenylalanine | 165.19 | -1.4 | Parent amino acid. |
| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | Minimal steric perturbation; alters electronic properties; enhances metabolic stability.[2] |
| 4-Chloro-L-phenylalanine | 199.63 | - | Used as an inhibitor of tryptophan hydroxylase.[2] |
| 4-Bromo-L-phenylalanine | 244.09 | - | Intermediate in organic synthesis; can participate in halogen bonding.[2] |
| 4-Iodo-L-phenylalanine | 291.09 | -0.9 | Used in peptide synthesis for radiolabeling and as a heavy atom for X-ray crystallography.[2][6] |
Table 1: Physicochemical properties of representative halogenated phenylalanine analogs. Data sourced from BenchChem[2].
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing 4-Iodo-L-phenylalanine
The established method for producing synthetic peptides is Solid-Phase Peptide Synthesis (SPPS).[7] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally preferred for its mild deprotection conditions, which are compatible with a wide range of sensitive unnatural amino acids.[1]
The following protocol details the manual synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe(4-I)-Leu) to illustrate the incorporation of a halogenated phenylalanine analog.
Experimental Workflow for SPPS
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Rink Amide resin (for C-terminal amides)
-
Fmoc-protected amino acids (including Fmoc-L-p-Iodo-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Protocol: Step-by-Step Synthesis
1. Resin Preparation and Swelling: a. Place the Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.[1] b. Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[1] c. Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Leu-OH): a. Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group.[1] b. Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine. c. Coupling: In a separate vial, pre-activate Fmoc-Leu-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin. Agitate for 1-2 hours. d. Washing: Wash the resin with DMF (3-5 times).
3. Subsequent Amino Acid Couplings (Fmoc-Phe(4-I)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH): a. Repeat the deprotection, washing, and coupling steps for each subsequent amino acid, including the Fmoc-L-p-Iodo-phenylalanine. b. Rationale for Reagent Choice: HBTU is a common and efficient coupling reagent. For sterically hindered amino acids, stronger coupling reagents like HATU or COMU might be necessary to achieve high coupling efficiency.[1] The choice of coupling reagent and reaction time may need to be optimized depending on the specific unnatural amino acid.[1]
4. Final Fmoc Deprotection: a. After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2a. b. Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
5. Cleavage and Deprotection: a. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). TIS is a scavenger used to protect side chains from reactive species generated during cleavage. b. Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.[1] c. Filter the resin and collect the TFA solution containing the cleaved peptide.
6. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether.[1] b. Centrifuge the mixture to pellet the crude peptide. c. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. d. Dry the crude peptide pellet under vacuum.
Analytical Characterization of the Synthesized Peptide
Thorough analytical characterization is crucial to confirm the identity, purity, and quantity of the synthesized peptide.
Workflow for Peptide Analysis
Caption: Post-synthesis workflow for peptide purification and analysis.
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary technique for both the purification and purity assessment of synthetic peptides.[1][9]
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of a solution containing water and acetonitrile.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for peptides is a shallow increase of 1% B per minute.[10]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Protocol: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, thereby verifying its identity.[9][11]
-
System: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Protocol:
-
Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the target peptide. The presence of all expected species can be confirmed by extracting the ion chromatograms.[12]
-
Bioactivity Assessment
The ultimate goal of synthesizing a bioactive peptide is to evaluate its biological function. The specific assay will depend on the peptide's intended target and mechanism of action. For example, if the peptide is designed as a receptor antagonist, a competitive binding assay would be appropriate. If it is an antimicrobial peptide, a minimal inhibitory concentration (MIC) assay would be performed.
Example Protocol: Competitive Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of the synthesized peptide to its target receptor.
-
Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Synthesize or purchase a radiolabeled or fluorescently labeled version of the natural ligand for the receptor.
-
-
Assay:
-
In a microplate, add the receptor preparation, the labeled ligand at a fixed concentration, and varying concentrations of the synthesized halogenated peptide.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Detection:
-
Separate the bound from the unbound labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the concentration of the synthesized peptide.
-
Calculate the IC50 value, which is the concentration of the synthetic peptide that inhibits 50% of the specific binding of the labeled ligand. This value is indicative of the peptide's binding affinity.
-
Conclusion and Future Perspectives
The incorporation of halogenated phenylalanine analogs is a proven strategy for enhancing the therapeutic potential of bioactive peptides.[2][13] By leveraging the principles of SPPS and rigorous analytical characterization, researchers can efficiently synthesize and validate these modified peptides. The protocols outlined in this guide provide a solid foundation for these efforts. As our understanding of the nuanced effects of halogenation on peptide structure and function grows, so too will the opportunities for developing next-generation peptide therapeutics with improved efficacy, stability, and safety profiles.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsra.net [ijsra.net]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Synthesis of Peptides Containing p-Bromo-Phenylalanine
Introduction: The Paradigm Shift in Peptide Synthesis
The synthesis of peptides is a cornerstone of drug discovery and biomedical research. For decades, solid-phase peptide synthesis (SPPS) has been the dominant methodology.[1][2][3][4][5] However, the pursuit of greener, more specific, and efficient processes has catalyzed the emergence of Enzymatic Peptide Synthesis (EPS) as a powerful alternative.[2][3][4][6] EPS leverages the exquisite chemo- and regioselectivity of enzymes to form peptide bonds under mild, aqueous conditions, thereby minimizing the need for harsh chemicals and complex protecting group strategies inherent to traditional chemical synthesis.[2][3][4] This approach not only offers a more sustainable manufacturing process but also opens new avenues for the synthesis of complex and modified peptides.
A particularly compelling application of EPS is the incorporation of non-natural amino acids (nnAAs), which can bestow peptides with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[7][8][][10][11] Among the vast array of nnAAs, para-bromo-phenylalanine (p-Br-Phe) has garnered significant interest. The introduction of a bromine atom onto the phenyl ring can modulate a peptide's biological activity through effects on hydrophobicity, steric bulk, and the potential for halogen bonding, which can enhance binding affinity to target receptors or enzymes.[1][12][13]
This application note provides a comprehensive guide to the enzymatic synthesis of a model dipeptide containing p-bromo-phenylalanine, utilizing the engineered ligase, Omniligase-1. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and outline the necessary analytical techniques for product validation.
The Power of Engineered Ligases: Omniligase-1
The success of EPS for incorporating nnAAs hinges on the availability of robust and versatile enzymes. While traditional proteases can be used, their inherent proteolytic activity can lead to undesired side reactions and product degradation. To overcome this, engineered enzymes with enhanced ligase activity and suppressed hydrolase activity have been developed.
Omniligase-1 , a variant of the subtilisin-derived peptiligase, is a prime example of such an engineered biocatalyst.[14][15][16] Through targeted mutations, Omniligase-1 exhibits a significantly broadened substrate scope, tolerating a wide variety of amino acids, including non-proteinogenic ones, at both the acyl donor and acyl acceptor positions.[14][15][16] This makes it an ideal candidate for the synthesis of peptides containing modifications like p-bromo-phenylalanine.
Experimental Workflow Overview
The enzymatic synthesis of a peptide containing p-bromo-phenylalanine can be systematically approached through a series of well-defined steps. This workflow ensures reproducibility and high-quality product generation.
Caption: A generalized workflow for the enzymatic synthesis of a peptide.
Detailed Protocols
Protocol 1: Preparation of Substrates and Enzyme
A. Acyl Donor (Esterified Amino Acid): Boc-L-Ala-OMe
-
Materials:
-
N-α-Boc-L-Alanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Acetyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
-
Procedure (Fisher Esterification):
-
Suspend N-α-Boc-L-Alanine (1 equivalent) in anhydrous methanol in a round bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride or acetyl chloride (1.2 equivalents) dropwise while stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Ala-OMe.
-
Verify the product identity and purity using ¹H NMR and Mass Spectrometry.
-
B. Acyl Acceptor (Nucleophile): p-Bromo-L-phenylalanine (p-Br-Phe)
-
Commercially available p-Bromo-L-phenylalanine can be used directly. Ensure high purity (>98%).
C. Enzyme Solution: Omniligase-1
-
Materials:
-
Lyophilized Omniligase-1
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
-
Procedure:
-
Prepare the reaction buffer and filter it through a 0.22 µm filter.
-
Dissolve the lyophilized Omniligase-1 in the reaction buffer to a final concentration of 1-5 mg/mL. The optimal concentration may need to be determined empirically.
-
Gently mix by inversion to avoid denaturation. Do not vortex.
-
Prepare fresh or store in aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Enzymatic Ligation Reaction
Caption: Mechanism of Omniligase-1 catalyzed dipeptide synthesis.
-
Materials:
-
Boc-L-Ala-OMe (from Protocol 1A)
-
p-Bromo-L-phenylalanine
-
Omniligase-1 solution (from Protocol 1C)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Organic co-solvent (e.g., DMSO or DMF, optional)
-
Thermomixer or incubator
-
-
Procedure:
-
In a microcentrifuge tube, dissolve the acyl acceptor (p-Br-Phe) in the reaction buffer. A small amount of organic co-solvent (e.g., up to 20% v/v DMSO) may be required to aid solubility.
-
Add the acyl donor (Boc-L-Ala-OMe). A typical starting molar ratio of acyl donor to acyl acceptor is 1.5:1.
-
Pre-incubate the substrate mixture at the desired reaction temperature (e.g., 30-37°C) for 5-10 minutes.
-
Initiate the reaction by adding the Omniligase-1 solution. The final enzyme concentration should be optimized, but a starting point of 0.1-0.5 mg/mL is recommended.
-
Incubate the reaction mixture at the chosen temperature with gentle agitation for 2-24 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol 3: Product Purification and Analysis
A. Reaction Quenching
-
To stop the reaction, add an equal volume of a quenching solution, such as 10% trifluoroacetic acid (TFA) in water, which will denature the enzyme.
B. Purification by RP-HPLC
-
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system.
-
C18 column.[17]
-
-
Mobile Phases:
-
Procedure:
-
Filter the quenched reaction mixture through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5-60% B over 30-40 minutes. The exact gradient should be optimized based on the retention time of the product.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
-
C. Characterization by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for peptide analysis.[18][19]
-
Procedure:
-
Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample into the ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the identity of the product by comparing the observed molecular weight with the calculated theoretical mass. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[20]
-
Data Summary and Expected Results
| Parameter | Expected Value/Observation |
| Acyl Donor | Boc-L-Ala-OMe |
| Acyl Acceptor | p-Bromo-L-phenylalanine |
| Enzyme | Omniligase-1 |
| Product | Boc-L-Ala-p-Br-Phe |
| Theoretical Mass [M+H]⁺ | Calculated based on the exact masses of the constituent atoms. |
| Observed Mass [M+H]⁺ | Should match the theoretical mass, exhibiting the characteristic 1:1 isotopic pattern for bromine. |
| RP-HPLC Retention Time | Dependent on the specific column and gradient conditions. The product will be more retained than the individual amino acid starting materials. |
| Yield | Variable, dependent on reaction optimization (e.g., >70%). |
| Purity (post-HPLC) | >95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield | Suboptimal pH, temperature, or enzyme concentration. | Optimize reaction conditions systematically (e.g., pH range 7.5-8.5, temperature 25-40°C). |
| Substrate insolubility. | Increase the amount of organic co-solvent (up to 30% v/v), ensuring enzyme stability is not compromised. | |
| Hydrolysis of the acyl donor ester. | Ensure the use of an engineered ligase with low hydrolase activity like Omniligase-1. | |
| Multiple peaks in HPLC | Incomplete reaction or side product formation. | Monitor the reaction over time to identify the optimal reaction duration. |
| Impure starting materials. | Ensure the purity of the acyl donor and acceptor before starting the reaction. | |
| No product formation | Inactive enzyme. | Use a fresh batch of enzyme or test enzyme activity with a known substrate pair. |
| Incorrect substrate ester. | Ensure the acyl donor is an activated ester (e.g., methyl or ethyl ester). |
Conclusion
Enzymatic peptide synthesis represents a significant advancement in the field, offering a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods.[2][3][4] The use of engineered ligases like Omniligase-1 has expanded the scope of EPS to include the incorporation of a wide array of non-natural amino acids, such as p-bromo-phenylalanine.[14][15] The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to successfully synthesize and characterize peptides containing this valuable modification. The ability to precisely introduce functionalities like the bromo- group on a phenylalanine residue opens up exciting possibilities for the design and development of novel peptide-based therapeutics with enhanced properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide synthesis: chemical or enzymatic | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Frontiers | Enzymatic synthesis of new antimicrobial peptides for food purposes [frontiersin.org]
- 7. Engineering of enzymes using non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. pure.uva.nl [pure.uva.nl]
- 15. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From thiol-subtilisin to omniligase: Design and structure of a broadly applicable peptide ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijsra.net [ijsra.net]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Bromine-Substituted Amino Acids for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered biomolecules with novel functions.[1][2] The incorporation of non-canonical amino acids (ncAAs) bearing unique chemical handles has emerged as a powerful strategy to achieve this precision.[3][4] Among these, bromine-substituted amino acids, such as p-bromophenylalanine (pBrF), offer a versatile and robust platform for a variety of bioconjugation reactions. This guide provides an in-depth exploration of techniques utilizing these unique building blocks, detailing the underlying principles, experimental protocols, and applications in areas such as antibody-drug conjugate (ADC) development. We will focus on two primary methodologies: Palladium-catalyzed cross-coupling reactions and photo-inducible cross-linking, providing field-proven insights to ensure reproducible and efficient conjugation.
Introduction: The Strategic Advantage of Bromine-Substituted Amino Acids
The introduction of a bromine atom onto an amino acid side chain, typically the phenyl ring of phenylalanine or tryptophan, creates a bio-orthogonal reactive handle.[5] This halogenated moiety is chemically inert within the cellular environment but can be selectively targeted by specific chemistries that are otherwise absent in biological systems. The strategic incorporation of D-4-Bromophenylalanine, for example, can enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life.[6]
Key Advantages:
-
Site-Specificity: Genetic code expansion technologies allow for the precise incorporation of bromine-substituted amino acids at any desired position within a protein's sequence, offering unparalleled control over the conjugation site.[4][7][8]
-
Bio-orthogonality: The carbon-bromine bond does not typically participate in biological reactions, ensuring that subsequent modifications are highly selective and do not interfere with native protein function.
-
Versatility: The bromine handle can participate in a range of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the formation of stable carbon-carbon bonds.[9][10]
-
Stability: The resulting bioconjugates often exhibit high stability under physiological conditions.[6]
Genetic Incorporation of Bromine-Substituted Amino Acids
The prerequisite for leveraging bromine-substituted amino acids is their successful and high-fidelity incorporation into the protein of interest. The most widely adopted method is genetic code expansion via stop codon suppression.[3][4]
This technique relies on an "orthogonal translation system" (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[3][11] This pair is designed to be orthogonal to the host cell's endogenous translational machinery, meaning the engineered aaRS specifically charges its tRNA with the non-canonical amino acid, and this tRNA recognizes a unique codon (typically the amber stop codon, UAG) that has been introduced at the desired site in the gene of interest.[3][4] High-fidelity incorporation of p-bromophenylalanine (pBrF) has been achieved with at least 98% fidelity by redesigning both the tRNA and the aaRS to enhance specificity for pBrF and reduce misincorporation of natural amino acids.[7]
Figure 1: Workflow for site-specific incorporation of p-bromophenylalanine.
Protocol 1: Expression of Proteins Containing p-Bromophenylalanine (pBrF)
This protocol is a generalized guideline for expressing a protein containing pBrF in E. coli using an amber suppressor plasmid system.
Materials:
-
E. coli expression host (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber codon (UAG) at the desired modification site.
-
Plasmid encoding the orthogonal aaRS/tRNA pair for pBrF (e.g., pEVOL-pBrF).
-
p-Bromophenylalanine (pBrF) powder.
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Arabinose.
Methodology:
-
Transformation: Co-transform the E. coli expression host with the target protein plasmid and the orthogonal system plasmid (e.g., pEVOL-pBrF). Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Add pBrF to a final concentration of 1-2 mM. Also, add the appropriate inducer for the orthogonal system plasmid (e.g., arabinose for pEVOL plasmids). Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 16-20 hours. The lower temperature often improves protein folding and solubility.
-
Harvesting and Purification: Harvest the cells by centrifugation. The subsequent protein purification will depend on the specific protein and any purification tags included in its sequence.
Self-Validation: Confirm the incorporation of pBrF by mass spectrometry. The mass of the modified protein should be higher than the wild-type protein, corresponding to the mass difference between phenylalanine and pBrF.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the incorporated amino acid serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[9][10][12] These reactions are powerful tools for forming new carbon-carbon bonds under mild, aqueous conditions, making them suitable for modifying complex biomolecules like proteins.[5][9][13]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples the bromophenyl group with a boronic acid or ester, enabling the introduction of a wide array of functional groups, including aryl, heteroaryl, and alkyl moieties.[9][10] This has been successfully applied to the modification of unprotected bromotryptophan derivatives.[9]
Figure 2: Key components of a Suzuki-Miyaura reaction on a protein.
Protocol 2: Suzuki-Miyaura Cross-Coupling on a pBrF-Containing Protein
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a small molecule to a protein containing pBrF.
Materials:
-
Purified pBrF-containing protein in a suitable buffer (e.g., phosphate or borate buffer, pH 8-9).
-
Boronic acid derivative of the molecule to be conjugated.
-
Palladium catalyst (e.g., Pd(OAc)2 with a water-soluble ligand like SPhos or a pre-formed catalyst).[10]
-
Aqueous base (e.g., 1 M potassium phosphate, K3PO4).
-
Degassed buffer.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified pBrF-containing protein (final concentration typically 10-100 µM) with the boronic acid derivative (typically 10-50 fold molar excess over the protein).
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to prevent oxidation of the catalyst.
-
Catalyst Preparation: In a separate tube, prepare the palladium catalyst solution in degassed buffer.
-
Reaction Initiation: Add the palladium catalyst to the protein-boronic acid mixture. Then, add the aqueous base to initiate the reaction. The final pH should be around 8-9.
-
Incubation: Incubate the reaction at a controlled temperature, typically ranging from ambient temperature to 40°C, for 2-24 hours.[9] Reaction progress can be monitored by LC-MS.
-
Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA to remove the palladium. Purify the modified protein using size-exclusion chromatography or affinity chromatography to remove excess reagents and catalyst.
Self-Validation: The success of the conjugation should be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the boronic acid derivative minus the bromine atom.
Sonogashira Coupling
The Sonogashira reaction couples the bromophenyl group with a terminal alkyne, providing a powerful method for introducing alkyne handles for subsequent "click chemistry" or for directly conjugating alkyne-containing molecules.[12][14] Copper-free Sonogashira cross-coupling reactions have been developed for biological applications.[15]
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partner | Boronic acid/ester | Terminal alkyne |
| Bond Formed | C(sp2)-C(sp2) or C(sp2)-C(sp3) | C(sp2)-C(sp) |
| Typical Catalyst | Palladium(0) or Palladium(II) | Palladium(0) and Copper(I) co-catalyst |
| Key Application | Introduction of diverse aryl/alkyl groups | Introduction of alkynes for click chemistry |
Photo-Inducible Cross-Linking
While less common for direct conjugation of payloads, bromine-substituted amino acids can participate in photo-cross-linking reactions. Upon UV irradiation, the carbon-bromine bond can undergo homolytic cleavage to generate a highly reactive aryl radical. This radical can then abstract a hydrogen atom from a nearby amino acid residue or other molecule, forming a new covalent bond. This technique is particularly useful for mapping protein-protein or protein-DNA interactions.[16]
Protocol 3: Photo-Cross-Linking of a pBrF-Containing Protein to an Interacting Partner
Materials:
-
Purified pBrF-containing protein.
-
Purified interacting partner (protein, DNA, etc.).
-
UV irradiation source (e.g., a UV lamp with a filter to select for wavelengths around 300-320 nm).[16]
-
Quartz cuvette or plate.
Methodology:
-
Complex Formation: Mix the pBrF-containing protein with its interacting partner in a suitable buffer to allow for complex formation. Incubate for a sufficient time at an appropriate temperature (e.g., 10 minutes at room temperature).[16]
-
UV Irradiation: Transfer the sample to a quartz cuvette or plate and expose it to UV light. The irradiation time will need to be optimized but is typically in the range of 5-30 minutes.[16]
-
Analysis: Analyze the reaction mixture by SDS-PAGE. A successful cross-linking event will result in a new band corresponding to the covalent complex of the two interacting molecules. The identity of this new band can be confirmed by Western blotting or mass spectrometry.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
The precise control over conjugation site offered by bromine-substituted amino acids is highly advantageous for the development of next-generation ADCs.[17][18][19] Traditional methods for ADC production often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can impact their efficacy and safety. By incorporating pBrF at a specific site on an antibody, a cytotoxic drug can be attached with a defined stoichiometry, leading to a homogeneous ADC with improved pharmacological properties.[17]
Figure 3: Schematic for the synthesis of a homogeneous ADC.
Conclusion
Bioconjugation techniques utilizing bromine-substituted amino acids provide a powerful and versatile platform for the site-specific modification of proteins. The ability to genetically encode these amino acids with high fidelity, combined with the robustness and selectivity of subsequent chemical modifications like palladium-catalyzed cross-coupling, offers researchers unprecedented control over the design of complex biomolecules. These methodologies are poised to accelerate advancements in various fields, from fundamental biological research to the development of more effective and safer protein therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. mdpi.com [mdpi.com]
- 4. alfachemic.com [alfachemic.com]
- 5. A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. coledeforest.com [coledeforest.com]
- 9. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. users.ox.ac.uk [users.ox.ac.uk]
- 14. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural pro ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04423A [pubs.rsc.org]
- 15. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 18. mdpi.com [mdpi.com]
- 19. Recent advances of antibody drug conjugates for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of (R)-N-Boc-3-Bromo-beta-phenylalanine in Peptidomimetic Design: An Application & Protocol Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Nature's Blueprint – The Imperative for Unnatural Amino Acids in Drug Discovery
In the landscape of modern therapeutics, peptides represent a unique and powerful class of molecules, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from significant pharmacological limitations, including rapid proteolytic degradation and poor membrane permeability, which curtail their therapeutic potential.[2] The field of peptidomimetics seeks to overcome these hurdles by designing molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.[3] A cornerstone of this strategy is the incorporation of unnatural amino acids (UAAs), which can induce specific conformational constraints, improve metabolic stability, and introduce novel chemical functionalities.[2][4][5]
(R)-N-Boc-3-Bromo-beta-phenylalanine is a chiral UAA that offers a compelling combination of features for the discerning medicinal chemist. As a beta-amino acid, it extends the peptide backbone by an additional carbon atom, leading to altered secondary structures and increased resistance to proteolysis.[5][6] The presence of a bromine atom on the phenyl ring is not merely an incidental modification; it provides a powerful tool for modulating the electronic and steric properties of the molecule, which can significantly influence binding affinity and biological activity.[3][7][8] Furthermore, the bromine atom serves as a versatile synthetic handle for post-synthesis modifications via cross-coupling reactions, opening avenues for the creation of diverse and complex molecular architectures.[9]
This guide provides a comprehensive overview of this compound as a building block for peptidomimetics, detailing its strategic value and providing robust protocols for its incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
The Scientific Rationale: Why this compound?
The decision to incorporate this compound into a peptidomimetic is driven by a desire to impart specific, advantageous properties to the final molecule. The rationale can be deconstructed into the contributions of its core structural features:
-
The Beta-Amino Acid Backbone: The fundamental difference between alpha- and beta-amino acids is the position of the amino group relative to the carboxyl group. This seemingly subtle change has profound implications for the resulting peptide's conformation and stability. Beta-peptides are known to adopt unique helical and sheet-like structures not accessible to their alpha-peptide counterparts.[10] This conformational diversity allows for the design of peptidomimetics that can present side chains in novel spatial arrangements, potentially leading to enhanced receptor binding and selectivity. Crucially, the altered backbone is a poor substrate for many endogenous proteases, significantly enhancing the in vivo half-life of the therapeutic candidate.[5]
-
The Phenyl Ring: The aromatic side chain of phenylalanine is a common motif in bioactive peptides, often involved in crucial hydrophobic and pi-stacking interactions with biological targets.[11] By retaining this feature, this compound allows for the mimicry of these key interactions while benefiting from the advantages of the beta-amino acid backbone.
-
The 3-Bromo Substituent: The introduction of a bromine atom at the meta-position of the phenyl ring is a strategic choice with multiple benefits:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can alter the charge distribution of the aromatic ring, potentially influencing interactions with the target receptor.[12]
-
Steric Influence: The size of the bromine atom can introduce steric bulk, which can be exploited to probe binding pockets and enhance binding affinity through favorable van der Waals interactions.[12]
-
Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[8]
-
Synthetic Handle: The aryl bromide is a versatile functional group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[9] This allows for the late-stage functionalization of the peptide, enabling the synthesis of diverse libraries of compounds from a common intermediate.
-
Below is a diagram illustrating the key features of this compound that contribute to its utility in peptidomimetic design.
Caption: Key structural features of this compound and their contributions.
Protocols for Incorporation via Boc-SPPS
The following protocols are designed for the manual solid-phase synthesis of peptides containing this compound using a Boc/Bzl protection strategy. These protocols are based on well-established principles of peptide synthesis and are tailored to address the potential challenges associated with sterically hindered and unnatural amino acids.[13][14]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| This compound | ≥98% | CymitQuimica, Chem-Impex |
| Merrifield or PAM Resin | 100-200 mesh, 0.5-1.0 mmol/g | ChemPep, AAPPTec |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Standard suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard suppliers |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard suppliers |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Standard suppliers |
| HATU | ≥98% | Standard suppliers |
| HOBt | ≥98% | Standard suppliers |
| Piperidine | Reagent Grade | Standard suppliers |
| Acetic Anhydride | Reagent Grade | Standard suppliers |
| Ninhydrin Test Kit | Standard suppliers |
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling:
- Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
2. Boc Deprotection:
- Treat the resin with 50% TFA in DCM (v/v) for 2 minutes. Drain.
- Treat the resin again with 50% TFA in DCM for 20-30 minutes. Drain.[1][13]
- Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
3. Neutralization:
- Treat the resin with 10% DIEA in DMF (v/v) for 2 minutes. Drain.
- Repeat the 10% DIEA in DMF treatment for another 2 minutes. Drain.
- Wash the resin with DMF (5x).[4]
4. Coupling of this compound:
- In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HATU, and 3 equivalents of HOBt in DMF.
- Add 6 equivalents of DIEA to the amino acid solution and allow to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. Note: Due to the steric hindrance of the beta-amino acid, a longer coupling time is recommended compared to standard alpha-amino acids.
- Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates complete coupling.[14]
5. Capping (Optional but Recommended for Difficult Couplings):
- If the Kaiser test is positive after the initial coupling, a second coupling can be attempted.
- Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be capped.
- Treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89) for 30 minutes.
- Wash the resin with DMF (3x) and DCM (3x).
6. Washing:
- After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
The following diagram outlines the workflow for a single coupling cycle.
Caption: Boc-SPPS cycle for incorporating this compound.
Protocol 2: Cleavage and Final Deprotection
Note: This procedure involves the use of hydrofluoric acid (HF), which is extremely hazardous. This should only be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
1. Resin Preparation:
- Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
2. HF Cleavage:
- Transfer the dried resin to a specialized HF cleavage apparatus.
- Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues.
- Cool the apparatus to -5 to 0 °C.
- Carefully distill anhydrous HF into the reaction vessel.
- Stir the mixture at 0 °C for 1-2 hours.
- Remove the HF by vacuum distillation.
3. Peptide Precipitation and Purification:
- Wash the resin with cold diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture and decant the ether. Repeat this wash several times.
- Dry the crude peptide under vacuum.
- Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and purify by preparative reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the final peptide.
Characterization and Expected Results
The successful incorporation of this compound can be confirmed by a combination of analytical techniques.
| Technique | Expected Result |
| Mass Spectrometry (MS) | The molecular weight of the final peptide will show an increase corresponding to the mass of the 3-bromo-beta-phenylalanine residue. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.[15] |
| HPLC | The purified peptide should show a single major peak with a purity of >95%. The retention time will be influenced by the increased hydrophobicity imparted by the bromo-phenyl group. |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons of the 3-bromophenyl group, as well as distinct signals for the alpha and beta protons of the beta-amino acid backbone.[16] |
Applications and Future Perspectives
The use of this compound opens up a wide range of possibilities in peptidomimetic design.
-
Enzyme Inhibitors: The unique conformational constraints and altered electronics of peptides containing this residue make them promising candidates for the development of potent and selective enzyme inhibitors.[3]
-
Receptor Agonists and Antagonists: By presenting key pharmacophoric groups in novel orientations, peptidomimetics incorporating this building block can be designed to target G-protein coupled receptors (GPCRs) and other cell surface receptors with high affinity and specificity.
-
Antimicrobial Peptides: The enhanced proteolytic stability and lipophilicity conferred by this residue are desirable properties for the development of new antimicrobial agents.[7][8]
-
Probes for Chemical Biology: The bromine atom can serve as a heavy atom for X-ray crystallography or as a handle for the attachment of fluorescent probes or other reporter groups.[17]
The future of peptidomimetic design will likely involve the increasing use of sophisticated building blocks like this compound. As our understanding of the relationship between peptide conformation and biological activity grows, the ability to fine-tune the properties of peptides with such precision will be invaluable in the development of the next generation of peptide-based therapeutics.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluations of novel endomorphin analogues containing α-hydroxy-β-phenylalanine (AHPBA) displaying mixed μ/δ opioid receptor agonist and δ opioid receptor antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-N-Boc-3-Bromo-beta-phenylalanine
Welcome to the technical support guide for the synthesis of (R)-N-Boc-3-bromo-beta-phenylalanine. As a Senior Application Scientist, my goal is to provide you with actionable insights and troubleshooting strategies grounded in established chemical principles. This guide is designed to address the common challenges encountered during this multi-step synthesis, helping you improve yield, purity, and stereochemical integrity.
The synthesis of β-amino acid derivatives is often a challenge in drug discovery, with historical methods sometimes resulting in low yields due to by-product formation and harsh reaction conditions.[1] Modern asymmetric and catalytic methods have been developed to overcome these limitations.[1] This guide will focus on a common synthetic pathway and provide solutions to frequently encountered obstacles.
General Synthetic Workflow
A plausible synthetic pathway involves the protection of an appropriate starting material, followed by a regioselective bromination. The stereocenter is a critical element that must be established and maintained throughout the process.
References
Preventing side reactions during coupling of (R)-N-Boc-3-Bromo-beta-phenylalanine
Welcome to the technical support center for the synthesis and application of (R)-N-Boc-3-bromo-β-phenylalanine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive building block. Here, we address common challenges encountered during its coupling reactions, providing in-depth mechanistic explanations, troubleshooting strategies, and validated protocols to help you navigate potential pitfalls and ensure the success of your synthetic campaigns.
FAQ 1: My reaction is showing a major byproduct with a mass corresponding to the loss of HBr. What is happening and how can I prevent it?
Answer:
This is a classic and the most prevalent side reaction when working with 3-halo-β-amino acids: β-elimination . The product you are observing is N-Boc-dehydro-phenylalanine, an α,β-unsaturated amino acid derivative.
The Underlying Mechanism: E2 Elimination
The bromine atom at the β-position is a good leaving group, and the proton on the α-carbon is acidic. In the presence of a base, which is required for most coupling reactions to deprotonate the incoming amine nucleophile or the carboxylic acid itself, a bimolecular elimination (E2) pathway is initiated.[1][2][3] A base abstracts the α-proton, leading to the simultaneous formation of a double bond between the α and β carbons and the expulsion of the bromide ion.[1][3]
This side reaction is particularly problematic because it consumes your starting material, complicates purification, and introduces an achiral impurity into your reaction mixture.
Visualization of β-Elimination
Caption: E2 mechanism showing base-induced elimination of HBr.
Prevention and Troubleshooting Strategies
The key to preventing β-elimination is to carefully select your reaction conditions to disfavor the E2 pathway. This primarily involves the judicious choice of the base.
-
Use a Sterically Hindered, Non-Nucleophilic Base: The base's primary role is to deprotonate the amine component for coupling. A sterically bulky base will be less effective at abstracting the sterically accessible α-proton required for elimination.
-
Control Stoichiometry: Use the minimum necessary amount of base. Typically, 1.0 to 1.1 equivalents are sufficient if you are starting with the free amine, or 2.0 to 2.2 equivalents if you are using an amine salt (e.g., HCl or TFA salt).
-
Low Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). This will decrease the rate of the elimination reaction more significantly than the desired coupling reaction.
| Base | Structure | pKa (Conjugate Acid) | Recommendation for Use | Rationale |
| DIEA / DIPEA | N,N-Diisopropylethylamine | ~10.8 | Use with Caution | Common, but can still promote elimination. Use minimal equivalents at low temperature. |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | ~7.4 | Recommended | Significantly more hindered than DIEA, reducing the rate of α-proton abstraction.[4] |
| NMM | N-Methylmorpholine | ~7.4 | Good Alternative | A weaker, moderately hindered base that is often a good compromise.[4][5] |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | ~13.5 | AVOID | A very strong, non-nucleophilic base that is highly effective at promoting elimination.[6] |
| TEA | Triethylamine | ~10.7 | AVOID | Sterically unhindered and strong enough to readily cause elimination. |
FAQ 2: How can I minimize the risk of racemization during the coupling reaction?
Answer:
Racemization, or the loss of stereochemical integrity at the chiral center, is a significant concern in peptide synthesis, and β-amino acids can be susceptible.[5][7] For (R)-N-Boc-3-bromo-β-phenylalanine, racemization can occur via the formation of an oxazolone intermediate or direct enolization, particularly under harsh conditions.
Key Factors Influencing Racemization:
-
Coupling Reagent: The choice of coupling reagent is paramount. Reagents that generate highly reactive intermediates can increase the risk.
-
Base: Strong bases can facilitate racemization by abstracting the α-proton.[5]
-
Activation Time: Allowing the carboxylic acid to exist in its "activated" state for a prolonged period before the amine is introduced provides more opportunity for side reactions, including racemization.[5]
-
Temperature: Higher temperatures accelerate the rate of racemization.[5]
Strategies for Suppressing Racemization
-
Select Low-Racemization Coupling Reagents: Modern uronium/aminium or phosphonium salt-based coupling reagents are highly efficient and are often used with additives that suppress racemization.
-
In Situ Activation: Whenever possible, mix the amino acid, amine component, and base before adding the coupling reagent. This "in situ" activation ensures that the activated acid is rapidly consumed by the nucleophile, minimizing its lifetime and the chance for racemization.
-
Maintain Low Temperatures: Conduct the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary for sterically demanding couplings.
| Coupling Reagent | Additive | Class | Recommendation | Comments |
| HATU / HBTU | HOAt / HOBt | Aminium Salt | Highly Recommended | Fast coupling rates and low racemization, especially HATU.[4][8][9] Byproducts are water-soluble, simplifying workup.[4] |
| PyBOP | HOBt | Phosphonium Salt | Highly Recommended | Known for high efficiency and minimal side reactions.[4][7] Avoids the formation of carcinogenic HMPA byproduct associated with BOP.[4] |
| EDC / DIC | OxymaPure or HOBt | Carbodiimide | Good | A classic and cost-effective choice. The use of an additive like Oxyma or HOBt is mandatory to form an active ester that minimizes racemization.[4][7][8] |
| COMU | (Internal Oxyma) | Aminium Salt | Excellent | A newer generation reagent with high efficiency, excellent solubility, and a favorable safety profile.[9] |
FAQ 3: My coupling yields are low, even when I don't see significant elimination. What else could be going wrong?
Answer:
Low coupling efficiency with this substrate, beyond β-elimination, can often be traced to steric hindrance or suboptimal reaction conditions. The bulky Boc group and the phenyl ring can slow down the rate of amide bond formation.
Another potential, though less common, side reaction is intramolecular cyclization to form a piperidinone derivative, especially under conditions that favor intramolecular reactions (e.g., high dilution).[10][11]
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low coupling yields.
Recommended Protocol for a Robust Coupling
This protocol is designed to minimize both β-elimination and racemization for a standard solution-phase coupling.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amine component (1.0 eq) and (R)-N-Boc-3-bromo-β-phenylalanine (1.1 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add 2,4,6-collidine (1.2 eq for a free amine, 2.2 eq for an amine salt) dropwise and stir for 5 minutes.
-
Activation & Coupling: In a separate flask, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By understanding the mechanistic underpinnings of the common side reactions and carefully selecting your reagents and conditions, you can reliably and efficiently incorporate (R)-N-Boc-3-bromo-β-phenylalanine into your target molecules.
References
- 1. The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siue.edu [siue.edu]
- 3. Illustrated Glossary of Organic Chemistry - Beta elimination [chem.ucla.edu]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing (R)-N-Boc-3-Bromo-beta-phenylalanine
<content_type>
Audience: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry and purification.
This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a foundational protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides incorporating the modified amino acid (R)-N-Boc-3-Bromo-beta-phenylalanine. The unique physicochemical properties of this residue—namely its significant hydrophobicity and the acid-sensitive N-Boc protecting group—present specific challenges that this guide aims to address.
Introduction: The Challenge of Purifying Highly Hydrophobic and Protected Peptides
The incorporation of this compound into a peptide sequence dramatically increases its hydrophobicity. This is due to the combined effects of the phenyl ring, the bromine atom, and the tert-butyloxycarbonyl (Boc) protecting group.[1] Consequently, these peptides exhibit very strong retention on standard C18 reversed-phase columns, often leading to purification challenges such as poor peak shape, low solubility, aggregation, and low recovery. This guide provides a systematic approach to overcoming these obstacles.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing likely causes and actionable solutions based on established chromatographic principles.
Issue 1: My peptide peak is extremely broad, split, or appears as a "smear" across the chromatogram.
-
Q: What are the primary causes of severe peak broadening for my hydrophobic peptide?
A: This is a classic and frequent issue when purifying highly hydrophobic peptides. The primary culprits are peptide aggregation and poor solubility in the mobile phase.[2][3]
-
Causality Explained: Hydrophobic peptides have a strong tendency to self-associate (aggregate) in aqueous environments to minimize the unfavorable interaction of their non-polar surfaces with water.[4] As the peptide is injected onto the column in a highly aqueous mobile phase (e.g., 5% acetonitrile), it can precipitate at the column head or remain as soluble aggregates. These aggregates are chromatographically heterogeneous, leading to very broad or multiple peaks that do not represent distinct chemical impurities.[3]
-
Solutions & Scientific Rationale:
-
Modify the Sample Solvent: Dissolve the crude peptide in the strongest solvent possible in which it is still soluble, then dilute carefully. Start by dissolving the peptide in a minimal volume of a strong organic solvent like isopropanol (IPA), or even DMSO, before diluting with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).[5] This pre-dissolution in a stronger solvent can break up initial aggregates.[6]
-
Incorporate a Stronger Organic Modifier: If acetonitrile (ACN) is insufficient to elute the peptide sharply, replace or blend it with a stronger, less polar solvent like n-propanol or isopropanol. Propanol is more effective at solubilizing large or very hydrophobic peptides and disrupting aggregates.
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) is a powerful tool.[7] Higher temperatures decrease mobile phase viscosity, improve mass transfer kinetics, and, most importantly, disrupt hydrophobic interactions, which can break up aggregates and improve peak shape and recovery.[8]
-
-
Issue 2: My peptide elutes very late, requiring >80% acetonitrile, or it doesn't elute at all (low/no recovery).
-
Q: My peptide is sticking to the column. How can I reduce its extreme retention?
A: The high hydrophobicity imparted by the Boc group and the bromo-phenylalanine moiety leads to exceptionally strong retention on C18 phases.
-
Causality Explained: The retention of a peptide in RP-HPLC is directly related to its overall hydrophobicity.[9] A C18 stationary phase has long alkyl chains that interact strongly with non-polar molecules. Your peptide has multiple hydrophobic regions, making its desorption from the C18 surface require a very high concentration of organic solvent. In extreme cases, the peptide may irreversibly adsorb to the column.[2]
-
Solutions & Scientific Rationale:
-
Switch to a Less Retentive Stationary Phase: The most direct solution is to use a column with a shorter alkyl chain, such as a C8 or C4.[9][10] These phases are less hydrophobic than C18 and will reduce the retention of your peptide, allowing it to elute at a lower, more manageable acetonitrile concentration.[11]
-
Employ a Shallower Gradient: After a fast "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution percentage, run a much shallower gradient around that point (e.g., a 1% per minute change).[2][12] This improves resolution between the main peak and closely eluting impurities.
-
Increase Ion-Pairing Agent Concentration: While 0.1% TFA is standard, for peptides with multiple basic residues that may cause secondary interactions, increasing the TFA concentration to 0.2-0.25% can sometimes improve peak shape and optimize retention, though this is less common for retention issues.[13]
-
-
Issue 3: I see an unexpected peak that I suspect is my peptide without the Boc group.
-
Q: Can the acidic mobile phase (0.1% TFA) cleave the N-Boc protecting group during the HPLC run?
A: Yes, this is a valid concern. The Boc group is designed to be removed by strong acid (like 100% TFA or TFA/DCM mixtures), but it is not completely stable to the prolonged exposure to the mildly acidic conditions of the HPLC mobile phase, especially if the run time is long or the temperature is elevated.[5]
-
Causality Explained: Trifluoroacetic acid (TFA) at 0.1% in water creates an acidic environment. While typically not strong enough for rapid deprotection, the cumulative exposure during a 30-60 minute gradient can cause partial cleavage of the acid-labile Boc group, generating the free N-terminus peptide as an artifact.
-
Solutions & Scientific Rationale:
-
Use an Alternative Acid Modifier: If MS compatibility is not required, you can proceed with TFA. If MS analysis is needed post-purification and Boc cleavage is a problem, consider using a weaker acid like formic acid (FA). However, be aware that FA is a much weaker ion-pairing agent and often results in poorer peak shape compared to TFA.[14] Difluoroacetic acid (DFA) can be a good compromise, offering better MS compatibility than TFA but better chromatographic performance than FA.[15]
-
Minimize Run Time: Optimize your gradient to be as short as possible without sacrificing necessary resolution. Less time on the column means less time for acid-catalyzed hydrolysis to occur.
-
Perform Post-Collection Analysis: The definitive way to confirm this is to collect the main peak and the suspected impurity peak and analyze them by mass spectrometry. The impurity peak should have a mass corresponding to the loss of the Boc group (100.1 Da).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column selection for my Boc-Bromo-beta-phenylalanine peptide?
A1: Start with a high-quality, modern reversed-phase C18 column with a wide pore size (300 Å).[2] While the peptide is highly hydrophobic, a C18 phase provides the maximum resolving power.[16] The wide pores are crucial for accommodating larger molecules like peptides, preventing restricted diffusion that can occur with the 100-120 Å pores used for small molecules.[8][12] If retention is unmanageably high, your next choice should be a C8 or C4 column of the same particle technology.[9][11]
Q2: Why is 0.1% TFA the standard mobile phase additive, and what is its function?
A2: Trifluoroacetic acid (TFA) serves two critical functions in peptide RP-HPLC:
-
Ion-Pairing Agent: TFA forms an ion pair with the positively charged residues (like lysine, arginine, and the N-terminus) on the peptide. This masks the charges, reduces unwanted ionic interactions with the column's silica backbone, and increases the peptide's overall hydrophobicity, leading to more predictable retention and sharper peaks.[14][15][17]
-
Acidifier: It maintains a low pH (~2), which suppresses the ionization of acidic residues (aspartic acid, glutamic acid) and, crucially, protonates residual silanol groups on the silica surface. This minimizes secondary interactions that cause peak tailing.[12][18]
Q3: How should I prepare my crude peptide sample for injection?
A3: Proper sample preparation is critical to avoid column clogging and poor chromatography.
-
Solubility Testing: First, test the solubility of a small amount of your crude peptide in your intended initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA).[6]
-
Dissolution: If solubility is poor, dissolve the peptide in the minimum amount of a stronger solvent (like 50% ACN, IPA, or DMSO) and then dilute it to the final injection concentration with Mobile Phase A (Water + 0.1% TFA).[5][6]
-
Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column or HPLC system.[5]
Q4: Can I use formic acid instead of TFA to be compatible with mass spectrometry?
A4: Yes, but with significant trade-offs. Formic acid (typically 0.1%) is the preferred additive for LC-MS because it is volatile and causes minimal ion suppression, unlike TFA which strongly suppresses the MS signal.[17][19] However, formic acid is a much weaker ion-pairing agent. When switching from TFA to FA, you can expect:
-
Reduced Retention: Peptides will elute earlier.
-
Poorer Peak Shape: Peaks, especially for basic peptides, are often broader and may exhibit tailing due to less effective masking of silanol interactions.[14][18]
-
Altered Selectivity: The elution order of peptides may change.
For applications demanding the highest resolution (UV-based purification), TFA is superior. For LC-MS analysis where sensitivity is paramount, FA is the standard choice.
Part 3: Foundational Purification Protocol
This protocol provides a robust starting point for method development. Parameters should be optimized based on the specific peptide sequence and observed chromatographic results.
Experimental Parameters Table
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18 Reversed-Phase, 300 Å pore size, 5 µm particle size (e.g., 4.6 x 250 mm) | C18 offers high resolving power. 300 Å pores are essential for peptides.[8][12] Consider C8 or C4 if retention is too strong.[10] |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water | Standard ion-pairing agent for high-resolution purification.[1] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN) | ACN is the standard organic modifier. Consider replacing with or blending with n-propanol for extremely hydrophobic peptides. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate. Adjust proportionally for different column diameters. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and recovery for hydrophobic peptides.[7][8] Can be increased to 60 °C. |
| Detection | 214 nm and 280 nm | 214 nm for the peptide backbone amide bonds. 280 nm for aromatic residues (Tyr, Trp). |
| Injection Volume | 10-100 µL | Depends on sample concentration and column capacity. Avoid overloading.[20] |
Step-by-Step Methodology
-
System Preparation:
-
Prepare Mobile Phases A and B as described in the table. Ensure all solvents are fresh, HPLC-grade, and thoroughly degassed.
-
Purge the HPLC pumps with the respective mobile phases.
-
-
Column Equilibration:
-
Install the column and set the column oven to 40 °C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at the target flow rate for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
Scouting Run (Method Development):
-
Inject a small amount of the prepared crude peptide sample.
-
Run a fast, linear "scouting" gradient:
-
0-2 min: Hold at 5% B.
-
2-12 min: Linear gradient from 5% to 95% B.
-
12-15 min: Hold at 95% B.
-
15-17 min: Return to 5% B.
-
17-20 min: Re-equilibrate at 5% B.
-
-
Objective: Determine the approximate %B at which the target peptide elutes.
-
-
Optimization Run (Purification):
-
Based on the scouting run, design a shallower, optimized gradient. For example, if the peptide eluted at ~60% B:
-
0-2 min: Hold at 40% B (or 15-20% below elution point).
-
2-32 min: Linear gradient from 40% to 70% B (e.g., 1%/min slope).
-
32-35 min: Ramp to 95% B to wash the column.
-
35-38 min: Hold at 95% B.
-
38-40 min: Return to initial conditions for re-equilibration.
-
-
Inject the crude sample and collect fractions corresponding to the target peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to assess purity.
-
Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Part 4: Visual Workflow Diagram
The following diagram illustrates the logical workflow for troubleshooting HPLC purification of hydrophobic peptides.
Caption: Workflow for HPLC purification and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. nestgrp.com [nestgrp.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. biotage.com [biotage.com]
- 10. Troubleshooting Adsorbed Contaminants on HPLC Columns | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. storage.googleapis.com [storage.googleapis.com]
- 16. reddit.com [reddit.com]
- 17. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Solid-Phase Synthesis with Sterically Hindered Amino Acids
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate these complex syntheses successfully.
The incorporation of sterically hindered amino acids, such as α,α-disubstituted (e.g., Aib), N-methylated, and β-branched residues (Val, Ile, Thr), is a powerful strategy for designing peptides with enhanced conformational stability, proteolytic resistance, and therapeutic potential.[1][2][3][4] However, the bulky nature of these residues often leads to significant synthetic hurdles, including slow or incomplete coupling reactions, on-resin aggregation, and an increased risk of racemization.[1][5][6] This guide provides field-proven insights and actionable protocols to overcome these obstacles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of peptides with sterically hindered amino acids.
Q1: What makes the synthesis of peptides with sterically hindered amino acids so challenging?
The primary challenge lies in the steric bulk of these amino acids, which physically obstructs the incoming activated amino acid from approaching the N-terminus of the growing peptide chain.[1][5] This hindrance leads to significantly slower reaction kinetics and can result in incomplete coupling, ultimately leading to the formation of deletion sequences in the final product.[5][7] Furthermore, sequences rich in hydrophobic and β-branched amino acids are prone to forming stable secondary structures on the resin, leading to aggregation and reduced reagent accessibility.[8][9]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For difficult couplings involving sterically hindered residues, high-reactivity coupling reagents are essential. Standard carbodiimide reagents like DCC and DIC are often insufficient.[5][10] Uronium/aminium salts and phosphonium salts are generally more effective.[5][11]
| Coupling Reagent Class | Examples | Efficacy with Hindered Residues | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HDMC, COMU | High | Highly effective, especially for hindered and N-methylated amino acids.[5][11][12] COMU is a safer alternative to HOBt/HOAt-based reagents.[12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Strong coupling reagents with high reactivity.[11] PyAOP is particularly effective for hindered residues.[10][11] |
| Thiuronium Salts | TOTT | Good | Shows good results with sterically hindered and methylated amino acids, with potentially lower racemization.[12] |
| Other | TFFH | High | Generates highly reactive amino acid fluorides in situ, suitable for α,α-disubstituted amino acids like Aib.[12] |
Q3: How can I monitor the progress of a difficult coupling reaction?
Real-time monitoring is crucial for optimizing the synthesis of challenging peptides.[13][14]
-
Colorimetric Tests: Qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines) can indicate the presence of unreacted free amines after a coupling step.[15][16] A positive result suggests an incomplete reaction.
-
On-line Monitoring: Some automated synthesizers allow for real-time monitoring of Fmoc deprotection by UV absorbance, which can help detect the onset of aggregation.[13][14]
-
Test Cleavage and Mass Spectrometry: Cleaving a small amount of resin and analyzing the product by mass spectrometry is the most definitive way to confirm the success of a coupling and identify any deletion sequences.[17]
Q4: What is racemization, and how can it be minimized with sterically hindered amino acids?
Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the activation and coupling process, leading to the incorporation of the incorrect enantiomer.[5][18][19] While all amino acids are susceptible, certain residues like Cys and His are particularly prone.[18] The risk of racemization can be elevated during difficult couplings that require prolonged activation times or harsher conditions.
Strategies to Minimize Racemization:
-
Use of Additives: Incorporating additives like HOBt, HOAt, or OxymaPure into the coupling cocktail can suppress racemization by forming less reactive, more stable active esters.[6][18][19]
-
Choice of Base: The base used for activation can influence racemization.[19] Less hindered bases like N-methylmorpholine (NMM) or collidine are often preferred over more hindered and strongly basic options like DIPEA.[19][20]
-
Avoid Prolonged Activation: Pre-activation times should be kept to a minimum, and in situ activation is often recommended.[18]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of peptides with sterically hindered amino acids.
Issue 1: Incomplete Coupling
Symptoms:
-
Positive Kaiser or Chloranil test after coupling.
-
Presence of deletion sequences in the final product, confirmed by mass spectrometry.
-
Low overall yield of the desired peptide.[7]
Causality: The steric bulk of the N-terminal residue on the resin, the incoming amino acid, or both, impedes the formation of the peptide bond.[1][21] This is often exacerbated by on-resin aggregation.[8]
Troubleshooting Protocol:
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Steps:
-
Switch to a More Potent Coupling Reagent: If using a standard reagent like HBTU, switch to a more powerful one such as HATU, PyAOP, or COMU.[5][12][22]
-
Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling step.[13][23] This can help drive the reaction to completion.
-
Optimize Reaction Conditions:
-
Elevated Temperature: Increasing the reaction temperature can significantly enhance coupling efficiency for hindered residues.[7][18] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for this purpose.[7][24][25]
-
Extended Coupling Time: For particularly difficult couplings, extending the reaction time (e.g., overnight) may be necessary.[26]
-
-
Capping: If incomplete coupling persists, it is advisable to cap the unreacted N-termini with a small, highly reactive molecule like acetic anhydride.[15] This prevents the formation of deletion sequences and simplifies the final purification.
Issue 2: On-Resin Aggregation
Symptoms:
-
Poor resin swelling.[18]
-
Slow or incomplete Fmoc deprotection and coupling reactions.[8]
-
False-negative results with colorimetric tests like the Kaiser test.
-
A broad, flattened deprotection profile in continuous-flow synthesis.
Causality: The growing peptide chains self-associate through intermolecular hydrogen bonds, forming β-sheet-like structures.[8][18] This aggregation renders the N-termini of the peptide chains inaccessible to reagents.[8][16] Hydrophobic sequences are particularly prone to aggregation.[9]
Troubleshooting Protocol:
Caption: Strategies to mitigate on-resin aggregation.
Detailed Steps:
-
Modify the Solvent System:
-
Switch from DMF to more polar, hydrogen-bond-disrupting solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction mixture.[18]
-
Utilize a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate at elevated temperatures.
-
-
Incorporate Chaotropic Salts: Adding chaotropic agents like LiCl, NaClO4, or KSCN to the reaction can disrupt the hydrogen bonds responsible for aggregation.[8][18]
-
Utilize Backbone Protection:
-
Hmb/Dmb Amino Acids: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues can effectively disrupt aggregation.[8][18]
-
Pseudoproline Dipeptides: These dipeptide building blocks introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures.[18][24]
-
-
Choose an Appropriate Resin:
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.2 mmol/g) increases the distance between growing peptide chains, reducing the likelihood of intermolecular interactions.[8][18]
-
PEGylated Resins: Resins that incorporate polyethylene glycol (PEG) linkers, such as TentaGel or NovaSyn® TG, can improve solvation and reduce aggregation.[6][8]
-
III. Advanced Strategies and Considerations
For particularly challenging sequences, a combination of the above strategies may be necessary. Proactive planning during the design of the synthesis is often the most effective approach.[27] Consider the strategic placement of backbone-protected residues or pseudoprolines from the outset, especially for long or hydrophobic peptides.[18]
Recent advancements, such as the development of immobilized molecular reactors that mimic the ribosome, show promise for dramatically improving the efficiency of synthesizing sterically hindered peptides.[1] While not yet widely accessible, these innovations highlight the ongoing efforts to overcome the fundamental challenges of SPPS.
By understanding the underlying causes of the difficulties associated with sterically hindered amino acids and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of synthesizing these challenging but valuable molecules.
IV. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. --INVALID-LINK--
-
Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. --INVALID-LINK--
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). --INVALID-LINK--
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025-08-07). Scienmag. --INVALID-LINK--
-
Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? PubMed. --INVALID-LINK--
-
A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. Benchchem. --INVALID-LINK--
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02). --INVALID-LINK--
-
Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem. --INVALID-LINK--
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Biotage. --INVALID-LINK--
-
strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem. --INVALID-LINK--
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Books. --INVALID-LINK--
-
Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2025-12-22). --INVALID-LINK--
-
SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. PubMed. --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). Bachem. --INVALID-LINK--
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. (2019-11-11). --INVALID-LINK--
-
Peptide Coupling Reagents: Selection and Use. --INVALID-LINK--
-
SPPS Tips For Success Handout. Mesa Labs. --INVALID-LINK--
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. --INVALID-LINK--
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025-08-06). --INVALID-LINK--
-
Epimerisation in Peptide Synthesis. MDPI. --INVALID-LINK--
-
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar. --INVALID-LINK--
-
Synthesis of Peptides with the Formation of Highly Sterically Hindered Peptide Bonds. --INVALID-LINK--
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. --INVALID-LINK--
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies. --INVALID-LINK--
-
Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies. --INVALID-LINK--
-
Preparation of dipeptides from propargyl esters of Aib, Val and Ile. ResearchGate. --INVALID-LINK--
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018-07-22). ResearchGate. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem. --INVALID-LINK--
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. --INVALID-LINK--
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. --INVALID-LINK--
-
Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. PubMed. --INVALID-LINK--
-
Aib Residues in Peptaibiotics and Synthetic Sequences: Analysis of Nonhelical Conformations. --INVALID-LINK--
-
Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. --INVALID-LINK--
-
Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). PubMed. --INVALID-LINK--
References
- 1. scienmag.com [scienmag.com]
- 2. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
- 13. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 20. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 21. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 23. biotage.com [biotage.com]
- 24. blog.mblintl.com [blog.mblintl.com]
- 25. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 26. mesalabs.com [mesalabs.com]
- 27. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Thermal N-Boc Deprotection in Continuous Flow
Welcome to the technical support center for selective thermal N-Boc deprotection in continuous flow systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to equip you with the knowledge to confidently and successfully implement this powerful technique in your synthetic workflows.
Introduction: The "Why" Behind Thermal N-Boc Deprotection in Flow
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. Traditionally, its removal relies on acidic conditions, which can be harsh and lack selectivity in the presence of other acid-sensitive functional groups.[1] Thermal deprotection in continuous flow offers a compelling alternative, enabling a reagent-free, selective, and scalable process.[2][3][4][5][6][7][8][9] The precise control over temperature and residence time afforded by flow reactors allows for fine-tuning of the reaction conditions to achieve high yields and selectivities that are often challenging in batch processing.[6][10]
The underlying mechanism of thermal N-Boc deprotection is believed to proceed through a fragmentation pathway, yielding the free amine, carbon dioxide, and isobutylene.[11] This process avoids the use of corrosive acids and simplifies downstream processing, contributing to a greener and more efficient synthetic route.[11]
Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during the implementation of selective thermal N-Boc deprotection in continuous flow systems.
Setup and Operational Issues
Q1: My reactor is showing pressure fluctuations. What could be the cause and how can I stabilize it?
A1: Pressure instability in a flow chemistry setup can stem from several sources. Here's a systematic approach to diagnose and resolve the issue:
-
Pump Performance: Ensure your pumps are properly primed and free of air bubbles. Inconsistent flow rates from the pump are a primary cause of pressure fluctuations. Degassing your solvents and reagent solutions before use is highly recommended.
-
Back Pressure Regulator (BPR): The BPR is crucial for maintaining a stable pressure to keep solvents above their boiling points at elevated temperatures.[12][13]
-
Check for Blockages: Solid precipitation or slurry formation can obstruct the BPR, leading to pressure spikes.[14] If you suspect a blockage, carefully and safely flush the system with an appropriate solvent.
-
Proper BPR Selection: Ensure your BPR is appropriate for the flow rates and pressures you are using. Some BPRs are more tolerant of solid particles than others.
-
-
Outgassing in the Reactor: The formation of gaseous byproducts like isobutylene and CO2 during the deprotection can lead to pressure fluctuations, especially if the BPR cannot compensate effectively.[11] Operating at a sufficiently high back pressure can help to keep these gases dissolved and maintain a stable single-phase flow.[12]
Q2: I'm observing blockages in my reactor coil. What are the likely causes and solutions?
A2: Blockages are a common frustration in continuous flow chemistry. Here's how to troubleshoot:
-
Solubility Issues: Your starting material or product may have limited solubility in the chosen solvent at the reaction temperature or upon cooling at the reactor outlet.
-
Solution: Screen for more suitable solvents or consider using a co-solvent to improve solubility. In some cases, operating at a slightly higher temperature (if the substrate is stable) can prevent precipitation.
-
-
Product Precipitation: The deprotected amine product, often a free base, might be less soluble than its N-Boc protected precursor and precipitate out of the solution.
-
Solution: If the product is a salt, adding a small amount of a suitable acid downstream of the reactor (after cooling) can sometimes help to redissolve it. However, this may not be ideal if you are aiming for a reagent-free process. Alternatively, a different solvent system where the product is more soluble should be explored.
-
-
Slurry Handling: If precipitation is unavoidable, specialized flow reactors designed for handling slurries, such as a continuous stirred-tank reactor (CSTR) cascade, might be necessary.[14]
Reaction and Selectivity Problems
Q3: My N-Boc deprotection is incomplete. How can I drive the reaction to completion?
A3: Incomplete conversion is a common optimization challenge. The key parameters to adjust are temperature and residence time:
-
Increase Temperature: The rate of thermal N-Boc deprotection is highly temperature-dependent.[2][10] A modest increase in temperature can significantly enhance the reaction rate. However, be mindful of potential side reactions or degradation of your substrate at higher temperatures.
-
Increase Residence Time: A longer residence time allows the reaction mixture to be heated for a longer duration, promoting higher conversion.[15][16][17] This can be achieved by either decreasing the flow rate or using a larger volume reactor.[18][19]
The relationship between these parameters can be visualized as follows:
Caption: Key parameters influencing reaction completion.
Q4: I am trying to selectively deprotect one of two different N-Boc groups in my molecule, but I am getting a mixture of products. How can I improve selectivity?
A4: Achieving selectivity is a key advantage of thermal deprotection in flow, and it hinges on the differential lability of the N-Boc groups. Generally, the ease of cleavage follows the trend: N-Boc on a heteroaryl amine > N-Boc on an aryl amine > N-Boc on an alkyl amine.[10] Secondary amines are also typically deprotected more readily than primary amines.[10]
To enhance selectivity:
-
Precise Temperature Control: This is your most powerful tool. Start with a lower temperature and gradually increase it while monitoring the reaction outcome. There is often a temperature window where the more labile Boc group is cleaved efficiently while the more stable one remains intact.[2][10]
-
Optimize Residence Time: A shorter residence time may be sufficient to cleave the more reactive Boc group, minimizing the opportunity for the less reactive group to be removed.[2]
Q5: I'm observing unexpected side products. What are they and how can I minimize their formation?
A5: While thermal deprotection is generally clean, side reactions can occur, particularly at higher temperatures.
-
Alkylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or other heteroatoms.[1][20]
-
Mitigation: This is less common in thermal deprotection compared to strongly acidic methods. If observed, operating at the lowest possible temperature to achieve deprotection is recommended.
-
-
Urea Formation: In some cases, the isocyanate intermediate or carbamic acid can react with the newly formed free amine to generate urea byproducts.[10]
-
Mitigation: This is often concentration-dependent. Diluting the reaction stream may help to minimize this bimolecular side reaction.
-
-
Racemization: For chiral substrates, high temperatures can sometimes lead to racemization.
-
Mitigation: Screen for the lowest effective temperature and a shorter residence time. The use of certain solvents can also influence the propensity for racemization.
-
-
Thermal Degradation: Your substrate or product may not be stable at the required deprotection temperature.
-
Mitigation: If you suspect thermal degradation, it is crucial to perform stability studies on your starting material and product under the reaction conditions (high temperature, solvent) but without the intention of deprotection (e.g., shorter residence time for starting material stability check).
-
Solvent and Reagent Considerations
Q6: What is the best solvent for thermal N-Boc deprotection in flow?
A6: The choice of solvent can significantly impact the efficiency of the reaction.
-
Protic Solvents: Methanol and 2,2,2-trifluoroethanol (TFE) have been shown to be particularly effective solvents for thermal N-Boc deprotection.[2][3][4][5][7]
-
Aprotic Solvents: The reaction can also be performed in a range of other solvents with different polarities, such as acetonitrile, THF, and toluene, although higher temperatures may be required to achieve comparable efficiency.[2][6]
-
Green Solvents: Water has also been reported as a solvent for thermal Boc deprotection, aligning with green chemistry principles.[11]
The selection of the optimal solvent will depend on the solubility of your substrate and product, as well as its compatibility with other functional groups in your molecule.
Experimental Protocols
General Experimental Setup for Continuous Flow Thermal N-Boc Deprotection
A typical continuous flow setup for thermal N-Boc deprotection consists of the following components:
-
Solvent and Reagent Reservoirs: Bottles containing the degassed solvent and a solution of the N-Boc protected substrate.
-
High-Pressure Liquid Chromatography (HPLC) Pumps: To deliver the solvent and reagent solution at a precise and constant flow rate.
-
T-Mixer: To combine the solvent and reagent streams if necessary.
-
Reactor Coil: A coil of inert tubing (e.g., stainless steel, PFA) of a known volume, placed in a heating unit.
-
Heating Unit: A column heater, oil bath, or other device capable of maintaining a stable and accurate temperature.
-
Back Pressure Regulator (BPR): To maintain the system pressure and prevent the solvent from boiling.[13][21]
-
Collection Vessel: To collect the product stream.
Caption: A typical experimental setup for continuous flow thermal N-Boc deprotection.
Protocol for Determining Optimal Reaction Conditions
-
System Preparation:
-
Prepare a stock solution of your N-Boc protected substrate in the chosen solvent at a known concentration.
-
Degas the solvent and the substrate solution.
-
Assemble the flow reactor system as shown in the diagram above.
-
Pressurize the system with the BPR to a pressure well above the solvent's boiling point at the highest planned temperature (e.g., 10-15 bar).
-
Pump solvent through the system to ensure it is clean and bubble-free.
-
-
Reaction Optimization:
-
Set the reactor temperature to an initial value (e.g., 150 °C).
-
Set the pumps to a flow rate that will give a desired initial residence time. The residence time (τ) is calculated as: τ = Reactor Volume / Total Flow Rate [15][16][17][18][19]
-
Once the system has reached a steady state (typically after 3-5 reactor volumes have passed through), collect a sample of the output.
-
Analyze the sample by a suitable method (e.g., HPLC, LC-MS, NMR) to determine the conversion and purity.
-
Systematically vary the temperature and residence time to find the optimal conditions for your specific substrate.
-
Data Presentation: Example Optimization Table
| Entry | Substrate | Solvent | Temp (°C) | Residence Time (min) | Conversion (%) |
| 1 | N-Boc-aniline | Methanol | 180 | 15 | 65 |
| 2 | N-Boc-aniline | Methanol | 200 | 15 | 85 |
| 3 | N-Boc-aniline | Methanol | 220 | 15 | >99 |
| 4 | N-Boc-aniline | Methanol | 240 | 30 | 88[2] |
| 5 | N-Boc-phenethylamine | TFE | 240 | 30 | 44[2] |
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Selective Thermal Deprotection of NâBoc Protected Amines in Continuous Flow - Organic Process Research & Development - Figshare [figshare.com]
- 8. Item - Selective Thermal Deprotection of NâBoc Protected Amines in Continuous Flow - figshare - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. Using back pressure valve in flow chemistry-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [en.microflutech.com]
- 13. equilibar.com [equilibar.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. freactor.com [freactor.com]
- 16. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 17. Residence time - Wikipedia [en.wikipedia.org]
- 18. amt.uk [amt.uk]
- 19. Continuous Flow Stirred Tank Reactor [cs.montana.edu]
- 20. benchchem.com [benchchem.com]
- 21. vapourtec.com [vapourtec.com]
Technical Support Center: Overcoming Poor Solubility of Protected Amino-Acids in Peptide Synthesis
Welcome to the technical support center dedicated to addressing a common yet critical challenge in solid-phase peptide synthesis (SPPS): the poor solubility of protected amino acids in standard solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve solubility issues, ensuring the efficiency and success of your peptide synthesis endeavors.
Introduction: The Solubility Challenge in SPPS
The success of solid-phase peptide synthesis hinges on the efficient coupling of protected amino acids to the growing peptide chain on a solid support.[1] This process requires the amino acid to be fully dissolved in a suitable solvent to ensure complete activation and accessibility to the reactive sites on the resin.[2][3] DMF and DCM are the workhorses of SPPS, chosen for their ability to swell the resin and dissolve most reagents.[4][5][6][7] However, certain protected amino acids, particularly those with hydrophobic side chains or bulky protecting groups, often exhibit poor solubility in these solvents, leading to a cascade of problems including incomplete coupling, and the formation of deletion sequences, which ultimately compromises the purity and yield of the final peptide.[1][2]
This guide provides a structured approach to troubleshooting these solubility issues, from simple adjustments to more advanced strategies.
Troubleshooting Guide: A Step-by-Step Approach
When encountering a protected amino acid that fails to dissolve in DMF or DCM, a systematic troubleshooting approach is crucial. The following flowchart and detailed explanations will guide you through the process.
Caption: Troubleshooting logic for protected amino acid solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my protected amino acid not dissolving in DMF, even though it's a standard solvent?
A1: Several factors can contribute to poor solubility in DMF:
-
Amino Acid Hydrophobicity: Amino acids with bulky, nonpolar side chains (e.g., Val, Leu, Ile, Phe, Trp) are inherently less soluble in the polar aprotic environment of DMF.[8][9][10]
-
Protecting Group Influence: While protecting groups are essential, some can decrease solubility.[2][11] For instance, the Fmoc group, with its large aromatic system, can lead to aggregation.[8]
-
Intermolecular Interactions: Certain amino acids can form strong intermolecular hydrogen bonds, leading to self-association and reduced solubility.[8]
-
Solvent Quality: DMF can degrade over time to form dimethylamine, which can affect solubility and react with Fmoc-protected amino acids.[3][8] Always use high-purity, amine-free DMF.[8]
Q2: I'm using Boc-protected amino acids. Are they generally more soluble in DCM than Fmoc-amino acids?
A2: Yes, Boc-protected amino acids are often more soluble in the less polar solvent DCM.[3] This is a key reason for the use of DCM in Boc-based SPPS. However, highly hydrophobic Boc-protected amino acids can still present solubility challenges in DCM.[12]
Q3: Can I use heat to dissolve my protected amino acid?
A3: Gentle warming can be an effective method to increase the solubility of sparingly soluble protected amino acids.[2][8] However, caution is paramount. Excessive or prolonged heating can lead to the degradation of the amino acid or its protecting groups.[8] A temperature of around 37°C is generally considered safe for short periods.[8]
Q4: How does sonication improve solubility?
A4: Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy that can break up aggregates of the protected amino acid, facilitating their dissolution.[8][13][14] This is a physical process and generally does not cause chemical degradation if performed for short durations and with temperature control.[15][16]
Q5: Are there any "greener" alternatives to DMF and DCM?
A5: Yes, the field of peptide chemistry is actively exploring more environmentally friendly solvents. Some promising alternatives that have shown good solubility for many Fmoc-amino acids include N-butylpyrrolidinone (NBP), 2-methyltetrahydrofuran (2-MeTHF), and γ-valerolactone (GVL).[4][5] Binary mixtures, such as those containing DMSO and ethyl acetate, are also being investigated.[8]
In-Depth Troubleshooting and Protocols
Level 1: Basic Interventions
1. Verify Solvent Quality:
-
Rationale: Impurities, particularly water in DCM or amines in DMF, can significantly reduce the solubility of protected amino acids.[12]
-
Protocol:
-
Use fresh, anhydrous, high-purity solvents.
-
For DMF, consider using a bottle that has been recently opened or stored under an inert atmosphere.
-
2. Apply Mechanical and Thermal Energy:
-
Rationale: Providing energy can overcome the activation energy barrier for dissolution and break up aggregates.
-
Protocol: Sonication and Gentle Warming
-
Weigh the protected amino acid into a clean, dry vial.
-
Add the calculated volume of solvent.
-
Vortex the vial for 1-2 minutes.
-
If not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[8]
-
If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing.[8]
-
Once dissolved, use the solution immediately.
-
Level 2: Solvent System Modification
1. Create a Co-Solvent System:
-
Rationale: Adding a small amount of a stronger or more polar solvent can disrupt intermolecular forces and enhance solvation.[12]
-
Common Co-solvents:
-
Protocol: Using a DMSO Co-solvent in DMF
-
Prepare a concentrated stock solution of the sparingly soluble protected amino acid in a minimal amount of DMSO.
-
In a separate vial, add the required volume of DMF for the coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF.
-
Vortex thoroughly to ensure a homogenous solution.
-
2. Switch to an Alternative Solvent:
-
Rationale: If a co-solvent system is ineffective, a complete switch to a more potent solvent may be necessary.
-
Recommended Alternatives:
Level 3: Advanced Strategies
1. Salt Formation:
-
Rationale: For protected amino acids with a free carboxylic acid or a basic side chain, conversion to a salt can dramatically increase solubility in polar solvents.[18][19] This is achieved by adding a suitable acid or base.
-
Protocol: Example for an Acidic Amino Acid
-
Suspend the protected amino acid in DMF.
-
Add a slight molar excess of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine - DIPEA).
-
Vortex or sonicate until the amino acid salt dissolves. Note: This approach must be compatible with the subsequent coupling chemistry.
-
2. Use of Solubility-Enhancing Derivatives:
-
Rationale: For notoriously difficult sequences, incorporating specialized derivatives can prevent aggregation and improve solubility.
-
Examples:
-
Pseudoproline Dipeptides: These are dipeptides where a serine or threonine is cyclized into an oxazolidine. This "kink" in the backbone disrupts the formation of secondary structures that lead to aggregation.[20]
-
Hmb-Protected Amino Acids: The 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the backbone amide nitrogen, sterically hindering interchain hydrogen bonding.[21]
-
Data Summary: Qualitative Solubility of Protected Amino Acids
| Amino Acid Type | Protecting Group | Solubility in DCM | Solubility in DMF | Common Troubleshooting Strategy |
| Hydrophobic (e.g., Val, Leu, Ile) | Fmoc | Poor | Moderate to Poor | Use NMP or a DMF/DMSO co-solvent. |
| Hydrophobic (e.g., Val, Leu, Ile) | Boc | Good to Moderate | N/A (not typically used) | Add a small amount of DMF to DCM. |
| Aromatic (e.g., Phe, Trp) | Fmoc | Poor | Moderate | Gentle warming and sonication. |
| Protected Side Chains (e.g., Asn(Trt), Gln(Trt)) | Fmoc | Poor | Good | The trityl group significantly improves solubility over the unprotected side chain.[2] |
| Acidic (e.g., Asp, Glu) | Fmoc-AA(OtBu)-OH | Moderate | Good | Generally soluble. |
| Basic (e.g., Lys, Arg) | Fmoc-AA(Boc/Pbf)-OH | Poor | Good | Generally soluble in DMF. |
This table provides a general qualitative overview. Empirical testing is always recommended.
Conclusion
Overcoming the poor solubility of protected amino acids is a multi-faceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles and having a toolbox of troubleshooting strategies, researchers can effectively address these issues, leading to higher purity, increased yields, and ultimately, more successful peptide synthesis campaigns.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. hielscher.com [hielscher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bachem.com [bachem.com]
- 18. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization During Activation of (R)-N-Boc-3-Bromo-beta-phenylalanine
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of (R)-N-Boc-3-Bromo-beta-phenylalanine during its activation for peptide coupling. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize racemization and ensure the successful synthesis of your target peptides.
Introduction to the Challenge: The Problem of Racemization
In peptide synthesis, preserving the chirality of the constituent amino acids is paramount, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant side reaction that can compromise the purity, efficacy, and safety of a synthetic peptide.[1] The activation of the carboxylic acid group of an N-protected amino acid is a critical step where racemization is particularly prone to occur. This is because activation enhances the acidity of the α-proton, making it susceptible to abstraction by a base. The resulting planar enolate intermediate can then be re-protonated from either face, leading to a loss of stereochemical purity.[1]
This compound presents a unique challenge due to its β-amino acid structure and the presence of an electron-withdrawing bromine atom on the phenyl ring. While N-urethane protecting groups like Boc generally suppress racemization compared to acyl groups, the electronic and steric properties of this specific amino acid derivative can still lead to significant epimerization under suboptimal activation conditions.[2]
This guide will walk you through the key factors influencing racemization and provide actionable strategies to mitigate this unwanted side reaction.
Troubleshooting Guide: Addressing Racemization in Your Experiments
This section is structured in a question-and-answer format to directly address common issues encountered during the activation of this compound.
Question 1: I'm observing significant racemization of my this compound upon activation. What are the most likely causes?
Answer: Significant racemization during the activation of your amino acid can stem from several factors. The most critical to investigate are:
-
Choice of Coupling Reagent: Highly reactive coupling reagents can accelerate the formation of intermediates that are prone to racemization.[3]
-
Type and Amount of Base: The strength and steric hindrance of the base used play a crucial role. Stronger, less hindered bases are more likely to abstract the α-proton, leading to racemization.[1][4][5]
-
Reaction Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired racemization pathway.[1][3][6][7]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization.[3][5][8]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before the addition of the amine component increases the opportunity for racemization to occur.[3]
Question 2: Which coupling reagents are best for minimizing racemization with this amino acid?
Answer: The choice of coupling reagent is a critical decision. Here's a breakdown of common reagent classes and their suitability:
| Coupling Reagent Class | Examples | Propensity for Racemization | Recommendations |
| Carbodiimides | DCC, DIC, EDC | High (when used alone) | Strongly recommended to be used with an additive like HOBt, HOAt, or OxymaPure to form a less reactive, more stable active ester.[2][9][10] |
| Phosphonium Salts | PyBOP, PyAOP | Moderate | Generally efficient, but can still cause racemization. PyAOP is often preferred over PyBOP due to faster coupling rates and reduced racemization.[2] |
| Uronium/Aminium Salts | HBTU, HATU, TSTU | Moderate to Low | HATU, in the presence of HOAt, is known for its high efficiency and low racemization potential.[11] TSTU is also recognized for minimizing epimerization.[12] |
Recommendation: For sensitive amino acids like this compound, using a uronium salt like HATU in combination with HOAt is an excellent starting point. Alternatively, a carbodiimide like DIC with OxymaPure as an additive can also be effective.[2]
Question 3: What is the role of additives like HOBt and HOAt, and which one should I choose?
Answer: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents. They function by reacting with the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[9][10]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective at reducing racemization.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing racemization due to the participation of the nitrogen atom in the pyridine ring.[4]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, known for high coupling rates and low racemization.[2]
Recommendation: HOAt or OxymaPure are generally superior choices to HOBt for minimizing racemization.[2][4]
Question 4: How does the choice of base impact racemization, and what are the best practices?
Answer: The base is a double-edged sword; it's necessary to neutralize salts and facilitate the reaction, but it's also the primary culprit in abstracting the α-proton.[5]
-
Basicity: Stronger bases increase the rate of proton abstraction.
-
Steric Hindrance: More sterically hindered bases are less likely to access and abstract the α-proton.[4]
| Base | pKa | Steric Hindrance | Recommendation for Minimizing Racemization |
| Triethylamine (TEA) | ~10.75 | Low | Avoid due to high basicity and low steric hindrance.[4] |
| N,N-Diisopropylethylamine (DIPEA/DIEA) | ~10.1 | High | Commonly used, but can still contribute to racemization. Use with caution.[2][4][10] |
| N-Methylmorpholine (NMM) | ~7.38 | Moderate | A weaker base, generally a better choice than DIPEA.[4][10] |
| 2,4,6-Collidine | ~7.43 | High | A weak, sterically hindered base that is an excellent choice for minimizing racemization.[4][10] |
Best Practice: Use the weakest and most sterically hindered base possible that still allows for efficient coupling. 2,4,6-Collidine or N-Methylmorpholine (NMM) are highly recommended.[4][10] Also, use the minimum amount of base necessary for the reaction to proceed.
Question 5: I'm still observing racemization despite using a good coupling reagent and base. What other experimental parameters can I optimize?
Answer: If you've addressed the coupling reagent and base, consider these additional factors:
-
Lower the Reaction Temperature: Perform the coupling reaction at 0°C or even lower. This will slow down the rate of racemization more significantly than the rate of the desired coupling reaction.[3][10]
-
Choose a Less Polar Solvent: Highly polar aprotic solvents like DMF and DMSO can sometimes promote racemization.[3] Consider using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), provided your starting materials are sufficiently soluble.
-
Minimize Pre-activation Time: Employ in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed, minimizing its time to racemize.[3]
Frequently Asked Questions (FAQs)
Q1: How can I accurately detect and quantify the level of racemization in my product?
A1: Several analytical techniques can be used to determine the enantiomeric purity of your peptide:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that differentially interacts with the enantiomers, leading to their separation.[13][14][15] You may need to hydrolyze the peptide and derivatize the resulting amino acids for analysis.
-
Capillary Electrophoresis (CE): An alternative high-resolution technique that can separate enantiomers, often with the use of a chiral selector in the background electrolyte.[13][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for their quantification.[13][14]
Q2: Are β-amino acids generally more or less prone to racemization than α-amino acids?
A2: The propensity for racemization in β-amino acids is a complex topic. While the fundamental mechanism of α-proton abstraction still applies, the different geometry and electronic environment of the β-carbon can influence the rate of racemization. The specific structure of the β-amino acid, including side chains and protecting groups, will ultimately determine its susceptibility.
Q3: Can microwave-assisted peptide synthesis help in reducing racemization?
A3: Microwave irradiation can be a useful tool as it can significantly shorten reaction times.[8] By accelerating the desired coupling reaction, the time available for racemization to occur is reduced. However, the elevated temperatures associated with microwave synthesis can also increase the rate of racemization.[18] Therefore, careful optimization of microwave parameters (temperature, time, and power) is crucial to achieve a net benefit in minimizing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Activation and Coupling using HATU/HOAt
This protocol is designed for the activation and coupling of this compound to an amino-component (e.g., an amino acid ester or a resin-bound peptide).
-
Preparation:
-
Dissolve this compound (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vessel, dissolve the amino-component (1.0 - 1.2 eq) in the same anhydrous solvent. If the amino-component is a hydrochloride or trifluoroacetate salt, add 2,4,6-collidine (2.0 eq) or NMM (2.0 eq) and stir for 5-10 minutes.
-
-
Activation and Coupling:
-
Cool the solution containing the carboxylic acid and HOAt to 0°C in an ice bath.
-
Add HATU (1.0 eq) to the cooled solution and stir for 1-2 minutes.
-
Add the solution of the amino-component to the activated carboxylic acid mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at 0°C, monitoring its progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, proceed with the appropriate work-up and purification procedures.
-
Protocol 2: Chiral HPLC Analysis for Racemization Quantification (General Workflow)
This protocol outlines the general steps for determining the enantiomeric excess of the coupled product after hydrolysis.
-
Peptide Hydrolysis:
-
Hydrolyze a small sample of the purified peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the HCl under vacuum.
-
-
Derivatization (if necessary):
-
Some chiral columns work best with derivatized amino acids. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).
-
-
Chiral HPLC Analysis:
-
Dissolve the hydrolyzed (and derivatized, if applicable) amino acid mixture in the mobile phase.
-
Inject the sample onto a suitable chiral HPLC column (e.g., a teicoplanin-based column for underivatized amino acids).[19]
-
Develop a separation method by optimizing the mobile phase composition (e.g., a mixture of water, methanol, and a small amount of acid like formic acid).
-
-
Data Analysis:
-
Integrate the peak areas of the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer))] x 100.
-
Visualizations
Diagram 1: Mechanism of Racemization during Amino Acid Activation
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Peptides with 3-Bromo vs. 4-Bromo-Phenylalanine
An in-depth guide by a Senior Application Scientist
In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic properties. Among these, halogenated amino acids, particularly brominated phenylalanine derivatives, have garnered significant attention. The position of the bromine atom on the phenyl ring—be it at the meta (3-bromo) or para (4-bromo) position—can profoundly influence a peptide's conformation, target affinity, and ultimately, its biological activity. This guide provides a comprehensive comparison of the effects of 3-bromo-phenylalanine (3-Br-Phe) and 4-bromo-phenylalanine (4-Br-Phe) on peptide function, supported by experimental data and detailed protocols for researchers in the field.
The Subtle Yet Significant Impact of Bromine's Position
The introduction of a bromine atom onto the phenylalanine side chain does more than simply add steric bulk. Its position dictates the electronic and conformational landscape of the amino acid.
-
4-Bromo-Phenylalanine (4-Br-Phe): The para-substitution is the more commonly studied isomer. The bromine atom at this position exerts a strong electron-withdrawing effect through induction, while also participating in resonance. This modification has been extensively used as a heavy atom for X-ray crystallography to solve protein structures. From a biological activity standpoint, the para position is often more sterically tolerated in binding pockets.
-
3-Bromo-Phenylalanine (3-Br-Phe): The meta-substitution offers a different set of electronic and steric properties. The inductive effect is still present, but the resonance effect is altered compared to the para position. This can lead to distinct interactions with the target protein, potentially through altered hydrogen bonding capabilities or different van der Waals contacts.
The choice between 3-Br-Phe and 4-Br-Phe is therefore not arbitrary but a strategic decision in peptide design to fine-tune its interaction with a biological target.
Comparative Biological Activity: A Head-to-Head Analysis
Direct comparative studies of 3-Br-Phe and 4-Br-Phe in the same peptide backbone are the most illuminating. While the literature is more abundant with examples of 4-Br-Phe, we can draw comparisons from studies on melanocortin receptor agonists and other peptides.
Case Study: α-Melanocyte-Stimulating Hormone (α-MSH) Analogs
The melanocortin system, particularly the melanocortin 4 receptor (MC4R), is a key target for treating obesity. Analogs of α-MSH have been extensively studied, and the incorporation of brominated phenylalanines has yielded insightful results.
A study by Datta et al. (2012) explored the effects of substituting the native Phenylalanine at position 7 of α-MSH with various halogenated derivatives. The results demonstrate the nuanced effects of halogen position on receptor affinity and functional activity.
| Peptide Analog | Receptor Binding Affinity (Ki, nM) at MC4R | Functional Activity (EC50, nM) at MC4R |
| α-MSH (Native) | 1.2 | 0.3 |
| [D-Phe(4-Br)7]α-MSH | 0.8 | 0.1 |
| [D-Phe(3-Br)7]α-MSH | 1.5 | 0.4 |
Data synthesized from Datta et al. (2012).
From this data, we can observe that the 4-bromo substitution in the D-phenylalanine configuration led to a modest increase in both binding affinity and functional potency compared to the native peptide. In contrast, the 3-bromo substitution resulted in a slight decrease in affinity and potency. This suggests that for the MC4R binding pocket, the para position for the bromine atom is more favorable for optimal interaction.
Mechanistic Underpinnings: Why Does Position Matter?
The observed differences in biological activity can be attributed to a combination of factors, including peptide conformation and direct interactions with the receptor. The position of the bromine atom can influence the torsional angles of the phenylalanine side chain, thereby altering the overall peptide secondary structure. This, in turn, affects how the peptide presents its key binding motifs to the receptor.
Furthermore, the bromine atom itself can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor's binding pocket. The geometry and strength of this bond are highly dependent on the bromine's position.
A Comparative Guide to (R)-N-Boc-3-Bromo-beta-phenylalanine vs. Fmoc-3-bromo-beta-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Modified Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and biological activity are often enhanced through the incorporation of non-canonical amino acids. Among these, β-amino acids and halogenated derivatives play a pivotal role. β-Amino acids confer resistance to enzymatic degradation by introducing an extra carbon into the peptide backbone, leading to more stable and potent drug candidates. Halogenation of aromatic side chains, such as in 3-bromo-phenylalanine, can modulate binding affinity, enhance membrane permeability, and provide a chemical handle for further functionalization.[1]
The synthesis of peptides incorporating these unique building blocks is predominantly achieved via Solid-Phase Peptide Synthesis (SPPS).[2][3][4] This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[3][4] The success of SPPS is critically dependent on the choice of Nα-protecting group strategy. The two dominant methodologies are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[5][6]
This guide provides an in-depth comparison of these two orthogonal chemistries through the lens of a specific, structurally important building block: 3-Bromo-β-phenylalanine. We will analyze the use of (R)-N-Boc-3-Bromo-beta-phenylalanine and Fmoc-3-bromo-beta-phenylalanine , offering field-proven insights and experimental data to guide researchers in making the optimal strategic choice for their synthesis campaigns.
The Analytes: A Structural Overview
Before delving into the synthetic strategies, it is crucial to understand the building blocks themselves. Both molecules share the same core structure—a β-phenylalanine with a bromine atom at the 3-position of the phenyl ring—but differ in their Nα-protecting group.
Caption: Chemical Structures of the Boc- and Fmoc-protected amino acids.
The key differentiator is the protecting group: the acid-labile Boc group versus the base-labile Fmoc group. This single difference dictates entirely different synthetic ecosystems, from the choice of resin and side-chain protecting groups to the final cleavage conditions.
Core Chemistry: A Tale of Two Orthogonal Strategies
The fundamental principle separating Boc and Fmoc SPPS is orthogonality .[7] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.
Boc/Bzl Strategy: Graded Acid Lability
The traditional Boc strategy is built on a principle of graded acid lability.[4]
-
Nα-Protection: The Boc group is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[8]
-
Side-Chain Protection: Side-chain functional groups are protected with groups that are stable to TFA but labile to a much stronger acid, such as benzyl (Bzl) ethers, esters, and carbamates.
-
Final Cleavage: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[9]
Fmoc/tBu Strategy: True Orthogonality
The Fmoc strategy, now the most widely used method in research settings, employs a truly orthogonal scheme based on different chemical mechanisms.[4][7]
-
Nα-Protection: The Fmoc group is removed at each cycle using a secondary amine base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[5][10]
-
Side-Chain Protection: Side-chain functional groups are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, and carbamates.
-
Final Cleavage: The peptide is cleaved from the resin and side-chain groups are removed in a single step using a strong acid cocktail, predominantly based on TFA.[9]
This fundamental divergence in deprotection chemistry has profound implications for every stage of the synthesis.
Caption: Comparative workflows for a single amino acid addition in Boc vs. Fmoc SPPS.
Performance and Experimental Comparison
The choice between Boc and Fmoc strategies is dictated by the specific requirements of the target peptide, available equipment, and the nature of the amino acids involved.[5]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[8] | Base (e.g., 20% Piperidine in DMF)[5] |
| Side-Chain Protection | Acid-stable (e.g., Benzyl-based) | Acid-labile (e.g., t-Butyl-based)[7] |
| Final Cleavage Reagent | Strong Acid (e.g., Anhydrous HF, TFMSA)[8] | Strong Acid (e.g., 95% TFA with scavengers)[9] |
| Process Conditions | Harsher, repeated acid exposure | Milder, base-labile deprotection[10] |
| Aggregation Issues | Can be advantageous for hydrophobic sequences as TFA protonates the N-terminus, reducing aggregation.[5] | Can be problematic for "difficult sequences" due to interchain hydrogen bonding of neutral peptide chains. |
| Crude Purity | Can be lower due to harsh final cleavage conditions generating more side products.[8] | Often higher due to milder deprotection and cleavage conditions.[5] |
| Automation | Less common in modern automated synthesizers. | The dominant chemistry for automated SPPS.[10] |
| Safety | Requires specialized, hazardous equipment to handle highly corrosive and toxic HF. | Uses less hazardous reagents, though TFA and piperidine require careful handling. |
| Cost | Boc-amino acids are generally less expensive. | Fmoc-amino acids can be more costly.[] |
Causality Behind Experimental Choices
-
Incorporating β-Amino Acids: Both Boc and Fmoc strategies are compatible with β-amino acids like 3-bromo-β-phenylalanine. However, β-amino acids often exhibit slower coupling kinetics compared to their α-analogs due to steric hindrance. This necessitates the use of potent coupling reagents (e.g., HATU, HBTU) and potentially longer coupling times or double coupling cycles to ensure the reaction goes to completion. Monitoring with a qualitative test like the Ninhydrin test is critical.
-
Stability of the Bromine Moiety: The C-Br bond on the phenyl ring is stable to the standard conditions of both Boc and Fmoc SPPS. It is not susceptible to cleavage by TFA, piperidine, or HF. This stability makes it an excellent component for introducing halogenation, which is known to improve peptide properties.[1][12] The bromine can also serve as a versatile handle for post-synthetic modification via cross-coupling reactions, such as the Suzuki or Sonogashira coupling, after the peptide is cleaved and deprotected.[13]
Experimental Protocols
The following are generalized, self-validating protocols for a single coupling cycle. Note: These must be optimized based on the specific peptide sequence, resin, and scale.
Protocol 1: Boc-SPPS Cycle for this compound
This protocol assumes the synthesis is proceeding after the first amino acid has been coupled to the resin.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1 minute, drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Causality: The first short treatment removes residual water and scavengers, while the second, longer treatment ensures complete removal of the Boc group.
-
-
Washing: Wash the resin thoroughly to remove TFA. Perform 5-7 washes with DCM.
-
Neutralization:
-
Wash the resin twice with a 5% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes each.
-
Causality: This is a critical step to deprotonate the N-terminal ammonium salt formed during the acidic deprotection, liberating the free amine required for the subsequent coupling reaction.
-
-
Washing: Wash the resin thoroughly to remove excess DIEA. Perform 5-7 washes with DCM, followed by 3 washes with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of DIEA to activate the amino acid solution.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-4 hours. The slower kinetics of β-amino acids may require extended time.
-
-
Monitoring & Washing:
-
Take a small sample of resin beads and perform a Ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (x5), DCM (x3), and Methanol (x3) to prepare for the next cycle or final cleavage.
-
Protocol 2: Fmoc-SPPS Cycle for Fmoc-3-bromo-beta-phenylalanine
This protocol assumes the synthesis is proceeding after the first amino acid has been coupled to the resin.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Causality: The base removes the acidic proton on the fluorenyl group, initiating a β-elimination reaction that cleaves the Fmoc group. The piperidine also acts as a scavenger for the resulting dibenzofulvene byproduct.[10]
-
-
Washing: Wash the resin thoroughly to remove piperidine and the fulvene adduct. Perform 5-7 washes with DMF. The absence of a neutralization step is a key advantage of the Fmoc strategy, simplifying the workflow.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-3-bromo-beta-phenylalanine and 2.9 equivalents of a coupling agent (e.g., HATU) in DMF.
-
Add 6 equivalents of DIEA to the vessel.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-4 hours.
-
-
Monitoring & Washing:
-
Perform a Ninhydrin test to confirm reaction completion. Recouple if necessary.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (x5) and DCM (x3) to prepare for the next cycle or final cleavage.
-
Strategic Recommendation and Conclusion
For the majority of modern research and drug development applications, the Fmoc/tBu strategy is the superior choice for synthesizing peptides containing 3-bromo-β-phenylalanine.
Key advantages of the Fmoc strategy include:
-
Milder Conditions: The use of piperidine for deprotection avoids the repeated acidolysis of the Boc strategy, which can lead to premature cleavage of acid-labile side-chain protecting groups or degradation of sensitive moieties. This generally results in a higher purity crude product.[5]
-
Simplified Workflow: The lack of a separate neutralization step streamlines the process and makes it highly amenable to automation.[10]
-
Enhanced Safety: The avoidance of highly toxic and corrosive anhydrous HF for final cleavage makes the process safer and more accessible to standard laboratories.
The Boc/Bzl strategy remains a viable, albeit more specialized, alternative . Its primary advantage lies in its potential to mitigate on-resin aggregation of certain hydrophobic or "difficult" sequences.[5] The protonation of the N-terminus after each TFA deprotection step can disrupt inter-chain hydrogen bonding, keeping the peptide chains solvated and accessible. However, this benefit is often outweighed by the harshness of the chemistry and the significant safety concerns associated with HF cleavage.
Ultimately, the decision rests on the specific goals of the synthesis. For high-throughput screening, synthesis of complex peptides with multiple modifications, and general laboratory use, Fmoc-3-bromo-beta-phenylalanine provides a more efficient, safer, and higher-purity pathway. For challenging sequences known to aggregate severely, This compound may offer a solution, provided the necessary expertise and equipment for handling strong acids are available.
References
- 1. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What Is Solid-Phase Peptide Synthesis (SPPS)? A Complete Guide for Res - Dilun Biotechnology [peptidescientific.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing Brominated Residues
For researchers, medicinal chemists, and drug development professionals, the incorporation of halogenated, and specifically brominated, amino acids into peptides serves as a powerful tool. Whether used as photo-activatable cross-linking agents, spectroscopic probes, or as integral components of therapeutic candidates, the ability to accurately characterize these modified peptides is paramount. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, yet the presence of bromine introduces unique characteristics and challenges that demand a tailored approach.
This guide provides an in-depth comparison of mass spectrometry methodologies for analyzing brominated peptides. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, ensuring that the protocols described are not just steps to be followed, but a self-validating system for generating high-confidence data.
The Foundational Principle: Bromine's Isotopic Signature
The most powerful feature in the mass spectrometric analysis of brominated compounds is the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] This 1:1 natural distribution imparts a highly characteristic isotopic pattern to any molecule or fragment ion containing a single bromine atom.
In a mass spectrum, a brominated peptide will appear not as a single peak, but as a doublet of peaks of nearly equal intensity, separated by approximately 2 Da (the mass difference between ⁸¹Br and ⁷⁹Br).[2][3][4] This "M/M+2" pattern is a definitive signature that allows for the confident identification of bromine-containing species within complex mixtures and serves as an invaluable tool for validating fragment ions during sequencing.[1][5]
References
A Senior Application Scientist's Guide to Alternative Methods for Synthesizing Chiral Phenylalanine Derivatives
Chiral phenylalanine derivatives are indispensable building blocks in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2][3] Their precise stereochemistry is often critical for biological activity, making enantioselective synthesis a paramount concern for researchers and drug development professionals. This guide provides an in-depth comparison of alternative methods for synthesizing these valuable compounds, moving beyond traditional approaches to explore the nuances of enzymatic, asymmetric catalytic, and chiral pool-based strategies. We will delve into the mechanistic rationale behind these techniques, present comparative performance data, and provide detailed experimental protocols to empower you in your synthetic endeavors.
The Strategic Imperative for Chiral Purity
The pharmacological and physiological effects of enantiomers of a chiral drug can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. Consequently, the ability to selectively synthesize a single enantiomer of a phenylalanine derivative is not merely an academic exercise but a critical aspect of modern drug discovery and development.[1] This guide is designed to equip you with the knowledge to select and implement the most suitable synthetic strategy for your target molecule.
Enzymatic Synthesis: Nature's Catalysts for Precision
Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis, offering high enantioselectivity and mild reaction conditions.[4][5] Enzymes, as nature's catalysts, have evolved to perform highly specific transformations, which can be harnessed for the synthesis of chiral phenylalanine derivatives.
Phenylalanine Ammonia Lyases (PALs)
Phenylalanine ammonia lyases (PALs) catalyze the reversible, non-oxidative deamination of L-phenylalanine to cinnamic acid and ammonia. By pushing the reaction in the reverse direction with high concentrations of ammonia, PALs can be used for the asymmetric amination of a variety of substituted cinnamic acids to produce L-phenylalanine derivatives.[6][7] More recently, engineered PALs have been developed that can even catalyze the direct asymmetric amination of β-branched cinnamic acid analogs to synthesize β-branched aromatic α-amino acids with high diastereoselectivity and enantioselectivity.[8]
Causality Behind Experimental Choices: The choice of PAL enzyme is critical and is often guided by its substrate specificity and stability under the desired reaction conditions.[7] The pH of the reaction is typically maintained at alkaline conditions (around 10) to favor the amination reaction.[8] High concentrations of an ammonia source, such as ammonium carbamate or ammonium hydroxide, are necessary to drive the equilibrium towards product formation.[7][8]
Transaminases
Transaminases (also known as aminotransferases) are another class of enzymes that are highly valuable for the synthesis of chiral amines and amino acids. They catalyze the transfer of an amino group from a donor molecule (often a common amino acid like L-aspartate or L-alanine) to a keto acid acceptor. For the synthesis of phenylalanine derivatives, a corresponding phenylpyruvic acid derivative would be used as the substrate. The stereochemical outcome is determined by the specific transaminase used (either (R)- or (S)-selective).
Causality Behind Experimental Choices: The key to a successful transaminase-catalyzed reaction is the removal of the ketone byproduct to drive the reaction equilibrium towards the desired amino acid product. This is often achieved by using a coupled enzyme system, for instance, a dehydrogenase that reduces the ketone. The choice of the amino donor is also important, as it can influence the reaction rate and equilibrium position.
Chemo-enzymatic Cascades
Combining the strengths of both chemical and enzymatic catalysis in a cascade or one-pot process offers an elegant and efficient route to complex chiral molecules.[6][9] For instance, a chemical step can be used to generate a prochiral substrate that is then stereoselectively converted by an enzyme. This approach can reduce the number of purification steps and improve overall yield and sustainability. A notable example involves the use of a stereoselective amino acid oxidase in combination with a nonselective reducing agent to achieve stereoinversion, providing access to different diastereomers of β-branched amino acids.[9]
Performance Data: Enzymatic Synthesis
| Enzyme System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Engineered PcPAL | β-Methyl-cinnamic acid analogs | β-branched aromatic α-amino acids | - | >99.5 | [8] |
| Phenylalanine Ammonia Lyase (PAL) | Cinnamic acids | L-Phenylalanine derivatives | up to 89 | >99 | [7] |
| Phenylalanine Aminomutase (PAM) | (E)-Cinnamic acids | α- and β-amino acids | - | >99 | [10] |
| Multi-enzyme Cascade | L-Phenylalanine | (S)-2-Phenylglycinol | 81 (isolated) | >99.4 | [11] |
| Multi-enzyme Cascade | L-Phenylalanine | (R)-Phenylethanolamine | 92 (isolated) | >99.9 | [11][12] |
Experimental Protocol: Enzymatic Asymmetric Amination using Engineered PAL
Objective: To synthesize a β-branched aromatic α-amino acid via direct asymmetric amination of a β-methyl-cinnamic acid analog using an engineered Petroselinum crispum Phenylalanine Ammonia Lyase (PcPAL) variant.[8]
Materials:
-
Engineered PcPAL variant (e.g., PcPAL-L256V-I460V or PcPAL-F137V-L256V-I460V)
-
β-methyl-cinnamic acid analog (substrate)
-
Ammonium hydroxide (NH₄OH) buffer (5 M, pH 10, adjusted with H₂SO₄)
-
Sulfuric acid (H₂SO₄), 10% (v/v)
-
Standard laboratory glassware and equipment (e.g., reaction vials, shaker incubator, centrifuge)
-
UPLC for analysis
Procedure:
-
Prepare a solution of the β-methyl-cinnamic acid analog substrate (1 mM) in 500 μL of 5 M NH₄OH buffer (pH 10).
-
Add 100 μg of the purified engineered PcPAL variant to the substrate solution.
-
Incubate the reaction mixture at 30 °C with shaking at 500 rpm for 24 hours.
-
Stop the reaction by adding 500 μL of 10% H₂SO₄.
-
Vortex the mixture thoroughly and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to a filter vial for UPLC analysis to determine conversion and stereoselectivity.
Caption: Key enzymatic routes to chiral phenylalanine derivatives.
Asymmetric Catalysis: Precision through Designed Catalysts
Asymmetric catalysis, employing chiral metal complexes or small organic molecules (organocatalysts), provides a versatile and powerful platform for the synthesis of enantiomerically enriched compounds.[13]
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly α,β-dehydroamino acid derivatives, is a well-established and highly effective method for producing chiral α-amino acids.[14] The success of this approach hinges on the design of chiral phosphine ligands that coordinate to the rhodium center and create a chiral environment, directing the hydrogenation to one face of the double bond.
Causality Behind Experimental Choices: The choice of the chiral ligand is the most critical parameter influencing the enantioselectivity of the hydrogenation. Ligands like DuPhos and DIPAMP have proven to be highly effective. The solvent can also play a significant role in the reaction outcome, with polar solvents often favoring higher enantioselectivities. Reaction conditions such as hydrogen pressure and temperature are optimized to achieve high conversion and selectivity.
Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is an operationally simple and environmentally friendly method for the synthesis of chiral α-amino acids.[1] This technique typically involves the α-alkylation of a glycine Schiff base derivative using a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, as the catalyst.[1][15] The catalyst facilitates the transfer of the enolate from the aqueous phase to the organic phase where the alkylation occurs.
Causality Behind Experimental Choices: The structure of the chiral phase-transfer catalyst is paramount for achieving high enantioselectivity. Pseudoenantiomeric catalysts can be used to access both (R)- and (S)-enantiomers of the desired phenylalanine derivative.[1][15] The choice of the glycine Schiff base and the alkylating agent (e.g., a substituted benzyl bromide) defines the final product. The reaction is typically carried out in a biphasic system of an organic solvent and an aqueous base.
Organocatalysis
In recent years, organocatalysis has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. Chiral small organic molecules, such as proline and its derivatives, can catalyze a wide range of asymmetric transformations, including those for the synthesis of noncanonical α-amino acids.[16] These methods include asymmetric Ugi, Strecker, and Mannich reactions.[16]
Causality Behind Experimental Choices: The design of the organocatalyst is key to inducing high stereoselectivity. The catalyst's structure dictates the formation of specific transient intermediates (e.g., enamines or iminium ions) that direct the approach of the reactants. Reaction conditions are optimized to favor the desired catalytic cycle and minimize background uncatalyzed reactions.
Performance Data: Asymmetric Catalysis
| Catalytic System | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Rh(I)/Chiral Diene | Conjugate Addition/Protonation | N-phthalimidodehydroalanine | Functionalized Phenylalanines | up to 99 | up to 99 | [17][18] |
| Cinchona Alkaloid Quaternary Ammonium Salt | Asymmetric α-Alkylation | Glycine Schiff base | (R)- or (S)-Phenylalanine derivatives | up to 99 | up to 99 | [1][15] |
| Rhodium/Bis(phosphine)-thiourea | Asymmetric Hydrogenation | β-amino nitroolefins | Chiral β-amino nitroalkanes | up to 96 | up to 96 | [19] |
Experimental Protocol: Asymmetric Phase-Transfer Catalyzed α-Alkylation
Objective: To synthesize an enantiomerically enriched α-phenylalanine derivative via asymmetric α-alkylation of a glycine Schiff base using a chiral Cinchona alkaloid-derived phase-transfer catalyst.[1]
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)
-
Substituted benzyl bromide (alkylating agent)
-
Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide for (S)-product)
-
Potassium hydroxide (KOH)
-
Toluene
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester (0.2 mmol) and the chiral phase-transfer catalyst (0.02 mmol) in toluene (2.0 mL) at 0 °C, add the substituted benzyl bromide (0.24 mmol).
-
Add a 50% aqueous solution of KOH (0.4 mL) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for the time specified in the literature (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired enantiomerically enriched α-phenylalanine derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Key asymmetric catalytic routes to chiral phenylalanine derivatives.
Chiral Pool Synthesis: Nature's Starting Materials
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes.[20] These compounds can serve as versatile starting materials for the synthesis of more complex chiral molecules, including novel phenylalanine derivatives.[20]
L-Phenylalanine as a Starting Material
L-phenylalanine itself is an abundant and inexpensive member of the chiral pool. It can be chemically modified to generate a wide range of derivatives while retaining the original stereocenter. For example, multi-enzyme pathways can convert L-phenylalanine into enantiomerically pure 1,2-amino alcohols like 2-phenylglycinol and phenylethanolamine.[11][12]
Causality Behind Experimental Choices: The synthetic strategy is designed to protect the existing stereocenter while performing chemical transformations on other parts of the molecule. This often involves protection of the amino and carboxyl groups, followed by functionalization of the aromatic ring or the side chain. Subsequent deprotection yields the desired phenylalanine derivative.
Other Chiral Pool Precursors
Other α-amino acids from the chiral pool can also be used to synthesize phenylalanine derivatives.[21] For instance, L-serine can be converted to a β-lactone intermediate, which can then be opened with an organocuprate derived from a phenyl Grignard reagent to introduce the phenyl group.
Causality Behind Experimental Choices: The choice of the chiral pool starting material is dictated by the desired stereochemistry and the overall synthetic plan. The reactions are chosen to proceed with high stereochemical fidelity, preserving the chirality of the starting material.
Performance Data: Chiral Pool Synthesis
| Starting Material | Product | Overall Yield (%) | Enantiomeric Purity | Reference |
| L-Phenylalanine | (S)-2-Phenylglycinol | 61 | >99.4% e.e. | [11][12] |
| L-Phenylalanine | (R)-Phenylethanolamine | 69 | >99.9% e.e. | [11][12] |
Experimental Workflow: Multi-Enzyme Cascade from L-Phenylalanine
Caption: A multi-enzyme cascade for the synthesis of chiral amino alcohols from L-phenylalanine.[11][12]
Conclusion and Future Outlook
The synthesis of chiral phenylalanine derivatives has evolved significantly, with enzymatic, asymmetric catalytic, and chiral pool-based methods now offering powerful and often complementary strategies to traditional approaches. The choice of the optimal method depends on a variety of factors, including the specific target molecule, the desired scale of the synthesis, cost considerations, and the availability of catalysts and starting materials.
Enzymatic methods offer unparalleled selectivity under mild conditions and are particularly attractive for their sustainability. The continued development of enzyme engineering and discovery will undoubtedly expand the scope of biocatalysis in this field.[4]
Asymmetric catalysis provides a highly versatile and scalable platform, with a vast and ever-growing toolbox of chiral catalysts. The development of more active and selective catalysts remains a key area of research.
Chiral pool synthesis offers an economical and straightforward approach when the target molecule is structurally related to an abundant natural product.
As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral phenylalanine derivatives will remain a vibrant and important area of research. The integration of these different strategies, for example in chemo-enzymatic cascades, holds particular promise for the future of complex molecule synthesis.
References
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 3. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A versatile chemo-enzymatic route to enantiomerically pure beta-branched alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral pool - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to NMR Analysis: Confirming the Incorporation of (R)-N-Boc-3-Bromo-beta-phenylalanine
For researchers in peptide synthesis and drug development, the unambiguous confirmation of building block incorporation is a critical checkpoint. When working with non-canonical amino acids like (R)-N-Boc-3-Bromo-beta-phenylalanine, with its unique stereochemistry and substitution pattern, robust analytical methods are paramount. This guide provides an in-depth, experience-driven approach to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy not just to identify the starting material, but to definitively prove its successful covalent incorporation into a target molecule, such as a peptide chain. We will move beyond simple peak counting and delve into the causality of spectral changes and the power of two-dimensional techniques for irrefutable structural validation.
Part 1: The NMR Fingerprint of the Free Amino Acid
Before one can confirm incorporation, one must intimately understand the NMR signature of the starting material. This compound possesses several diagnostic regions in both its ¹H and ¹³C NMR spectra.
Causality Behind the Spectrum: What to Expect and Why
The structure contains multiple, distinct spin systems that give rise to a predictable "fingerprint." The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent choice for the protected amino acid itself, as it readily dissolves many organic compounds and has a minimal residual signal[1][2]. However, for the final peptide, a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is often superior, especially for its ability to dissolve larger peptides and prevent the exchange of amide protons, making them visible in the ¹H spectrum[1][2].
Key ¹H NMR Resonances:
-
Boc Group: The nine equivalent protons of the tert-butyl group will appear as a sharp, strong singlet, typically far upfield around 1.4 ppm. This is a hallmark of the Boc protecting group[3][4].
-
Amide Proton (NH): The proton on the nitrogen, coupled to the beta-proton (Hβ), will appear as a doublet. Its chemical shift is variable and depends on concentration and solvent, but it is a key signal to monitor.
-
Aliphatic Protons (Hα and Hβ): These form a characteristic ABX or more complex multiplet system. Hβ, being adjacent to the nitrogen, will be coupled to both the NH proton and the two Hα protons. The two Hα protons are diastereotopic (chemically non-equivalent) and will appear as distinct multiplets, coupled to each other (geminal coupling) and to Hβ (vicinal coupling).
-
Aromatic Protons: The bromine atom at the 3-position (meta) simplifies the aromatic spectrum. We expect to see four distinct signals in the aromatic region (approx. 7.0-7.5 ppm), with splitting patterns dictated by their ortho, meta, and para relationships.
Key ¹³C NMR Resonances:
-
Boc Group: Three distinct signals are expected: the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm), and the carbamate carbonyl (~155 ppm)[3][5][6].
-
Carboxylic Acid Carbonyl: This signal will be downfield, typically in the 170-185 ppm range[7]. Its disappearance is a primary indicator of successful amide bond formation.
-
Aliphatic Carbons (Cα and Cβ): These will appear in the aliphatic region of the spectrum, typically between 40-60 ppm.
-
Aromatic Carbons: Six signals are expected. The carbon directly bonded to the bromine (C-Br) will be shifted upfield compared to its unsubstituted counterpart due to the "heavy atom effect," while the other carbons will show shifts predictable from substituent effects[8][9].
Predicted NMR Data for this compound
The following table summarizes the expected chemical shifts based on data for analogous compounds like N-Boc-phenylalanine and principles of NMR spectroscopy. Actual values may vary based on solvent and instrument conditions[3][10][11].
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations & Notes |
| Boc-(CH₃)₃ | ~1.4 (s, 9H) | ~28.2 | Strong singlet in ¹H. Hallmark of Boc group. |
| Boc-C (CH₃)₃ | - | ~80.0 | Quaternary carbon, often a weaker signal. |
| Boc-C =O | - | ~155.5 | Carbamate carbonyl. |
| NH | ~5.0-5.5 (d) | - | Shift is solvent-dependent. Disappears on D₂O exchange. |
| CαH₂ | ~2.7-2.9 (m, 2H) | ~38-40 | Diastereotopic protons, complex multiplet. |
| CβH | ~4.2-4.5 (m, 1H) | ~50-55 | Coupled to both NH and Cα protons. |
| C-1' (Aromatic) | - | ~140 | Quaternary carbon attached to the aliphatic chain. |
| C-2'/C-6' (Aromatic) | ~7.2-7.4 (m) | ~128-130 | |
| C-3' (Aromatic) | - | ~122 | Carbon bearing the bromine atom. |
| C-4'/C-5' (Aromatic) | ~7.1-7.3 (m) | ~126-129 | |
| COOH | ~10-12 (br s) | ~175 | Broad signal, disappears upon amide bond formation. |
Part 2: Experimental Workflow & Protocols
Experimental Workflow Diagram
Caption: Workflow for NMR analysis from sample preparation to data interpretation.
Protocol 1: NMR Sample Preparation and 1D Analysis
This protocol is a self-validating system; correct execution ensures data quality, which is the foundation of trustworthy analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry compound (this compound or the final peptide) into a clean, dry vial.[3]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the starting material, DMSO-d₆ for the peptide).[1] Vortex briefly to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune the probe and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.[3]
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would be 16 scans with a 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 scans) with a longer relaxation delay (e.g., 2 seconds).[3]
-
Data Processing: Process both spectra using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration. Calibrate the spectra using the known chemical shift of the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).[3][12]
Part 3: The Comparative Analysis - Proving Incorporation
The core of the analysis lies in comparing the NMR spectra of the starting amino acid with the final product. The changes observed are direct evidence of the chemical transformation.
Key Spectral Changes Upon Incorporation:
-
Disappearance of the Carboxylic Acid Proton: The broad singlet between 10-12 ppm in the ¹H spectrum of the starting material will vanish. This is the most immediate, albeit not entirely sufficient, proof of reaction at the carboxyl group.
-
Appearance of a New Amide Proton: A new amide proton signal will appear in the product's ¹H spectrum, corresponding to the newly formed peptide bond. In DMSO-d₆, this is typically a doublet found between 7.5-8.5 ppm.
-
Chemical Shift Perturbations: The electronic environment around the chiral center changes significantly. Expect noticeable shifts in the signals for Hα, Hβ, Cα, and Cβ. The Cβ proton and carbon, being closer to the new amide bond, will likely show the most significant change.
-
Disappearance of the COOH Carbon: In the ¹³C spectrum, the signal around 175 ppm will disappear.
-
Appearance of a New Amide Carbonyl: A new carbonyl signal, corresponding to the amide, will appear. Its chemical shift will be similar to the starting carboxylic acid but distinct, typically around 170-174 ppm.
Part 4: Unambiguous Confirmation with 2D NMR Spectroscopy
While 1D NMR provides strong evidence, 2D NMR techniques offer definitive, irrefutable proof of the newly formed covalent bond and the integrity of the incorporated residue. These experiments reveal through-bond correlations between nuclei, allowing for a complete mapping of the molecular structure.[13][14][15]
The Power of Connectivity: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through 2 or 3 bonds).[15] It is invaluable for tracing the proton spin system within the residue, confirming the Hα-Hβ connectivity and the couplings within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[14] It allows for the unambiguous assignment of each carbon signal by linking it to its already-assigned proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this application. It shows correlations between protons and carbons that are 2 or 3 bonds away.[14] This allows us to "walk" across the molecule and definitively prove the new peptide bond. The key correlation to look for is a cross-peak between the Hβ proton of the incorporated residue and the carbonyl carbon of the preceding amino acid, or from the new amide proton to Cα and Cβ of the bromo-phenylalanine residue.
Visualizing 2D NMR Connectivity
Caption: Key 2D NMR correlations confirming the structure of an incorporated residue.
By systematically applying this multi-faceted NMR approach—establishing a baseline fingerprint, conducting a comparative analysis of 1D spectra, and leveraging the definitive connectivity information from 2D experiments—researchers can achieve unambiguous, trustworthy confirmation of this compound incorporation, ensuring the structural integrity of their final molecules.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR [m.chemicalbook.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. creative-biostructure.com [creative-biostructure.com]
Comparative stability of Boc vs Cbz protecting groups under various conditions
A Comparative Guide to the Stability of Boc and Cbz Protecting Groups
In the landscape of organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals, the strategic use of protecting groups is fundamental.[1][2][3] Among the arsenal available to chemists, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are venerable tools for the protection of amines.[2][3] Their widespread adoption is a testament to their reliability, however, their utility is defined by their distinct stability profiles under various chemical conditions. This guide offers an in-depth comparison of the stability of Boc and Cbz protecting groups, supported by mechanistic insights and experimental data, to inform their strategic selection in multi-step synthesis.[1][4]
The core principle underpinning the use of multiple protecting groups in a single molecule is orthogonality.[1][5] This strategy allows for the selective removal of one group without affecting others, a critical consideration in complex synthetic routes.[6][7] The divergent cleavage conditions for Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups make them a classic orthogonal pair.[4][8][9]
Chemical Structure and Inherent Properties
The stability of Boc and Cbz groups is a direct consequence of their chemical structures. The Boc group, a tert-butyl carbamate, possesses a sterically hindered carbonyl group and a tertiary alkyl substituent.[10] This structure is stable to a wide array of nucleophiles and basic conditions.[10] Conversely, the Cbz group, a benzyl carbamate, is characterized by the presence of a benzyl group attached to the carbamate oxygen.[11] This feature renders it susceptible to cleavage by catalytic hydrogenolysis.[2][8]
Comparative Stability Under Various Conditions
The differential lability of Boc and Cbz protecting groups is the cornerstone of their application in orthogonal synthetic strategies. A summary of their stability under various conditions is presented below.
| Condition | Boc Group Stability | Cbz Group Stability | Rationale |
| Strong Acid (e.g., TFA, HCl, HBr) | Labile[12][13] | Labile under harsh conditions (e.g., HBr/AcOH)[8][14] | The Boc group is readily cleaved via an acid-catalyzed elimination mechanism, forming a stable tert-butyl cation.[12][15] The Cbz group can be cleaved by strong acids, but typically requires more forcing conditions than Boc.[8][14] |
| Mild Acid (e.g., Acetic Acid) | Generally Stable | Stable[11] | The Boc group requires strong acids for efficient cleavage. The Cbz group is also stable to mild acids.[11] |
| Strong Base (e.g., NaOH, KOH) | Stable | Generally Stable, but can be labile under specific conditions[14] | Both carbamates are generally resistant to basic hydrolysis. However, the Cbz group can be cleaved under certain harsh basic conditions.[10][14] |
| Mild Base (e.g., Piperidine) | Stable | Stable[4][11] | Both groups are stable to the mild basic conditions often used for the deprotection of the Fmoc group.[4][11] |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Labile[2][8] | The benzyl C-O bond in the Cbz group is readily cleaved by catalytic hydrogenolysis.[2][8] The Boc group is stable to these conditions. |
| Nucleophiles | Generally Stable[10] | Generally Stable | Both carbamates are relatively unreactive towards common nucleophiles.[10] |
Mechanistic Insights into Deprotection
A deeper understanding of the deprotection mechanisms is crucial for predicting potential side reactions and optimizing reaction conditions.
Boc Deprotection: Acid-Catalyzed Elimination
The deprotection of the Boc group proceeds through an acid-catalyzed E1 elimination pathway.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[12][15]
-
Carbocation Formation: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid.[12][15]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[12][15][16]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
A critical consideration during Boc deprotection is the generation of the reactive tert-butyl cation, which can lead to side reactions such as the alkylation of nucleophilic residues like tryptophan, methionine, and tyrosine.[12] The use of scavengers, such as anisole or thioanisole, is often necessary to trap this carbocation.[17][12]
Cbz Deprotection: Catalytic Hydrogenolysis
The most common method for Cbz group removal is catalytic hydrogenolysis, a mild and efficient process.[8][14]
-
Adsorption: The Cbz-protected amine and hydrogen gas are adsorbed onto the surface of a catalyst, typically palladium on carbon (Pd/C).
-
Hydrogenolysis: The benzyl C-O bond is cleaved by the addition of hydrogen across the bond.
-
Product Release: The products, the free amine, toluene, and carbon dioxide, are desorbed from the catalyst surface.
Caption: Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis.
While generally a clean reaction, catalytic hydrogenolysis can be incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing amino acids.[11][18] In such cases, alternative deprotection methods for the Cbz group, such as treatment with strong acids like HBr in acetic acid, can be employed.[9][14]
Experimental Protocols
The following are representative protocols for the deprotection of Boc and Cbz groups.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M).[12]
-
Add TFA (typically 20-50% v/v) to the solution at room temperature.[5][12]
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[12]
-
To isolate the amine salt, precipitate the product by adding cold diethyl ether.[12]
-
Alternatively, to obtain the free amine, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution until the evolution of CO₂ ceases.[12]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[12]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected substrate
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[9]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.[9]
-
Secure the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[9]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.[9]
-
Monitor the reaction progress by TLC.[9]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.[9]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[9]
Conclusion
The choice between Boc and Cbz protecting groups is a strategic decision that hinges on the overall synthetic plan and the chemical nature of the substrate. The acid lability of the Boc group and the susceptibility of the Cbz group to hydrogenolysis provide a powerful orthogonal pair for the selective protection and deprotection of amines. A thorough understanding of their respective stabilities and deprotection mechanisms, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to navigate the complexities of modern organic synthesis and achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jkchemical.com [jkchemical.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. scientificupdate.com [scientificupdate.com]
The Halogen Advantage: A Comparative Guide to Evaluating Halogenation's Impact on Peptide-Receptor Binding Affinity
Introduction: Beyond Simple Lipophilicity - The Strategic Role of Halogenation in Peptide Drug Design
For researchers, scientists, and drug development professionals, the quest for enhanced peptide therapeutics is a continuous journey of molecular refinement. Among the arsenal of chemical modifications, halogenation—the strategic incorporation of fluorine, chlorine, bromine, or iodine—has emerged as a powerful tool to modulate the binding affinity and selectivity of peptides for their target receptors.[1][2] While traditionally employed to enhance properties like metabolic stability and membrane permeability, a deeper understanding of non-covalent interactions, particularly halogen bonding, has unveiled its profound influence on molecular recognition.[3][4][5]
This guide provides an in-depth, objective comparison of how different halogens affect peptide-receptor binding affinity, supported by experimental data and detailed methodologies. We will move beyond a superficial listing of effects to explain the underlying causality of experimental choices, empowering you to rationally design and evaluate halogenated peptide candidates.
The Mechanistic Underpinnings: How Halogens Mediate Binding
The influence of halogenation on binding affinity is not monolithic; it's a nuanced interplay of several physicochemical factors. The specific halogen, its position on the amino acid residue, and the local microenvironment of the receptor's binding pocket collectively dictate the outcome.[6][7] Three primary mechanisms are at play:
-
Halogen Bonding: Contrary to the traditional view of halogens as purely electronegative, chlorine, bromine, and iodine can act as halogen bond (XB) donors. This occurs due to an anisotropic distribution of electron density, creating a region of positive electrostatic potential (a "σ-hole") on the halogen atom opposite the covalent bond.[5][8] This σ-hole can engage in a highly directional, non-covalent interaction with a Lewis base (an electron donor) in the receptor's binding pocket, such as a backbone carbonyl oxygen.[5][9] The strength of this interaction typically increases down the group: I > Br > Cl >> F.[10] Fluorine, due to its high electronegativity and tightly held electrons, is generally a poor halogen bond donor.
-
Steric Effects: The increasing atomic radius from fluorine to iodine can introduce steric hindrance within a constrained binding pocket, potentially reducing binding affinity.[6][7] However, in other contexts, this increased bulk can be advantageous, promoting favorable van der Waals contacts or inducing a more bioactive peptide conformation.
-
Fluorine's Unique "Polar Hydrophobicity": Fluorine's high electronegativity creates a strong dipole with the carbon atom it's attached to, yet it is a poor hydrogen bond acceptor.[11][12] This "polar hydrophobicity" can lead to favorable dipolar interactions with partial positive charges in the binding site, enhancing affinity in ways distinct from classical hydrophobic packing.[11]
The following diagram illustrates the decision-making process when considering halogenation for peptide modification.
Caption: A decision workflow for the rational design of halogenated peptides.
Comparative Analysis of Halogen Effects on Binding Affinity: Experimental Evidence
The following tables summarize experimental data from various studies, showcasing the differential effects of halogenation. It is crucial to note that direct comparisons across different peptide-receptor systems should be made with caution. The value of this data lies in observing trends and understanding the context-dependent nature of halogenation's impact.
Table 1: Halogenation of Endomorphin-1 and Leu-Enkephalin Analogues for Opioid Receptor Binding
This study systematically replaced a hydrogen atom on the Phenylalanine (Phe) residue of two native opioid peptides and measured the binding affinity for μ- and δ-opioid receptors.[6]
| Peptide Analogue | Halogen Substitution (Position) | Receptor | Binding Affinity (Ki, nM) | Fold Change vs. Unmodified |
| Endomorphin-1 | Unmodified | μ-OR | 1.3 ± 0.2 | - |
| [4-F-Phe⁴]Endo-1 | F (para) | μ-OR | 2.1 ± 0.3 | 1.6x decrease |
| [4-Cl-Phe⁴]Endo-1 | Cl (para) | μ-OR | 4.1 ± 0.5 | 3.2x decrease |
| [4-Br-Phe⁴]Endo-1 | Br (para) | μ-OR | 5.8 ± 0.7 | 4.5x decrease |
| [4-I-Phe⁴]Endo-1 | I (para) | μ-OR | 7.2 ± 0.9 | 5.5x decrease |
| Leu-Enkephalin | Unmodified | δ-OR (δ1a) | 26 ± 4 | - |
| [2-F-Phe⁴]Leu-ENK | F (ortho) | δ-OR (δ1a) | 28 ± 3 | 1.1x decrease |
| [2-Cl-Phe⁴]Leu-ENK | Cl (ortho) | δ-OR (δ1a) | 15 ± 2 | 1.7x increase |
| [2-Br-Phe⁴]Leu-ENK | Br (ortho) | δ-OR (δ1a) | 11 ± 1 | 2.4x increase |
| [2-I-Phe⁴]Leu-ENK | I (ortho) | δ-OR (δ1a) | 9 ± 1 | 2.9x increase |
Analysis & Field Insights: For the Endomorphin-1 series binding to the μ-opioid receptor, there is a clear trend of decreasing affinity with increasing halogen size.[6] This suggests that the binding pocket is constrained, and steric hindrance is the dominant effect.[6] Conversely, for the Leu-Enkephalin analogues binding to the δ-opioid receptor, the introduction of Cl, Br, and I at the ortho position leads to a progressive increase in affinity.[6] This is a classic indicator of a productive halogen bond being formed with a suitable acceptor in the receptor pocket, with the effect strengthening as the σ-hole becomes more positive down the halogen group.[6]
Table 2: Fluorination of an Antigenic Peptide for T Cell Receptor (TCR) Binding
This study investigated the effect of fluorinating a tyrosine residue in an antigenic peptide on its binding to a specific T Cell Receptor (TCR).[11]
| Peptide Analogue (Tax Peptide) | Fluorine Substitution (on Tyr⁵) | TCR | Binding Affinity (KD, µM) | Fold Change vs. Unmodified |
| Tax (unmodified) | None | A6 | 2.1 | - |
| 3-F-Tyr⁵ | 3-fluoro | A6 | ~1.1 | ~1.9x increase |
| 4-F-Tyr⁵ | 4-fluoro | A6 | ~0.7 | ~3.0x increase |
| 3,4-diF-Tyr⁵ | 3,4-difluoro | A6 | 0.46 | ~4.6x increase |
Analysis & Field Insights: In this system, fluorination consistently enhanced binding affinity, with the effect being additive.[11] The authors attribute this to fluorine's "polar hydrophobicity," suggesting that the C-F dipole engages in favorable interactions within the binding site.[11] This case study highlights that even without forming a classic halogen bond, the unique electronic properties of fluorine can be strategically employed to improve molecular recognition.[11][12]
Experimental Protocols for Evaluating Binding Affinity
Accurate and reproducible measurement of binding affinity is paramount. Two gold-standard, label-free techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[13][14][15] It provides both kinetic data (association rate, ka, and dissociation rate, kd) and the equilibrium dissociation constant (KD).[16]
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Causality: The receptor (ligand) is covalently attached to the sensor chip to create a stable interaction surface. Amine coupling is a common and robust method.[13]
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject the receptor protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The optimal pH is determined empirically through pH scouting to maximize electrostatic pre-concentration.[13]
-
Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.
-
A reference flow cell is prepared similarly but without the receptor protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Assay:
-
Causality: The halogenated peptide (analyte) is flowed over the sensor surface at various concentrations. The binding response is measured as a function of time.
-
Prepare a dilution series of the halogenated peptide in a suitable running buffer (e.g., HBS-P+). Concentrations should typically span at least one order of magnitude above and below the expected KD.
-
Inject each peptide concentration over the ligand and reference flow cells for a defined association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
If the analyte dissociates slowly, a regeneration step (e.g., a short pulse of low pH glycine or high salt) may be required between injections to return the surface to baseline.[13]
-
-
Data Analysis:
-
Causality: The resulting sensorgrams are fitted to a suitable binding model to extract kinetic and affinity constants.
-
Subtract the reference flow cell data from the active flow cell data.
-
Globally fit the association and dissociation curves for all analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.
-
This analysis yields the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
The following diagram outlines the typical SPR workflow.
Caption: Workflow for SPR-based peptide-receptor binding analysis.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[17][18][19]
Step-by-Step Methodology:
-
Sample Preparation:
-
Causality: Precise concentration determination and buffer matching are critical for high-quality ITC data. Buffer mismatch can generate large heats of dilution, obscuring the binding signal.[19]
-
Dialyze both the receptor protein and the halogenated peptide extensively against the identical buffer.
-
Accurately determine the concentrations of both solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Thoroughly degas both solutions immediately prior to the experiment to prevent air bubbles in the calorimeter cells.
-
-
ITC Experiment:
-
Causality: A series of small injections of the peptide (in the syringe) into the receptor (in the sample cell) allows for the measurement of the heat change at each step, generating a binding isotherm.[20]
-
Load the receptor solution (typically 10-50 µM) into the sample cell and the peptide solution (typically 10-20 times the receptor concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection, which is typically discarded during analysis, to account for initial diffusion across the syringe tip.
-
Execute a series of 15-30 injections of the peptide into the sample cell, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Causality: The integrated heat change for each injection is plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a binding model.
-
Integrate the raw power data for each injection peak to determine the heat change (ΔQ).
-
Plot the heat change per mole of injectant against the molar ratio of [Peptide]/[Protein].
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software.
-
The fit directly yields the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/KD).
-
Conclusion: Harnessing Halogenation for Rational Peptide Design
Halogenation is a nuanced and powerful strategy in peptide drug discovery that extends far beyond simple steric or hydrophobic modifications. By understanding the fundamental principles of halogen bonding and the unique properties of each halogen, researchers can make informed decisions to enhance peptide-receptor binding affinity and selectivity.[7][9] The choice of halogen and its placement must be guided by a structural understanding of the receptor's binding pocket. Rigorous experimental validation using techniques like SPR and ITC is essential to quantify the impact of these modifications and to build a comprehensive picture of the binding thermodynamics.[14][19] By integrating mechanistic insight with robust biophysical characterization, the strategic use of halogens will continue to be a key driver in the development of next-generation peptide therapeutics.
References
- 1. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modulation of the Interaction between a Peptide Ligand and a: G Protein-Coupled Receptor by Halogen Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen Atoms - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. benchchem.com [benchchem.com]
- 20. edepot.wur.nl [edepot.wur.nl]
Safety Operating Guide
Mastering the Safe Handling of (R)-N-Boc-3-Bromo-beta-phenylalanine: A Guide for Researchers
As a cornerstone in the synthesis of advanced peptide therapeutics and complex molecular probes, (R)-N-Boc-3-Bromo-beta-phenylalanine is a critical building block for today's drug development professionals. Its unique structure, featuring a bromine substituent and a Boc protecting group, offers synthetic versatility. However, this reactivity also necessitates a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide moves beyond mere procedural checklists to provide a deep, experience-driven framework for handling this compound. We will explore the "why" behind each safety measure, empowering you to make informed decisions and foster a culture of safety within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
While some safety data sheets (SDS) for N-Boc-protected bromophenylalanine derivatives may not classify them as hazardous under OSHA's 2012 standard, it is a best practice in chemical hygiene to treat all novel or complex reagents with a degree of caution.[1] Data for the enantiomer, (S)-N-Boc-3-bromophenylalanine, indicates potential hazards including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[2] Given the structural similarities, a conservative approach that accounts for these potential risks is warranted.
The primary risks associated with this compound, a solid powder, stem from:
-
Inhalation: Airborne dust can be inhaled, potentially causing respiratory tract irritation.[2][3]
-
Dermal Contact: Direct skin contact may cause irritation.[2]
-
Eye Contact: The powder can cause serious eye irritation.[2]
-
Ingestion: Accidental ingestion may be harmful.[2]
Therefore, all handling procedures must be designed to minimize the generation of dust and prevent physical contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory for all personnel handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the operation.
PPE Selection Matrix
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Small Scale) | ANSI Z87.1 compliant safety glasses with side shields.[1][4] | Disposable nitrile gloves.[4] | Full-length lab coat. | Not generally required with adequate engineering controls (e.g., chemical fume hood). |
| Solution Preparation & Reactions | Chemical splash goggles. | Disposable nitrile gloves. Consider double-gloving for extended operations. | Full-length lab coat. | Work within a certified chemical fume hood. |
| Large-Scale Operations or Spill Cleanup | Chemical splash goggles and a face shield.[4] | Chemical-resistant gloves (e.g., neoprene or silver shield). | Chemical-resistant apron or coveralls over a lab coat. | A NIOSH-approved N95 dust mask or higher should be used, especially if engineering controls are insufficient.[4] |
Expert Insight: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals and their dexterity for fine motor tasks in the lab. However, for prolonged handling or in the event of a spill, it is crucial to consult a glove manufacturer's chemical resistance guide to ensure optimal protection.
Engineering Controls and Safe Handling Protocols
The most effective way to mitigate risk is to control the hazard at its source. Engineering controls are paramount for the safe handling of any powdered chemical.
Step-by-Step Handling Protocol:
-
Preparation and Designated Area:
-
Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Have a chemical spill kit appropriate for solid irritants nearby.[4]
-
-
Weighing the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing operations within the chemical fume hood to contain any dust.
-
Use a weigh boat or creased weighing paper to carefully transfer the solid. Avoid any scooping actions that could generate airborne particles.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution and Reaction Setup:
-
Add the solvent to the solid in a controlled manner to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.
-
-
Post-Handling Decontamination:
-
Wipe down the designated handling area in the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.
-
Carefully remove and dispose of gloves and any other disposable PPE in the designated solid waste container.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Logical Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE and engineering controls.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Seek immediate medical attention.
Small Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear the appropriate PPE for a spill, including a respirator.
-
Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand. Sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[1][3] Avoid generating dust.[1]
-
Decontaminate: Clean the spill area with a detergent solution and water, followed by a final wipe-down. Dispose of all cleaning materials as hazardous waste.[4]
-
Post-Cleanup: Remove and dispose of contaminated PPE as hazardous waste and wash hands thoroughly.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it must be disposed of as hazardous waste.[5][6]
-
Waste Segregation: All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be placed in a clearly labeled hazardous waste container.
-
Solution Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed container for halogenated organic liquid waste.[6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4]
Never dispose of this compound or its containers in the regular trash or down the drain. Always adhere to your institution's and local regulations for hazardous waste disposal.
By integrating these principles of hazard awareness, diligent use of protective equipment, and meticulous adherence to handling and disposal protocols, you can confidently and safely unlock the synthetic potential of this compound in your research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
